1,1,1,2,3-Pentafluoropropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,3-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5/c4-1-2(5)3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCWZRQSHBQRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883382 | |
| Record name | 1,1,1,2,3-Pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-31-2 | |
| Record name | 1,1,1,2,3-Pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,1,2,3-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,2,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,2,3-Pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,3-pentafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1,1,1,2,3-Pentafluoropropane (HFC-245eb)
Introduction
1,1,1,2,3-Pentafluoropropane, also known as HFC-245eb, is a hydrofluorocarbon with the chemical formula C₃H₃F₅. As a member of the broader family of fluorinated propanes, it has been a subject of interest for various industrial applications, including as a potential refrigerant, blowing agent, and solvent. The strategic placement of five fluorine atoms on the propane backbone imparts a unique set of physicochemical properties that dictate its behavior and suitability for specific applications. This guide provides a comprehensive overview of these properties, intended for researchers, scientists, and professionals in drug development and chemical engineering. We will delve into its fundamental molecular characteristics, thermodynamic behavior, and safety considerations, while also providing insights into the experimental methodologies used to determine these properties. For comparative purposes, data for its isomers, 1,1,2,2,3-pentafluoropropane (HFC-245ca) and 1,1,1,3,3-pentafluoropropane (HFC-245fa), are also presented where available, highlighting the significant impact of fluorine atom positioning on the molecule's overall characteristics.
Molecular and Basic Physicochemical Properties
The foundational properties of a molecule, such as its structure, weight, and key physical constants, are paramount for understanding its behavior.
Molecular Structure and Identification
The arrangement of atoms in this compound is crucial to its physical and chemical nature. The trifluoromethyl group at one end of the propane chain significantly influences its polarity and intermolecular interactions.
Caption: Molecular structure of this compound.
Table 1: Identification and Basic Properties of Pentafluoropropane Isomers
| Property | This compound (HFC-245eb) | 1,1,2,2,3-Pentafluoropropane (HFC-245ca) | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) |
| CAS Number | 431-31-2[1] | 679-86-7[2] | 460-73-1[3] |
| Molecular Formula | C₃H₃F₅[1] | C₃H₃F₅[2] | C₃H₃F₅[3] |
| Molecular Weight | 134.05 g/mol [1] | 134.05 g/mol [2] | 134.05 g/mol [3] |
| Boiling Point | 23 °C[4] | 25-26 °C[5] | 15 °C[3] |
| Melting Point | Not available | -82 °C[5] | < -25 °C[3] |
| Density (liquid) | 1.375 g/cm³[4] | 1.398 g/mL at 25 °C[5] | Not available |
Thermodynamic Properties
The thermodynamic properties of HFC-245eb are critical for applications involving heat transfer and phase change.
Vapor Pressure
Table 2: Vapor Pressure of Pentafluoropropane Isomers
| Compound | Temperature (°C) | Vapor Pressure (psi) | Vapor Pressure (kPa) |
| HFC-245ca | 55 | 40.81[2][5] | 281.4 |
| HFC-245fa | 25 | - | 150.65[3] |
Note: Data for HFC-245eb is not currently available in the cited literature.
This method is suitable for determining the vapor pressure of liquefied petroleum gases and can be adapted for hydrofluorocarbons.[6][7]
-
Apparatus: An automated vapor pressure instrument equipped with a temperature-controlled measuring chamber and a pressure transducer.
-
Sample Introduction: A small, defined volume of the liquid sample is drawn from a pressurized source into the measuring chamber, which is pre-cooled to a temperature where the sample remains in a liquid state (e.g., 5°C).
-
Expansion: The chamber is sealed, and the volume is expanded by a piston to a predetermined vapor-to-liquid ratio (e.g., 0.5:1).
-
Heating and Equilibration: The temperature of the measuring chamber is raised to the desired test temperature (e.g., 37.8°C) and allowed to equilibrate.
-
Measurement: The total pressure at equilibrium is recorded.
-
Correction: The observed pressure is corrected to a standard atmospheric pressure to obtain the final vapor pressure reading.
The causality behind this experimental choice lies in its ability to provide a standardized and reproducible measure of vapor pressure under controlled conditions, which is crucial for safety and process design.[6]
Sources
- 1. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,2,2,3-五氟丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. produkte.linde-gas.at [produkte.linde-gas.at]
- 4. eq.uc.pt [eq.uc.pt]
- 5. 1,1,2,2,3-PENTAFLUOROPROPANE CAS#: 679-86-7 [m.chemicalbook.com]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D6897 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
Introduction to 3,3-Dimethyl-2-butanone (Pinacolone)
An In-depth Technical Guide to 3,3-Dimethyl-2-butanone (Pinacolone)
A Note on CAS Number Identification: The CAS number provided in the query, 431-31-2, corresponds to 1,1,1,2,3-Pentafluoropropane, a fluorinated hydrocarbon used primarily as a refrigerant and foam-blowing agent[1][2][3][4][5]. However, given the intended audience of researchers, scientists, and drug development professionals, it is highly probable that the compound of interest is 3,3-Dimethyl-2-butanone , also known as Pinacolone , which bears the CAS number 75-97-8 [6][7][8]. Pinacolone is a critical precursor in the synthesis of various pharmaceuticals, fungicides, and herbicides, making it a subject of significant relevance to this audience[9][10][11]. This guide will therefore focus on the chemical data, synthesis, and applications of Pinacolone (CAS 75-97-8).
3,3-Dimethyl-2-butanone, systematically named Pinacolone, is an unsymmetrical ketone with significant importance in organic synthesis[6]. It is a colorless liquid characterized by a distinct peppermint or camphor-like odor[6]. The structure of Pinacolone, featuring a tert-butyl group adjacent to a carbonyl group, imparts unique reactivity and makes it a valuable building block in medicinal chemistry and agrochemical development. Its α-methyl group is available for condensation reactions, while the carbonyl group can undergo a variety of transformations such as hydrogenation and reductive amination[6]. Due to its utility in the synthesis of certain chemical warfare agents, it is classified as a Schedule 3 compound under the Chemical Weapons Convention of 1993[6].
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's properties is fundamental to its application in research and development. The key physicochemical and spectroscopic data for Pinacolone are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 75-97-8 | [7][8] |
| Molecular Formula | C₆H₁₂O | [6][7] |
| Molecular Weight | 100.16 g/mol | [6][12] |
| Appearance | Colorless liquid | [6] |
| Odor | Peppermint or camphor-like | [6] |
| Density | 0.801 g/mL at 25 °C | [8] |
| Boiling Point | 103-106 °C | [6][8] |
| Melting Point | -52.5 °C | [6][12] |
| Refractive Index | n20/D 1.396 | [8] |
| Vapor Pressure | 33 hPa at 20 °C | [12] |
| Flash Point | 5 °C (closed cup) | [12] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Pinacolone.
-
Infrared (IR) Spectroscopy: The IR spectrum of Pinacolone is well-characterized, providing insights into its functional groups. A study involving both infrared and Raman spectroscopy concluded that the spectra can be explained by the presence of a single conformation[13]. The NIST Chemistry WebBook provides reference spectra for Pinacolone[14].
-
Mass Spectrometry (MS): The electron ionization mass spectrum of Pinacolone is available in the NIST database, which is essential for its identification in complex mixtures[15].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for Pinacolone was not found in the provided search results, data for the related compound 3,3-dimethyl-2-butanol is available, which can be a useful reference for interpreting the chemical shifts of the tert-butyl and methyl groups[16].
Synthesis of Pinacolone
The most classic and well-known method for synthesizing Pinacolone is the Pinacol-Pinacolone rearrangement . This reaction is a cornerstone of organic chemistry for converting a 1,2-diol to a carbonyl compound under acidic conditions[9].
The Pinacol-Pinacolone Rearrangement
The rearrangement proceeds through a four-step mechanism involving the protonation of a hydroxyl group, loss of water to form a stable tertiary carbocation, a 1,2-methyl shift, and finally deprotonation to yield the ketone[9].
A typical laboratory-scale preparation involves the following steps[17]:
-
Dissolving pinacol hydrate in a warm solution of dilute sulfuric acid.
-
Heating the mixture under reflux to drive the rearrangement.
-
Distilling the product from the reaction mixture.
-
Separating, drying, and redistilling the crude Pinacolone to obtain the pure product.
Caption: The four-step mechanism of the Pinacol-Pinacolone rearrangement.
Alternative Synthesis Route
An alternative industrial synthesis method involves the gas-phase catalytic reaction of pivalic acid and glacial acetic acid[18]. This process utilizes a catalyst, often on an alumina support with rare earth metal oxides as active components, at high temperatures (380-400 °C) to produce Pinacolone with high selectivity[18].
Applications in Agrochemicals and Drug Development
Pinacolone serves as a pivotal intermediate in the synthesis of a wide array of commercially important molecules, particularly in the agrochemical and pharmaceutical industries[10][19].
Agrochemicals
Pinacolone is a key raw material for producing a variety of pesticides, including fungicides, herbicides, and plant growth regulators[10][11]. Notable examples include:
-
Triadimefon: A fungicide used to control fungal diseases in agriculture[9].
-
Paclobutrazol, Uniconazole, and Diclobutrazole: Plant growth regulators and fungicides[6][10].
-
Metribuzin: An herbicide[6].
Pharmaceuticals
The unique structure of Pinacolone makes it a valuable precursor in the synthesis of several active pharmaceutical ingredients (APIs)[11][19].
-
Stiripentol: An antiepileptic drug used in the treatment of epilepsy[9].
-
Pinacidil and Naminidil: Used in the development of potassium channel openers, a class of drugs with various therapeutic applications[6][11].
-
Vibunazole: A retrosynthetic analysis reveals its derivation from Pinacolone[6].
-
Doramapimod: Pivaloylacetonitrile, a derivative of Pinacolone, is used in its synthesis[6].
Caption: Key applications of Pinacolone in agrochemical and pharmaceutical synthesis.
Chemical Reactivity and Atmospheric Fate
The reactivity of Pinacolone is dominated by its carbonyl group and the α-methyl protons. It undergoes typical ketone reactions, and its atmospheric degradation has also been a subject of study. Research has been conducted on the kinetics and reaction products of 3,3-dimethyl-2-butanone with atmospheric oxidants[20][21]. The reaction with hydroxyl (OH) radicals is a key degradation pathway in the troposphere[21].
Safety and Handling
Pinacolone is a hazardous chemical that requires careful handling.
-
Hazards: It is a highly flammable liquid and vapor (H225) and is harmful if swallowed (H302)[12][22]. It may also cause respiratory tract, skin, and eye irritation[22].
-
Precautionary Measures: Keep away from heat, sparks, and open flames. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if necessary[1][22].
-
First Aid: In case of inhalation, move the person to fresh air. If ingested, do not induce vomiting and seek immediate medical attention. For skin or eye contact, rinse thoroughly with water[22].
Conclusion
3,3-Dimethyl-2-butanone (Pinacolone) is a versatile and economically important ketone. Its straightforward synthesis via the classic Pinacol-Pinacolone rearrangement and its unique structural features have established it as a crucial building block in the synthesis of a wide range of products, from life-saving pharmaceuticals to essential agrochemicals. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in research and industrial applications.
References
-
Synquest Labs. This compound - Safety Data Sheet 1100324.
-
Wikipedia. Pinacolone.
-
CymitQuimica. CAS 431-31-2: this compound.
-
PubChem. This compound.
-
ResearchGate. Experimental conditions and yields 3,3-dimethyl-2-butanone for the reaction of 1 3,3DM2ButOH with atmospheric oxidants 2.
-
Alfa Chemistry. CAS 431-31-2 this compound.
-
Chemsrc. This compound | CAS#:431-31-2.
-
NIST WebBook. 2-Butanone, 3,3-dimethyl-.
-
Sigma-Aldrich. 3,3-Dimethyl-2-butanone 0.97 Pinacolone.
-
Google Patents. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.
-
BYJU'S. Pinacol Pinacolone Rearrangement Mechanism.
-
NIST WebBook. 2-Butanone, 3,3-dimethyl- (Mass Spectrum).
-
NIST WebBook. 2-Butanone, 3,3-dimethyl- (IR Spectrum).
-
Sigma-Aldrich. 3,3-Dimethyl-2-butanone for synthesis.
-
Guidechem. What are the applications and synthesis methods of Pinacolone?.
-
Taylor & Francis Online. 3,3-Dimethyl-2-butanone: Infrared and Raman Spectra, Normal Coordinate Calculations, and Calculated Structure.
-
ResearchGate. Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic.
-
Vedantu. Pinacol Pinacolone Rearrangement: Mechanism, Steps & Uses.
-
PrepChem.com. Preparation of pinacolone (3,3-dimethyl-2-butanone).
-
ChemicalBook. 3,3-DIMETHYL-2-BUTANOL(464-07-3) IR Spectrum.
-
Sigma-Aldrich. Safety Data Sheet - 3,3-Dimethyl-2-butanone.
-
Aakash Institute. Pinacol Pinacolone Rearrangement: Mechanism & Applications.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. CAS 431-31-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | CAS#:431-31-2 | Chemsrc [chemsrc.com]
- 6. Pinacolone - Wikipedia [en.wikipedia.org]
- 7. 2-Butanone, 3,3-dimethyl- [webbook.nist.gov]
- 8. 3,3-Dimethyl-2-butanone 0.97 Pinacolone [sigmaaldrich.com]
- 9. byjus.com [byjus.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Pinacol Pinacolone Rearrangement: Mechanism, Steps & Uses [vedantu.com]
- 12. 3,3-Dimethyl-2-butanone for synthesis 75-97-8 [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
- 14. 2-Butanone, 3,3-dimethyl- [webbook.nist.gov]
- 15. 2-Butanone, 3,3-dimethyl- [webbook.nist.gov]
- 16. 3,3-DIMETHYL-2-BUTANOL(464-07-3) IR Spectrum [chemicalbook.com]
- 17. prepchem.com [prepchem.com]
- 18. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone - Google Patents [patents.google.com]
- 19. Pinacol Pinacolone Rearrangement: Mechanism & Applications | AESL [aakash.ac.in]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. dept.harpercollege.edu [dept.harpercollege.edu]
A Comprehensive Technical Guide to the Spectroscopic Analysis of HFC-245eb (1,1,1,2,3-Pentafluoropropane)
Abstract: This technical guide provides a detailed exploration of the spectroscopic characterization of HFC-245eb (1,1,1,2,3-pentafluoropropane, CAS No. 431-31-2). Designed for researchers and analytical scientists, this document outlines the theoretical basis and practical methodologies for analyzing HFC-245eb using core spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While publicly available experimental spectra for HFC-245eb are limited, this guide synthesizes foundational principles and data from analogous fluorinated compounds to predict characteristic spectral features. The primary focus is on providing robust, self-validating experimental protocols to enable researchers to acquire and interpret high-quality spectroscopic data.
Introduction and Molecular Overview
This compound, designated HFC-245eb, is a hydrofluorocarbon with the chemical formula C₃H₃F₅.[1][2] As part of the broader family of HFCs, it has been considered in applications such as refrigerants and blowing agents.[2][3] Accurate and comprehensive characterization of its molecular structure and purity is paramount for its safe and effective use, making spectroscopic analysis an indispensable tool.
This guide delves into the principal spectroscopic techniques for elucidating the structure of HFC-245eb. We will explore the expected spectral signatures and provide detailed protocols that emphasize experimental integrity and data confidence.
Molecular Structure: The structure of HFC-245eb consists of a three-carbon propane backbone with five fluorine substituents. The IUPAC name, this compound, precisely defines the location of these substituents, which is critical for predicting and interpreting spectroscopic data.[1][4]
-
Carbon-1 (C1): Bonded to three fluorine atoms (-CF₃).
-
Carbon-2 (C2): A chiral center bonded to one hydrogen, one fluorine, the -CF₃ group, and the -CH₂F group.
-
Carbon-3 (C3): Bonded to two hydrogens and one fluorine (-CH₂F).
Caption: 2D representation of HFC-245eb (this compound).
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃H₃F₅ | [1][2] |
| Molecular Weight | 134.05 g/mol | [1][2] |
| CAS Number | 431-31-2 | [1][4] |
| Boiling Point | ~23 °C | [2] |
| Density | ~1.375 g/cm³ | [2][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in HFC-245eb. The presence of both ¹H and ¹⁹F nuclei provides a wealth of information through chemical shifts, signal multiplicities (splitting), and coupling constants.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two different proton environments.
-
-CH₂F Group (C3): The two protons on C3 are diastereotopic due to the adjacent chiral center (C2). They are expected to appear as a complex multiplet. This signal will be split by the geminal fluorine on C3, the vicinal proton on C2, and the vicinal fluorine on C2.
-
-CHF- Group (C2): The single proton on C2 will also be a complex multiplet, split by the vicinal protons on C3, the geminal fluorine on C2, the vicinal fluorine on C3, and the three vicinal fluorines of the -CF₃ group.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is crucial for confirming the fluorine substitution pattern and is expected to show three signals.
-
-CF₃ Group (C1): The three equivalent fluorine atoms will appear as a single signal, likely a doublet of doublets, split by the vicinal proton and fluorine on C2.
-
-CHF- Group (C2): The single fluorine atom will be a complex multiplet due to coupling with the geminal proton on C2, the vicinal protons and fluorine on C3, and the three vicinal fluorines on C1.
-
-CH₂F Group (C3): This fluorine will appear as a multiplet, split by the two geminal protons on C3 and the vicinal proton and fluorine on C2.
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will show three distinct signals, each split by the directly attached fluorine atoms (¹JCF) and potentially smaller long-range couplings.
-
C1 (-CF₃): A quartet due to coupling with three equivalent fluorine atoms.
-
C2 (-CHF-): A doublet due to coupling with the single attached fluorine.
-
C3 (-CH₂F): A triplet due to coupling with the two attached hydrogen atoms (in a proton-coupled spectrum) or a doublet from the single fluorine in a proton-decoupled spectrum.
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-quality, verifiable NMR data.
Objective: To acquire ¹H, ¹⁹F, and ¹³C NMR spectra of HFC-245eb for structural confirmation.
Materials:
-
HFC-245eb sample
-
NMR tubes (5 mm, high precision)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Internal standard (e.g., Tetramethylsilane (TMS) for ¹H/¹³C, CFCl₃ or C₆F₆ for ¹⁹F)
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion) equipped with a broadband or multinuclear probe.
Procedure:
-
Sample Preparation:
-
Due to its low boiling point (23°C), HFC-245eb must be handled as a gas or a volatile liquid.[2]
-
Bubble a small amount of HFC-245eb gas directly into ~0.6 mL of deuterated solvent in a pre-weighed NMR tube at low temperature (e.g., in a dry ice/acetone bath) until a suitable concentration is reached.
-
Alternatively, condense a small amount of HFC-245eb liquid into the tube at low temperature before adding the cold deuterated solvent.
-
Add the internal standard (if not already in the solvent). TMS is typically used at 0.03% v/v. For ¹⁹F NMR, an external reference of C₆F₆ can be used.[5]
-
Cap the NMR tube securely. Allow it to warm to room temperature slowly behind a protective blast shield.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, using the lock signal as a guide. Aim for a narrow, symmetrical lineshape.
-
Tune and match the probe for the ¹H, ¹⁹F, and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire a standard 1D proton spectrum. Use a calibrated 90° pulse and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative accuracy if needed.
-
¹⁹F Spectrum: Acquire a 1D fluorine spectrum. Reference the chemical shifts appropriately. Note that historical sign conventions for ¹⁹F NMR may vary.[6]
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program). A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D Spectra (Optional but Recommended): Acquire 2D correlation spectra like ¹H-¹³C HSQC and ¹H-¹⁹F HOESY to definitively assign correlations between atoms.
-
-
Data Processing & Validation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the internal standard (TMS: δ(¹H) = 0 ppm; C₆F₆: δ(¹⁹F) ≈ -164.9 ppm vs CFCl₃).[5][6]
-
Integrate the signals to determine the relative ratios of nuclei in each environment. The proton ratios should correspond to the molecular structure (1:2).
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) in Hz.
-
Caption: Standardized workflow for NMR analysis of HFC-245eb.
Vibrational Spectroscopy (IR & Raman)
Vibrational spectroscopy probes the molecular bonds of HFC-245eb. C-H, C-F, and C-C bonds will have characteristic stretching and bending frequencies.
-
Expected IR Absorption: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region due to C-F stretching modes. The C-H stretching region will appear around 2900-3000 cm⁻¹. The fingerprint region (<1000 cm⁻¹) will contain complex signals from bending and skeletal vibrations.
-
Expected Raman Signals: Raman spectroscopy provides complementary information. While C-F stretches are also Raman active, C-C backbone vibrations may be more prominent than in the IR spectrum.
Experimental Protocol: Gas-Phase FT-IR Spectroscopy
Objective: To obtain a high-resolution infrared spectrum of gaseous HFC-245eb.
Materials:
-
HFC-245eb gas cylinder
-
Gas-tight syringe
-
Gas-phase IR cell with KBr or ZnSe windows (e.g., 10 cm path length)
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer with a purged sample compartment or vacuum capability.
Procedure:
-
Background Spectrum: Ensure the IR cell is clean and empty. Place it in the spectrometer's sample compartment. Collect a background spectrum (typically 32-64 scans at a resolution of 4 cm⁻¹) to account for atmospheric CO₂ and H₂O, as well as any signals from the cell itself.
-
Sample Introduction: Evacuate the gas cell using a vacuum line. Introduce a small pressure of HFC-245eb gas (e.g., 10-50 mbar) into the cell from the cylinder.
-
Sample Spectrum: Immediately collect the sample spectrum using the same parameters as the background scan.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the key vibrational modes, paying close attention to the strong C-F stretching region.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight of HFC-245eb and its fragmentation patterns under ionization, which aids in structural confirmation.
-
Molecular Ion: The molecular ion peak ([C₃H₃F₅]⁺) should be observable at m/z 134.015.[1] High-resolution mass spectrometry can confirm the elemental composition.
-
Fragmentation: Due to the strength of C-F bonds, fragmentation of HFCs often involves the loss of H, F, HF, or small fluorinated carbon fragments.[7] Expected fragments for HFC-245eb could include:
-
[M-H]⁺ (m/z 133)
-
[M-F]⁺ (m/z 115)
-
[CF₃]⁺ (m/z 69) - A very common and often stable fragment in molecules containing a trifluoromethyl group.
-
Loss of HF ([M-HF]⁺, m/z 114)
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of HFC-245eb.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system. A quadrupole or time-of-flight (TOF) analyzer is suitable.
Procedure:
-
Sample Introduction:
-
GC Inlet: Using a gas-tight syringe, inject a small volume of HFC-245eb vapor into the GC injection port. The GC column (e.g., a standard non-polar column) will separate the analyte from any impurities before it enters the MS source.
-
Direct Inlet: Alternatively, introduce the gas directly into the ion source via a calibrated leak valve.
-
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV. This high energy ensures reproducible fragmentation patterns for library matching.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and all relevant fragments.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) at m/z 134.
-
Characterize the major fragment ions and propose logical fragmentation pathways.
-
Compare the resulting spectrum to mass spectral databases (e.g., NIST) for potential matches with isomers or related compounds.
-
Caption: Relationship between techniques and the information they provide.
Conclusion
The spectroscopic analysis of HFC-245eb provides a complete picture of its molecular identity. NMR spectroscopy is unparalleled in its ability to confirm the specific 1,1,1,2,3-pentafluoro substitution pattern through the unique chemical shifts and complex coupling networks of its proton and fluorine nuclei. Infrared spectroscopy confirms the presence of C-F and C-H functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, notably the stable [CF₃]⁺ ion. By following the detailed protocols within this guide, researchers can confidently acquire and interpret the data necessary to verify the structure and purity of HFC-245eb.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 164598, this compound. PubChem. [Link]
-
J-GLOBAL (Date not available). HFC-245eb Chemical Substance Information. J-GLOBAL. [Link]
-
ECETOC (2002). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
-
The Pharos Project (Date not available). This compound (HFC-245EB). Pharos. [Link]
-
Braun, S., Kalinowski, H.-O., Berger, S. (1998). 150 and More Basic NMR Experiments. Wiley-VCH. (Note: A general reference for NMR methodology, a specific URL is not applicable for the entire book). A supporting document from a university can be used as a proxy: [Link]
-
University of California, Santa Barbara (Date not available). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68030, 1,1,1,3,3-Pentafluoropropane. PubChem. [Link]
-
Wikipedia (2023). Pentafluoropropane. Wikipedia. [Link]
-
Tsuchiya, M., Hiraoka, K. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry. [Link]
-
Reiner, E. J., et al. (1993). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 431-31-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. HFC-245eb | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. colorado.edu [colorado.edu]
- 7. Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of Pentafluoropropane Isomers
Abstract
Pentafluoropropane (C3H3F5) isomers are of significant interest in various industrial applications, including as refrigerants, blowing agents, and solvents. Their thermodynamic properties are critical for the design, optimization, and safe operation of equipment utilizing these compounds. This technical guide provides a comprehensive overview of the core thermodynamic properties of key pentafluoropropane isomers: HFC-245fa, HFC-245ca, HFC-245eb, and HFC-245ea. We delve into the experimental and computational methodologies employed to determine these properties, offering insights into the causality behind experimental choices and the robustness of predictive models. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these important chemical compounds.
Introduction to Pentafluoropropane Isomers
The five isomers of pentafluoropropane share the same chemical formula (C3H3F5) but differ in the arrangement of their fluorine atoms, leading to distinct physical and chemical properties. The most commercially significant isomers are 1,1,1,3,3-pentafluoropropane (HFC-245fa) and 1,1,2,2,3-pentafluoropropane (HFC-245ca).[1] The other isomers, 1,1,1,2,3-pentafluoropropane (HFC-245eb) and 1,1,2,3,3-pentafluoropropane (HFC-245ea), are less common, and consequently, their thermodynamic data are less abundant. Another isomer, 1,1,1,2,2-pentafluoropropane (HFC-245cb), also exists. The American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) provides a standardized numbering system for refrigerants to simplify their identification.[2]
HFC-245fa has been widely adopted as a replacement for older chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to its zero Ozone Depletion Potential (ODP).[3][4] It is primarily used as a blowing agent for polyurethane foams and as a refrigerant in centrifugal chillers.[4] HFC-245ca is also considered a potential refrigerant and has been studied for its thermodynamic performance.[5] The selection of a particular isomer for an application is heavily dependent on its specific thermodynamic profile, including its boiling point, vapor pressure, and heat of vaporization.
Core Thermodynamic Properties: A Comparative Analysis
A thorough understanding of the fundamental thermodynamic properties of each isomer is crucial for engineering applications. This section presents a comparative analysis of the key properties, with data summarized in Table 1.
Boiling Point and Critical Properties
The normal boiling point, critical temperature, and critical pressure are fundamental parameters that define the operational range of a fluid. HFC-245fa has a boiling point of 15.3 °C, making it suitable for applications requiring a volatile agent at near-ambient conditions.[6] In contrast, HFC-245ca has a higher boiling point of 25-26 °C.[7] For HFC-245eb, the boiling point is reported to be 23 °C.[6]
The critical point represents the temperature and pressure above which distinct liquid and gas phases do not exist. These parameters are vital for applications involving transcritical or supercritical fluid cycles.
Density and Vapor Pressure
Liquid and vapor densities are essential for calculating mass flow rates and system charge. The vapor pressure of a refrigerant as a function of temperature dictates the operating pressures within a refrigeration or power cycle. Accurate vapor pressure data are critical for designing components such as compressors, heat exchangers, and pressure vessels. For instance, the vapor pressure of HFC-245fa at 20°C is 123 kPa.[6]
Enthalpy of Vaporization and Specific Heat Capacity
The enthalpy of vaporization (or heat of vaporization) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This property is a direct measure of the cooling capacity of a refrigerant. The specific heat capacity represents the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. This is important for applications involving sensible heat transfer.[4]
Transport Properties: Thermal Conductivity and Viscosity
Thermal conductivity and viscosity are transport properties that influence heat transfer and fluid flow characteristics. Higher thermal conductivity enhances heat transfer efficiency in evaporators and condensers. Viscosity affects the pressure drop in pipelines and the power required for pumping. The thermal conductivity of HFC-245fa has been measured over a wide range of temperatures and pressures.[8]
Table 1: Comparative Thermodynamic Properties of Pentafluoropropane Isomers
| Property | HFC-245fa (1,1,1,3,3-) | HFC-245ca (1,1,2,2,3-) | HFC-245eb (1,1,1,2,3-) | HFC-245ea (1,1,2,3,3-) |
| Molecular Weight ( g/mol ) | 134.05[9] | 134.05[10] | 134.05[11] | 134.05 |
| Normal Boiling Point (°C) | 15.3[6] | 25-26[7] | 23[6] | Data not available |
| Critical Temperature (°C) | 154.01[8] | 174.4[5] | Data not available | Data not available |
| Critical Pressure (MPa) | 3.651[8] | 3.925[5] | Data not available | Data not available |
| Critical Density ( kg/m ³) | 522.6 | 525 | Data not available | Data not available |
| Liquid Density (g/mL at 25°C) | 1.32 (at 20°C)[6] | 1.398[7] | 1.375[6] | Data not available |
| Vapor Pressure (kPa at 20°C) | 123[6] | ~80 (estimated) | Data not available | Data not available |
| Enthalpy of Vaporization (kJ/mol at NBP) | 22.2 | 30.2 (at 273K)[10] | Data not available | Data not available |
| Vapor Thermal Conductivity (mW/m·K at 25°C) | 12.50[6] | Data not available | Data not available | Data not available |
Note: Data for HFC-245ea is largely unavailable in the reviewed literature. The vapor pressure for HFC-245ca is an estimation based on its boiling point.
Environmental Impact
A critical aspect in the selection of modern working fluids is their environmental impact, specifically their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).
Ozone Depletion Potential (ODP)
As hydrofluorocarbons (HFCs), all pentafluoropropane isomers have an ODP of zero because they do not contain chlorine or bromine atoms, which are the primary culprits in stratospheric ozone depletion.[3][4]
Global Warming Potential (GWP)
The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO2). While having a zero ODP, HFCs are potent greenhouse gases.
Table 2: Environmental Properties of Pentafluoropropane Isomers
| Isomer | ODP | GWP (100-year) |
| HFC-245fa | 0[3][4] | 950[3] |
| HFC-245ca | 0 | 693 |
| HFC-245eb | 0 | Data not available |
| HFC-245ea | 0 | 235[12] |
The significant GWP of some isomers, such as HFC-245fa, has led to regulations aimed at phasing down their use in favor of alternatives with lower GWP.
Methodologies for Determining Thermodynamic Properties
The accurate determination of thermodynamic properties relies on a combination of precise experimental measurements and robust computational models.
Experimental Methodologies
The causality behind the choice of a specific experimental technique often lies in the desired accuracy, the phase of the substance, and the temperature and pressure range of interest.
A static apparatus is a reliable method for determining the vapor pressure of a pure fluid. The underlying principle is to achieve vapor-liquid equilibrium in a sealed cell of known volume and precisely measure the temperature and pressure.
Step-by-Step Methodology:
-
Sample Preparation: A high-purity sample of the pentafluoropropane isomer is degassed to remove any dissolved air or other non-condensable gases. This is a critical step as impurities can significantly affect the measured vapor pressure.
-
Loading the Equilibrium Cell: A known amount of the degassed sample is introduced into a thermostatically controlled equilibrium cell. The cell is typically equipped with a magnetic stirrer to ensure uniform temperature and rapid attainment of equilibrium.
-
Temperature Control: The equilibrium cell is placed in a liquid bath with a precision temperature controller, capable of maintaining the temperature to within ±0.01 K.
-
Pressure Measurement: The pressure inside the cell is measured using a high-precision pressure transducer, such as a capacitance diaphragm gauge, with an uncertainty of a few Pascals.
-
Equilibrium Attainment: The system is allowed to reach thermal and phase equilibrium, which is confirmed when the temperature and pressure readings remain stable over an extended period.
-
Data Acquisition: Once equilibrium is established, the temperature and pressure are recorded. The measurements are repeated at various temperatures to obtain the complete vapor pressure curve.
Other important experimental techniques include the Burnett apparatus for measuring gas-phase properties and the transient hot-wire method for determining thermal conductivity.[8]
Computational Methodologies
Computational models are indispensable for predicting thermodynamic properties, especially for less-studied isomers or for conditions that are difficult to replicate experimentally.
Equations of state are mathematical models that describe the relationship between temperature, pressure, and volume of a substance. For refrigerants, highly accurate, multi-parameter equations of state, often expressed in terms of Helmholtz free energy, are developed by fitting to extensive experimental data.[5] The National Institute of Standards and Technology (NIST) has developed such equations for HFC-245ca, which are valid over a wide range of temperatures and pressures.[5] These equations can be used to calculate a wide range of thermodynamic properties with high accuracy.[5]
Molecular modeling techniques, such as quantum mechanical calculations and molecular dynamics simulations, can predict thermodynamic properties from first principles. These methods are particularly useful for screening new refrigerant candidates and for understanding the structure-property relationships among isomers.
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the thermodynamic properties of key pentafluoropropane isomers. While comprehensive data is available for HFC-245fa and HFC-245ca, there is a clear need for further experimental and computational studies on HFC-245eb and HFC-245ea to fully characterize their potential in various applications. The interplay between experimental measurements and computational modeling will continue to be crucial in advancing our understanding of these and other next-generation working fluids. As the industry moves towards more environmentally friendly solutions, a deep understanding of the thermodynamic properties of alternative refrigerants and blowing agents will be paramount for developing efficient and sustainable technologies.
References
-
ECETOC. (n.d.). JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Vapor Pressures of 1,1,1,3,3-Pentafluoropropane (HFC245fa) and 1,1,1,2,3,3,3-Heptafluoropropane (HFC227ea). Retrieved from [Link]
-
Purdue University. (n.d.). An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. Retrieved from [Link]
- Google Patents. (n.d.). US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes.
-
ResearchGate. (2025, August 7). Thermodynamic Properties of 1,1,1,2,3,3,3-Heptafluoropropane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1,1,3,3-Pentafluoropropane. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, March 26). Equation of State for the Thermodynamic Properties of 1,1,2,2,3-Pentafluoropropane (R-245ca). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Material Compatibility Evaluations OFHFC-245CA HFC-245FA HFE-125 HFC-236EA and HFC-236FA. NEPIS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Measurements of the Thermal Conductivity of 1,1,1,3,3-Pentafluoropropane (R245fa) and Correlations for the Viscosity and Thermal Conductivity Surfaces. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propane, 1,1,2,2,3-pentafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Pharos. (n.d.). This compound (HFC-245EB). Retrieved from [Link]
-
Climatiq. (n.d.). Emission Factor: HFC-245ea. Retrieved from [Link]
-
Chemours. (n.d.). Freon™ 134a. Retrieved from [Link]
-
Fluorocarbons.org. (2020, June 23). Naming and numbering HFCs, HFOs, HCFOs and HCFCs and refrigerant blends- the basics. Retrieved from [Link]
-
ASHRAE. (n.d.). Designation and Safety Classification of Refrigerants. Retrieved from [Link]
-
Meier Supply. (n.d.). Thermodynamic Properties of HFC-134a. Retrieved from [Link]
- Google Patents. (n.d.). US5788886A - Pentafluoropropane compositions.
-
UNEP/ASHRAE. (2025, June). FACTSHEET 1—Update on New Refrigerants Designations and Safety Classifications. Retrieved from [Link]
-
The Engineering Mindset. (2017, August 5). Thermodynamic properties of refrigerant R-134a. Retrieved from [Link]
Sources
- 1. US5788886A - Pentafluoropropane compositions - Google Patents [patents.google.com]
- 2. ashrae.org [ashrae.org]
- 3. ecetoc.org [ecetoc.org]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. Equation of State for the Thermodynamic Properties of 1,1,2,2,3-Pentafluoropropane (R-245ca) | NIST [nist.gov]
- 6. 431-31-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1,1,2,2,3-五氟丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. 1,1,1,3,3-Pentafluoropropane | C3H3F5 | CID 68030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Propane, 1,1,2,2,3-pentafluoro- [webbook.nist.gov]
- 11. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Emission Factor: HFC-245ea | Refrigerants and Fugitive Gases | Refrigerants and Fugitive Gases | Singapore | Climatiq [climatiq.io]
An In-depth Technical Guide to the Toxicological Profile of HFC-245eb (1,1,1,2,3-Pentafluoropropane)
Abstract
This technical guide provides a comprehensive overview of the current state of toxicological knowledge regarding HFC-245eb (1,1,1,2,3-pentafluoropropane; CAS 431-31-2). A thorough review of publicly available literature and safety data reveals a significant scarcity of in-depth toxicological studies for this specific isomer. Consequently, this guide presents the available hazard information for HFC-245eb and provides a detailed toxicological profile of its closely related and extensively studied isomer, HFC-245fa (1,1,1,3,3-pentafluoropropane; CAS 460-73-1), as a surrogate for understanding potential toxicological endpoints. This approach, common in toxicological assessment when data gaps exist, allows for an exploration of relevant testing methodologies and potential hazards, while emphasizing that the toxicological profiles of isomers can differ. This document is intended for researchers, scientists, and professionals in drug development and chemical safety, offering a transparent assessment of the available data and highlighting critical knowledge gaps.
Introduction to HFC-245eb and Its Isomers
Hydrofluorocarbon (HFC) 245eb, chemically known as this compound, is a member of the HFC family, which has been utilized in various applications, including as refrigerants and blowing agents. It shares the molecular formula C3H3F5 with other isomers, most notably HFC-245fa (1,1,1,3,3-pentafluoropropane). While structurally similar, the arrangement of fluorine atoms on the propane backbone differs, which can lead to variations in physical, chemical, and toxicological properties. A comprehensive understanding of the safety profile of HFC-245eb is crucial for risk assessment and safe handling. However, the available toxicological data for HFC-245eb is markedly less comprehensive than for HFC-245fa.
Toxicological Data Landscape for HFC-245eb (CAS 431-31-2)
Publicly accessible, peer-reviewed toxicological studies detailing the acute, chronic, genotoxic, or reproductive effects of HFC-245eb are limited. The primary sources of information are safety data sheets (SDS) and chemical databases which provide hazard classifications based on computational models or limited testing.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), HFC-245eb is classified with the following hazards[1]:
-
H220: Extremely flammable gas.
-
H280: Contains gas under pressure; may explode if heated.
-
H336: May cause drowsiness or dizziness.
A safety data sheet from Synquest Labs also indicates potential for skin and eye irritation (H315, H319) and respiratory irritation (H335)[2]. These classifications suggest that the primary hazards of HFC-245eb are related to its physical properties (flammability and compressed gas) and potential for central nervous system depression at high concentrations, a common characteristic of many volatile hydrocarbons and fluorocarbons[1][2]. The Pharos Project, which collates hazard information, indicates "no data available" for critical long-term endpoints such as carcinogenicity, reproductive toxicity, and developmental toxicity for HFC-245eb, underscoring the significant data gaps for this isomer[3].
In-Depth Toxicological Profile of HFC-245fa (CAS 460-73-1): An Isomeric Surrogate
Given the lack of detailed studies on HFC-245eb, this section provides a thorough review of the toxicological profile of its isomer, HFC-245fa. This information serves as a valuable reference point for potential toxicological concerns and for understanding the types of studies required for a complete safety assessment. It is critical to reiterate that this data pertains to HFC-245fa and should not be directly extrapolated to HFC-245eb without isomer-specific validation.
Acute Toxicity
HFC-245fa exhibits a low order of acute inhalation toxicity. In studies with rats, there were no deaths or significant signs of toxicity after a 4-hour exposure to concentrations as high as 203,000 ppm[4][5]. Similarly, mice exposed to 101,000 ppm for 4 hours showed no mortality[5][6]. These findings establish a very low potential for acute toxicity via the inhalation route, which is the most relevant exposure pathway for a volatile compound. The substance is also reported to be not toxic by the dermal route[5][6][7].
Sub-chronic and Chronic Inhalation Toxicity
Repeated exposure studies have been conducted to evaluate the long-term effects of HFC-245fa. In a 13-week inhalation study in rats, effects were observed at concentrations of 10,000 ppm and 50,000 ppm. These effects included increased urine volume, elevated urinary fluoride levels, and changes in some clinical chemistry parameters (e.g., increased activities of AP, GOT, GPT, and CPK)[5]. A key finding was an increased incidence of mild, diffuse myocarditis in rats exposed to 10,000 ppm and 50,000 ppm[5][6][8]. Based on these results, a No-Observed-Adverse-Effect-Level (NOAEL) of 2,000 ppm was established for these sub-chronic effects[4][5].
Cardiac Sensitization
A critical toxicological endpoint for many hydrofluorocarbons is cardiac sensitization to epinephrine (adrenaline), which can lead to fatal arrhythmias. In a study with dogs, HFC-245fa was evaluated for its potential to cause this effect. The study established a NOEL of 34,000 ppm and a threshold for a response at 44,000 ppm when adrenaline was administered intravenously during exposure[5][6]. This indicates that at very high concentrations, HFC-245fa can sensitize the heart to the effects of adrenaline.
Genetic Toxicology (Genotoxicity)
A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of HFC-245fa. The results largely indicate a low concern for genotoxicity.
-
Ames Test: HFC-245fa was inactive in the bacterial reverse mutation (Ames) assay using various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation[5][6][7].
-
In Vitro Chromosome Aberration: In a chromosome aberration study with human lymphocytes, some activity was observed at high concentrations (30% v/v or higher) after 24 hours of exposure without metabolic activation. No activity was seen at lower concentrations, shorter exposure times, or in the presence of metabolic activation[5][6][7].
-
In Vivo Micronucleus Assay: HFC-245fa was inactive in the in vivo mouse micronucleus assay at exposure levels up to 101,000 ppm, indicating it does not cause chromosomal damage in the bone marrow of living animals[4][5][6].
Overall, these data suggest a low genotoxic hazard for HFC-245fa[4].
Reproductive and Developmental Toxicity
The potential for HFC-245fa to affect reproduction and development has been investigated in animal studies.
-
Developmental Toxicity: In a rat inhalation developmental toxicity study, there were no developmental effects at any tested level. A slight reduction in pup weight was observed at 50,000 ppm, but not at 10,000 ppm[5][6][7]. This effect on fetal weight was accompanied by maternal toxicity (decreased body weight and food consumption) at 10,000 and 50,000 ppm, suggesting it may be secondary to effects on the dam[9][10]. Importantly, no evidence of teratogenicity (birth defects) was observed[9][10]. The NOAEL for developmental toxicity was considered to be 10,000 ppm.
-
Reproductive Toxicity: A two-generation reproductive toxicity study in rats exposed to up to 50,000 ppm revealed unexpected mortality in lactating dams in the medium (10,000 ppm) and high dose groups[11]. Histopathological examination revealed brain lesions, particularly in the cerebellum, and to a lesser extent, myocardial fibrosis, identifying the brain and heart as target organs under these specific conditions[11]. This finding highlights the importance of comprehensive, long-term studies to identify unexpected toxicities.
Data Summary Tables for HFC-245fa
The following tables summarize the key quantitative toxicological data for HFC-245fa.
Table 1: Acute and Sub-chronic Inhalation Toxicity of HFC-245fa
| Study Type | Species | Exposure Duration | Endpoint | Value (ppm) | Reference |
| Acute Toxicity | Rat | 4 hours | LC50 | > 203,000 | [4][5] |
| Acute Toxicity | Mouse | 4 hours | LC50 | > 101,000 | [5][6] |
| Sub-chronic Toxicity | Rat | 13 weeks | NOAEL (Myocarditis) | 2,000 | [4][5] |
| Cardiac Sensitization | Dog | - | NOEL | 34,000 | [5][6] |
| Cardiac Sensitization | Dog | - | Threshold Level | 44,000 | [5][6] |
Table 2: Genetic and Developmental Toxicity of HFC-245fa
| Assay Type | System | Result | Concentration/Dose | Reference |
| Ames Test | S. typhimurium, E. coli | Negative | Up to 70% v/v | [5][6][7] |
| Chromosome Aberration | Human Lymphocytes (in vitro) | Weakly Positive¹ | ≥ 30% v/v | [5][6][7] |
| Micronucleus Assay | Mouse (in vivo) | Negative | 101,000 ppm | [4][5][6] |
| Developmental Toxicity | Rat | No teratogenicity | Up to 50,000 ppm | [9][10] |
| Developmental Toxicity | Rat | NOAEL (Fetal effects) | 10,000 ppm | [5][6][7] |
| ¹ Without metabolic activation and at long exposure times. |
Experimental Protocols and Methodologies (Based on HFC-245fa Studies)
To provide insight into the rigorous testing required for such compounds, this section outlines the typical methodologies employed in key toxicological studies, as inferred from the HFC-245fa literature.
Protocol: Inhalation Acute Toxicity (LC50)
-
Test System: Young adult rats (e.g., Sprague-Dawley), typically 5 of each sex per group.
-
Exposure: Whole-body or nose-only inhalation exposure to target concentrations of the test article for a fixed duration, typically 4 hours. A control group is exposed to air only.
-
Chamber Monitoring: The concentration of the test article in the exposure chamber is monitored analytically throughout the exposure period. Temperature, humidity, and airflow are maintained within specified limits.
-
Observations: Animals are observed for clinical signs of toxicity during exposure and for a 14-day post-exposure period. Body weights are recorded pre-exposure and at regular intervals during the observation period.
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. The LC50 (the concentration causing death in 50% of the test animals) is calculated.
Protocol: In Vivo Micronucleus Assay
-
Test System: Typically mice, as their bone marrow is highly sensitive to clastogenic agents.
-
Dosing: Animals are exposed via inhalation to the test article (e.g., for 6 hours). A positive control (known clastogen) and a negative control (air) group are included.
-
Sample Collection: At specific time points after exposure (e.g., 24 and 48 hours), animals are euthanized. Bone marrow is extracted from the femurs.
-
Slide Preparation: Bone marrow smears are prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).
-
Analysis: Slides are analyzed under a microscope. A pre-determined number of PCEs (e.g., 2000) per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as a measure of cytotoxicity to the bone marrow.
-
Endpoint: A statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control indicates a positive result.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of key toxicological assessment processes.
Sources
- 1. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound (HFC-245EB) - Pharos [pharos.habitablefuture.org]
- 4. ecetoc.org [ecetoc.org]
- 5. The acute, genetic, developmental, and inhalation toxicology of 1,1,1,3,3-pentafluoropropane (HFC 245fa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Biotransformation of 1,1,1,3,3-Pentafluoropropane (HFC-245fa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unexpected brain lesions in lactating Sprague-Dawley rats in a Two-generation Inhalation Reproductive Toxicity Study with pentafluoropropane (HFC-245fa) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1,1,1,2,3-Pentafluoropropane (HFC-245eb) in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 1,1,1,2,3-pentafluoropropane (HFC-245eb), a hydrofluorocarbon of significant interest in various industrial applications. The document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the phase behavior of this compound in organic media. This guide delves into the theoretical underpinnings of gas solubility, details established experimental methodologies for its determination, and discusses the application of thermodynamic models for correlating and predicting solubility data. While specific experimental data for HFC-245eb remains sparse in publicly accessible literature, this guide establishes a framework for its determination and interpretation, drawing parallels with closely related hydrofluorocarbons.
Introduction: The Significance of HFC-245eb and Its Solubility
This compound, also known as HFC-245eb, is a hydrofluorocarbon with the chemical formula C₃H₃F₅.[1] As with other HFCs, its unique physicochemical properties, such as its volatility and thermal characteristics, make it a candidate for various applications, including as a refrigerant, blowing agent, and solvent.[2] The efficacy and efficiency of HFC-245eb in these roles are intrinsically linked to its solubility in a wide array of organic solvents.
In the pharmaceutical and chemical industries, solubility data is paramount for process design, purification, and product formulation. For instance, in reaction chemistry, the solubility of a gaseous reactant like HFC-245eb in a solvent determines the reaction rate and overall yield. In separation processes, such as absorption and extraction, the differential solubility of components in a mixture is the basis for their separation. Therefore, a thorough understanding of the solubility of HFC-245eb in organic solvents is not merely academic but a critical necessity for its practical and safe implementation.
This guide aims to provide a foundational understanding of the principles governing the solubility of HFC-245eb, the methods to measure it, and the models to predict it, thereby empowering researchers and professionals in their respective fields.
Theoretical Framework of Gas Solubility in Liquids
The dissolution of a gas into a liquid is a dynamic process governed by the principles of phase equilibrium. When a gas is brought into contact with a liquid, gas molecules continuously move into the liquid phase, while dissolved gas molecules escape back into the gaseous phase. Equilibrium is achieved when the rates of dissolution and exsolution become equal. The concentration of the dissolved gas at equilibrium is defined as its solubility under the given conditions of temperature and pressure.
Several factors influence the solubility of a gas in a liquid, including:
-
Nature of the Solute and Solvent: The principle of "like dissolves like" is a fundamental concept. The solubility of HFC-245eb will be significantly influenced by the intermolecular forces between its molecules and those of the organic solvent. These forces can include dipole-dipole interactions, London dispersion forces, and in some cases, hydrogen bonding.
-
Temperature: Generally, the solubility of gases in liquids decreases with increasing temperature. This is because the dissolution of a gas is typically an exothermic process (negative enthalpy of solution). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium in the endothermic direction, which is the release of the gas from the solution.
-
Pressure: The solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid, a relationship famously described by Henry's Law.
Henry's Law is a cornerstone in the study of gas solubility and is expressed as:
P = H * x
where:
-
P is the partial pressure of the gaseous solute in the vapor phase.
-
H is the Henry's Law constant, which is specific to the solute-solvent pair and temperature.
-
x is the mole fraction of the dissolved gas in the liquid phase.
The Henry's Law constant is a critical parameter that quantifies the solubility of a gas. A smaller Henry's Law constant indicates higher solubility.[3]
Experimental Determination of HFC-245eb Solubility
Accurate experimental data is the bedrock upon which our understanding of solubility is built. Several well-established methods are employed to measure the solubility of gases in liquids. These techniques can be broadly categorized as synthetic or analytic.
The Isochoric (Constant Volume) Method
The isochoric method is a precise and widely used technique for determining the solubility of gases in liquids, particularly for systems involving refrigerants.[4] The core principle of this method involves introducing a known amount of degassed solvent and a known amount of the gaseous solute into a sealed vessel of a precisely known volume. The system is then brought to thermal equilibrium at a desired temperature, and the total pressure is measured.
Experimental Workflow for the Isochoric Method:
Caption: Workflow of the isochoric method for solubility determination.
Step-by-Step Methodology:
-
Apparatus Preparation: A high-pressure equilibrium cell of a precisely known volume, equipped with temperature and pressure sensors, is used. The entire apparatus is thoroughly cleaned and dried.
-
Solvent Degassing: The organic solvent is degassed to remove any dissolved air, which could interfere with the measurements. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.
-
Charging the Cell: A precisely weighed amount of the degassed solvent is introduced into the equilibrium cell.
-
Evacuation: The remaining volume of the cell is evacuated to remove any residual air.
-
Introducing the Gas: A known amount of HFC-245eb is then charged into the cell. The amount of gas can be determined by gravimetric methods or by using a calibrated gas reservoir.
-
Equilibration: The cell is placed in a thermostatic bath to maintain a constant temperature. The contents are agitated to facilitate mass transfer between the gas and liquid phases until the pressure remains constant, indicating that equilibrium has been reached.
-
Data Acquisition: The equilibrium temperature and pressure are recorded.
-
Calculation: The amount of HFC-245eb in the vapor phase is calculated using an appropriate equation of state (EoS) for the pure refrigerant, considering the known volume of the vapor space and the measured temperature and pressure. The amount of HFC-245eb dissolved in the liquid phase is then determined by subtracting the amount in the vapor phase from the total amount of gas introduced. The mole fraction solubility can then be calculated.
Static-Analytic Method
The static-analytic method is another robust technique for obtaining vapor-liquid equilibrium (VLE) data, which includes solubility information.[5] In this method, the system is allowed to reach equilibrium in a thermostated cell, after which samples are taken from both the liquid and vapor phases for compositional analysis, typically using gas chromatography (GC).
Experimental Workflow for the Static-Analytic Method:
Sources
Vapor Pressure of 1,1,1,2,3-Pentafluoropropane (HFC-245eb): A Technical Guide for Researchers
Introduction: The Critical Role of Vapor Pressure in Scientific Applications
1,1,1,2,3-Pentafluoropropane, also known as HFC-245eb (CAS Number: 431-31-2), is a hydrofluorocarbon that finds utility in various specialized applications, including as a potential refrigerant and a component in foam-blowing agents.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is paramount for process design, safety assessments, and the prediction of its behavior in multi-component systems. Among these properties, vapor pressure stands out as a fundamental thermodynamic characteristic that governs the phase behavior of a substance.
This in-depth technical guide provides a comprehensive overview of the vapor pressure of this compound. It is designed to equip researchers with the necessary knowledge to understand, measure, and apply vapor pressure data effectively. Recognizing the current landscape of available data, this guide will also address the critical importance of isomer-specific characterization and the methodologies for empirical data generation.
The Significance of Isomer-Specific Vapor Pressure Data
The family of pentafluoropropanes includes several isomers, such as HFC-245fa (1,1,1,3,3-pentafluoropropane) and HFC-245ca (1,1,2,2,3-pentafluoropropane), for which extensive vapor pressure data are available.[3][4][5][6] In contrast, detailed experimental vapor pressure data for this compound (HFC-245eb) is notably scarce in publicly accessible literature. This data gap presents a significant challenge, as even minor differences in molecular structure between isomers can lead to substantial variations in physical properties, including vapor pressure.
For applications in precision fields like drug development, where solvent properties can influence solubility, stability, and formulation performance, relying on data from isomers can be misleading and scientifically unsound. Therefore, the generation of high-quality, isomer-specific vapor pressure data for HFC-245eb is crucial for its safe and effective application.
Vapor Pressure Data for Pentafluoropropane Isomers: A Comparative Overview
To provide context for the expected vapor pressure of HFC-245eb, the following table summarizes available data for it and its more extensively studied isomers. The significant differences in vapor pressure among these isomers underscore the necessity of obtaining specific data for the compound of interest.
| Compound | CAS Number | Temperature (°C) | Vapor Pressure (kPa) | Reference |
| This compound (HFC-245eb) | 431-31-2 | 25 | 161.325 | [7] |
| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | 460-73-1 | 25 | 150.65 | [8] |
| 1,1,2,2,3-Pentafluoropropane (HFC-245ca) | 679-86-7 | 55 | 281.38 (40.81 psi) | [9] |
| 1,1,1,2,2-Pentafluoropropane (HFC-245cb) | 1814-88-6 | -28.04 | 74 | [10] |
Note: The single data point for HFC-245eb is from a chemical supplier's database and should be used with the understanding that the primary source and experimental uncertainty are not detailed. It is presented here for illustrative purposes.
Methodologies for the Experimental Determination of Vapor Pressure
Given the limited availability of data for HFC-245eb, researchers may need to perform their own vapor pressure measurements. The choice of method depends on the substance's properties and the required pressure and temperature range. The two primary experimental approaches are the static method and the dynamic method.
The Static Method
The static method is a direct measurement of the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[11][12]
Principle: A sample of the substance is placed in a thermostatically controlled, evacuated container. At a given temperature, the substance will evaporate until the pressure of the vapor phase is in equilibrium with the liquid or solid phase. This equilibrium pressure is the vapor pressure.
Experimental Protocol: A Step-by-Step Guide to the Static Method
-
Apparatus Preparation:
-
A high-vacuum system capable of reaching pressures below 10⁻⁵ Pa is required.
-
The core of the apparatus is an equilibrium cell, typically made of glass or stainless steel, which contains the sample.
-
A high-precision pressure transducer is connected to the equilibrium cell.
-
The equilibrium cell is placed in a constant-temperature bath with a stability of at least ±0.01 K.
-
A means of accurately measuring the temperature of the sample, such as a platinum resistance thermometer, is essential.
-
-
Sample Degassing:
-
A crucial step in the static method is the complete removal of dissolved gases from the sample, as their presence would contribute to the total measured pressure, leading to erroneous results.[12]
-
Degassing is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace, and then thawing the sample. This "freeze-pump-thaw" cycle is repeated until the pressure in the system no longer decreases between cycles.
-
-
Measurement Procedure:
-
Once the sample is thoroughly degassed, the equilibrium cell is isolated from the vacuum pump.
-
The constant-temperature bath is set to the desired temperature.
-
The system is allowed to reach thermal and phase equilibrium. The time required for equilibration can vary depending on the substance and the apparatus.
-
The pressure reading from the transducer is recorded as the vapor pressure at that temperature.
-
The temperature is then changed to the next setpoint, and the process is repeated to obtain a series of vapor pressure-temperature data points.
-
Causality Behind Experimental Choices:
-
High Vacuum: Ensures that the measured pressure is solely due to the vapor of the substance and not residual atmospheric gases.
-
Precise Temperature Control: Vapor pressure is highly sensitive to temperature; therefore, stable and accurate temperature control is critical for reliable data.
-
Thorough Degassing: The presence of non-condensable gases would lead to a systematic overestimation of the vapor pressure according to Dalton's Law of partial pressures.
Caption: Workflow for the static method of vapor pressure determination.
The Dynamic Method
The dynamic method involves measuring the boiling point of a liquid at a controlled external pressure.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By systematically varying the external pressure and measuring the corresponding boiling temperature, a vapor pressure curve can be constructed.
Experimental Protocol: A Step-by-Step Guide to the Dynamic Method
-
Apparatus Setup:
-
A boiling flask containing the sample is connected to a reflux condenser to prevent the loss of vapor.
-
A pressure control system, consisting of a vacuum pump and a controlled leak valve or a connection to an inert gas supply, is used to maintain a constant pressure in the system.
-
A high-precision thermometer is placed in the boiling flask with its bulb positioned in the vapor phase above the boiling liquid to accurately measure the boiling temperature.
-
A manometer is used to measure the pressure within the system.
-
-
Measurement Procedure:
-
The pressure in the system is set to a desired value using the pressure control system.
-
The sample is heated until it boils gently and a steady reflux is established.
-
The temperature of the vapor and the pressure in the system are recorded once they have stabilized. This temperature is the boiling point at the set pressure.
-
The pressure is then adjusted to a new setpoint, and the measurement is repeated.
-
Causality Behind Experimental Choices:
-
Vapor-Phase Temperature Measurement: Measuring the temperature of the vapor in equilibrium with the boiling liquid avoids errors due to superheating of the liquid phase.
-
Steady Reflux: Ensures that the system is at a steady state and that the measured temperature corresponds to the true boiling point at the applied pressure.
-
Accurate Pressure Control: The accuracy of the determined vapor pressure is directly dependent on the accuracy and stability of the applied external pressure.
Caption: Workflow for the dynamic method of vapor pressure determination.
Modeling Vapor Pressure Data
Once experimental data have been collected, they can be correlated using mathematical models. The Antoine equation is a commonly used semi-empirical equation that relates vapor pressure and temperature:
log₁₀(P) = A - (B / (T + C))
Where:
-
P is the vapor pressure
-
T is the temperature
-
A, B, and C are substance-specific coefficients
These coefficients are determined by fitting the equation to experimental data. More complex and accurate models, such as the Wagner equation or equations of state (e.g., Peng-Robinson), can also be employed for a wider range of conditions and higher accuracy.[5]
Conclusion and Future Directions
The vapor pressure of this compound (HFC-245eb) is a critical parameter for its application in scientific research and development. This guide has highlighted the current scarcity of publicly available experimental data for this specific isomer and has provided a detailed framework for its empirical determination using established static and dynamic methods. The provided protocols and the rationale behind the experimental choices are intended to empower researchers to generate high-quality, reliable data.
For the scientific community, particularly those in drug development and materials science, there is a clear need for a comprehensive study to fully characterize the vapor pressure of HFC-245eb over a range of temperatures. Such data would not only fill a critical knowledge gap but also enable more accurate process modeling, safer handling, and the innovative application of this compound.
References
-
Nishimura, J., Numata, T., Ogasawara, H., & Sakanoue, Y. (1985). Static method to measure vapor pressure in the temperature range below 1100 K. Review of Scientific Instruments, 56(12), 2289-2291. ([Link])
-
consilab GmbH. (n.d.). Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). ([Link])
-
Martis, V. (2021, May 13). Experimental Methods for Measuring Vapor Pressures of Chemical Substances [Webinar]. Surface Measurement Systems. ([Link])
-
Abdalla, M. E., & Pannir, S. (2016). Method of Measuring the Vapor Pressure and Concentration of Fluids using VLE and Vibrating Tube Densitometer Apparatuses. International Refrigeration and Air Conditioning Conference. Paper 1709. ([Link])
-
Master Chemistry. (2021, October 10). Measurement Of Vapor Pressure. ([Link])
-
Bowers, C. R. (2015). Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition. Metrologia, 52(4), 545. ([Link])
-
Vîlcu, R., & Perişanu, Ş. (1981). VAPOUR-LIQUID EQUILIBRIA MEASUREMENTS BY THE STATIC METHOD. Revue Roumaine de Chimie, 26(2), 181-187. ([Link])
-
Lemmon, E. W., & Zhou, Y. (2015). Equation of State for the Thermodynamic Properties of 1,1,2,2,3-Pentafluoropropane (R-245ca). International Journal of Thermophysics, 36, 2376–2390. ([Link])
-
Abdalla, M. E., & Pannir, S. (2016). Method of Measuring the Vapor Pressure and Concentration of Fluids using VLE and Vibrating Tube Densitometer Apparatuses. Purdue e-Pubs. ([Link])
-
Paulsson, H., et al. (2024). A new setup for measurements of absolute saturation vapor pressures using a dynamical method: Experimental concept and validation. AIP Publishing. ([Link])
-
Meyer, C. H., & Van Dusen, M. S. (1933). A dynamic method for determining the vapor pressure of carbon dioxide at 0 °C. Journal of Research of the National Bureau of Standards, 10(4), 381-412. ([Link])
-
Akasaka, R., Zhou, Y., & Lemmon, E. W. (2015). A Fundamental Equation of State for 1,1,1,3,3-Pentafluoropropane (R-245fa). Journal of Physical and Chemical Reference Data, 44(1), 013104. ([Link])
-
Akasaka, R., Yamashita, S., Fukuda, S., & Higashi, Y. (2020). Vapor Pressure Measurement for trans-1,2-Dichloroethene [R1130(E)]. International Journal of Thermophysics, 41(10), 1-13. ([Link])
-
Akasaka, R., Zhou, Y., & Lemmon, E. W. (2015). A Fundamental Equation of State for 1,1,1,3,3-Pentafluoropropane (R-245fa). ResearchGate. ([Link])
-
Smith, A., & Menzies, A. W. C. (1910). A Dynamic Method for measuring Vapour Pressures, with its Application to Benzene and Ammonium Chloride. Proceedings of the Royal Society of Edinburgh, 31, 179-182. ([Link])
-
Meyer, C. H., & Van Dusen, M. S. (1933). A dynamic method for determining the vapor pressure of carbon dioxide at 0 C. SciSpace. ([Link])
-
Shi, L., et al. (2000). Vapor pressure of 1,1,1,2,3,3,3-heptafluoropropane. PlumX. ([Link])
-
Chemsrc. (n.d.). This compound | CAS#:431-31-2. ([Link])
-
Al-Rashed, A. A. A. A., et al. (2022). Evaluating Refrigerant Purity Characteristics: An Experimental Approach to Assess Impact on Vapor-Compression Refrigeration System Performance. International Journal of Engineering, Transactions A: Basics, 35(10), 1941-1950. ([Link])
-
PubChem. (n.d.). 1,1,2,2,3-Pentafluoropropane. ([Link])
-
Kumar, S. S., et al. (2018). Experimental analysis on vapor compression refrigeration system by using eco-friendly refrigerant mixtures. Neliti. ([Link])
-
Weber, L. A., & Defibaugh, D. E. (1996). Vapor Pressure of 1,1,1,2,2-Pentafluoropropane. Journal of Chemical & Engineering Data, 41(4), 750-752. ([Link])
-
Mass.gov. (2018). C1-C4 Halogenated HC_info_16FEB2018.xlsx. ([Link])
-
PubChem. (n.d.). This compound. ([Link])
-
ECETOC. (2002). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ([Link])
-
Di Nicola, G., et al. (2009). Vapor Pressures of 1,1,1,3,3-Pentafluoropropane (HFC245fa) and 1,1,1,2,3,3,3-Heptafluoropropane (HFC227ea). ResearchGate. ([Link])
-
Wikipedia. (n.d.). 1,2,3,3,3-Pentafluoropropene. ([Link])
-
Huber, M. L., & McLinden, M. O. (2015). Thermodynamic Properties of 1,1,1,3,3-Pentafluoropropane (R245fa): New Experimental Measurements and a Revised Equation of State. Journal of Chemical & Engineering Data, 60(8), 2311-2321. ([Link])
-
Di Nicola, G., et al. (2010). Thermodynamic Properties of 1,1,1,2,3,3,3-Heptafluoropropane. ResearchGate. ([Link])
-
U.S. Environmental Protection Agency. (1992). Physical Properties of Fluorinated Propane and Butane Derivatives as Alternative Refrigerants. ([Link])
- Merkel, D. R., et al. (2019). U.S. Patent No. 10,392,545. U.S.
-
Dohrn, R., et al. (1995). Vapor-Phase Thermal Conductivity, Vapor Pressure, and Liquid Density of R365mfc. Journal of Chemical & Engineering Data, 40(4), 855-858. ([Link])
Sources
- 1. CAS 431-31-2: this compound | CymitQuimica [cymitquimica.com]
- 2. mass.gov [mass.gov]
- 3. Equation of State for the Thermodynamic Properties of 1,1,2,2,3-Pentafluoropropane (R-245ca) | NIST [nist.gov]
- 4. srd.nist.gov [srd.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. ecetoc.org [ecetoc.org]
- 9. 1,1,2,2,3-ペンタフルオロプロパン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. consilab.de [consilab.de]
- 12. revroum.lew.ro [revroum.lew.ro]
An In-depth Technical Guide to the Molecular Structure of 1,1,1,2,3-Pentafluoropropane (HFC-245eb)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 1,1,1,2,3-pentafluoropropane, a hydrofluorocarbon with the designation HFC-245eb. This document delves into the nuanced structural details, conformational landscape, and spectroscopic signatures of this molecule, offering valuable insights for professionals in research and development.
Core Molecular Identity
This compound is a saturated three-carbon acyclic hydrofluorocarbon. Its fundamental properties are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | HFC-245eb, Propane, 1,1,1,2,3-pentafluoro- | |
| CAS Number | 431-31-2 | |
| Molecular Formula | C₃H₃F₅ | |
| Molecular Weight | 134.05 g/mol | |
| Canonical SMILES | C(C(C(F)(F)F)F)F | |
| InChI Key | ZDCWZRQSHBQRGN-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is dictated by the interplay of steric and electronic effects, leading to a complex conformational landscape. The presence of five fluorine atoms significantly influences the molecule's preferred geometry.
Conformational Isomers
The diagram below illustrates the logical relationship for determining the stable conformers of a substituted propane like HFC-245eb, which involves assessing the rotational energy profile.
Applications in Research and Development
The unique properties of this compound make it a molecule of interest in various research and development areas:
-
Precursor to HFOs: As mentioned, its role as a precursor to low-GWP refrigerants is a significant area of research.
-
Solvent Properties: The fluorine content gives it unique solvency characteristics, which could be explored in specialized applications.
-
Building Block in Organic Synthesis: The reactive C-H bonds, in proximity to fluorine atoms, can be functionalized to introduce fluorinated moieties into more complex molecules, which is of interest in medicinal chemistry and materials science.
Conclusion
This compound is a molecule with a rich and complex structural chemistry. While a complete experimental characterization of its molecular geometry and conformational landscape remains an area for further investigation, computational and spectroscopic methods provide significant insights. Its reactivity, particularly the dehydrofluorination to valuable hydrofluoroolefins, underscores its importance in the development of environmentally friendlier technologies. This guide has synthesized the available technical information to provide a solid foundation for researchers and professionals working with or interested in this fluorinated propane.
References
-
Heineking, N., Stahl, W., & Thomsen, C. (1991). The rotational spectrum and dipole moment of 1,1,1,2,3,3,3-heptafluoropropane in its vibrational ground state as observed by pulsed molecular beam microwave Fourier transform spectroscopy. Journal of Molecular Spectroscopy, 146(2), 402–408. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Kervarec, M.-C., Braun, T., Ahrens, M., & Kemnitz, E. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry, 16, 2623–2635. [Link]
-
Linde Gas GmbH. (2015, December 11). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Role of 1,1,1,2,3-Pentafluoropropane (HFC-245eb) in Modern Fluorine Chemistry
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: This document addresses the chemistry of 1,1,1,2,3-pentafluoropropane, also known as HFC-245eb. A common point of confusion is its potential role as a "fluorinating agent." The purpose of these notes is to clarify this misconception and to provide a detailed, scientifically-grounded guide to its actual, significant applications in fluorine chemistry. We will explore its properties and delve into its primary utility not as a reagent that donates fluorine to other molecules, but as a key substrate in the synthesis of next-generation hydrofluoroolefins (HFOs). The protocols and data presented herein are synthesized from peer-reviewed literature to ensure accuracy and reproducibility in a research setting.
Introduction to this compound (HFC-245eb)
This compound (HFC-245eb) is a hydrofluorocarbon with the chemical formula C₃H₃F₅.[1][2] It is a colorless gas at room temperature with a low boiling point.[1] Due to its physical properties and relatively low global warming potential compared to older fluorinated compounds, it has found use in applications such as refrigeration and foam-blowing agents.[1]
From a chemical standpoint, the molecule is characterized by strong carbon-fluorine bonds, which contribute to its stability and low reactivity under normal conditions.[1] This inherent stability is a crucial point; while it makes the compound useful for certain industrial applications, it also means it is not suitable for donating fluorine atoms in the way that traditional fluorinating agents do.
Table 1: Physicochemical Properties of this compound (HFC-245eb)
| Property | Value | Reference |
| CAS Number | 431-31-2 | [1][2] |
| Molecular Formula | C₃H₃F₅ | [1][2] |
| Molecular Weight | 134.05 g/mol | [1] |
| Appearance | Colorless Gas | [1] |
| Boiling Point | Not specified, low | [1] |
| SMILES | C(C(C(F)(F)F)F)F | [1][2] |
| InChIKey | ZDCWZRQSHBQRGN-UHFFFAOYSA-N | [1][2] |
Clarifying the Role of HFC-245eb in Fluorination Reactions
In synthetic organic chemistry, a "fluorinating agent" is a reagent capable of introducing fluorine into a molecule, typically by replacing another functional group (like a hydroxyl group) or by adding to a double bond. Well-known examples include diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®, which are used for deoxofluorination of alcohols.[3][4] These reagents possess a labile fluorine atom that can be transferred nucleophilically or electrophilically.
This compound (HFC-245eb) does not function as a fluorinating agent in this context. Its C-F bonds are thermodynamically strong and kinetically stable, requiring significant energy input and specific catalytic conditions to be broken.[5][6] Therefore, it is not used to fluorinate substrates like alcohols or carbonyls. Instead, its primary role in fluorination chemistry is as a precursor or substrate for producing other valuable fluorinated molecules.
Key Application: Dehydrofluorination to Synthesize Hydrofluoroolefins (HFOs)
The most significant application of HFC-245eb in modern synthetic chemistry is its use as a feedstock for the production of 2,3,3,3-tetrafluoropropene (HFO-1234yf).[5] HFO-1234yf is a next-generation refrigerant with a very low global warming potential, making it an environmentally friendlier alternative to HFCs.[5]
The conversion of HFC-245eb to HFO-1234yf is achieved through a dehydrofluorination reaction—the elimination of a hydrogen atom and a fluorine atom to form a double bond. This transformation requires a catalyst to activate the C-H and C-F bonds.[5][6]
Caption: Catalytic dehydrofluorination of HFC-245eb.
Recent research has demonstrated that aluminum chlorofluoride (ACF) can effectively catalyze this transformation under relatively mild conditions.[5][6] The reaction proceeds via the elimination of HF, yielding the desired olefin. Interestingly, under these conditions, isomerization to 1,1,1,2,2-pentafluoropropane (HFC-245cb) can also occur.[5]
Protocol: Catalytic Dehydrofluorination of HFC-245eb
This protocol is adapted from the work of Kervarec et al. for the activation of HFC-245eb using an aluminum chlorofluoride (ACF) catalyst.[5][7] It is intended for small-scale laboratory synthesis and should be performed by trained personnel in a well-ventilated fume hood.
4.1. Materials and Equipment
-
Reactant: this compound (HFC-245eb) gas
-
Catalyst: Aluminum chlorofluoride (ACF), 25 mg
-
Solvent: Deuterated cyclohexane (C₆D₁₂) or deuterated benzene (C₆D₆), 0.4 mL
-
Internal Standard: C₆F₆ in a sealed capillary
-
Equipment: J. Young NMR tube, gas-tight syringe or gas manifold system, heating block or oil bath, NMR spectrometer (¹⁹F and ¹H capabilities)
4.2. Experimental Procedure
-
Catalyst Preparation: In a J. Young NMR tube, suspend 25 mg of the ACF catalyst in 0.4 mL of C₆D₁₂.
-
Internal Standard: Place a sealed capillary containing C₆F₆ into the NMR tube to serve as an external standard for conversion calculation via ¹⁹F NMR.
-
Reactant Introduction: The reactant gas, HFC-245eb, must be handled carefully. Condense approximately 0.1 mmol of HFC-245eb into the cooled J. Young tube. This can be achieved using a calibrated gas bulb or by bubbling a known volume of gas through the cold solvent.
-
Reaction Execution: Seal the J. Young tube and place it in a heating block pre-heated to 70°C.
-
Monitoring: Monitor the reaction progress over time (e.g., over 7 days) by acquiring ¹H and ¹⁹F NMR spectra at regular intervals.[7]
-
Analysis: Calculate the conversion of HFC-245eb based on the integration of its signals relative to the internal standard in the ¹⁹F NMR spectrum. Identify the products, 2,3,3,3-tetrafluoropropene (HFO-1234yf) and the isomerization product 1,1,1,2,2-pentafluoropropane (HFC-245cb), by their characteristic chemical shifts. According to the literature, a 1:2 ratio of HFO-1234yf to HFC-245cb was observed with nearly full conversion.[5]
4.3. Self-Validating System & Expected Observations
-
Causality: The ACF acts as a Lewis acid, activating the C-F bond and facilitating the elimination of HF. The choice of 70°C provides sufficient thermal energy for the reaction to proceed without causing excessive decomposition.
-
Trustworthiness: The reaction's progress can be reliably tracked by ¹⁹F NMR, a highly quantitative technique for fluorinated compounds. The appearance of new, distinct signals corresponding to HFO-1234yf and HFC-245cb, coupled with the diminishing signal of HFC-245eb, validates that the transformation is occurring as expected.
Safety and Handling
-
HFC-245eb: HFC-245eb is a gas under pressure and may cause drowsiness or dizziness.[2] It should be handled in a well-ventilated area. As with all compressed gases, ensure cylinders are properly secured.
-
Aluminum Chlorofluoride (ACF): This catalyst is likely moisture-sensitive. Handle under an inert atmosphere if possible.
-
Hydrogen Fluoride (HF): The dehydrofluorination reaction produces HF as a byproduct. HF is extremely corrosive and toxic. The reaction must be performed in a suitable container (like a J. Young tube) and within a fume hood. Appropriate personal protective equipment (gloves, safety glasses) is mandatory.
Conclusion
While this compound (HFC-245eb) is not a fluorinating agent for general synthetic transformations, it holds a critical position in modern fluorine chemistry. Its primary value lies in its role as a key substrate for the synthesis of environmentally important HFOs through catalytic dehydrofluorination. Understanding this distinction is crucial for researchers in the field. The provided protocol for the conversion of HFC-245eb to HFO-1234yf serves as a practical example of its reactivity and highlights its importance as a building block for advanced fluorinated materials.
References
-
CAS 431-31-2: this compound | CymitQuimica.
-
JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1) - ECETOC.
-
Kervarec, M.-C., Braun, T., Ahrens, M., & Kemnitz, E. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry, 16, 2623–2635.
-
Kervarec, M.-C., Braun, T., Ahrens, M., & Kemnitz, E. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. PubMed.
-
CAS 460-73-1: 1,1,1,3,3-Pentafluoropropane | CymitQuimica.
-
1,2,3,3,3-Pentafluoropropene - Wikipedia.
-
Application Notes and Protocols for Fluorination with 1,1,3,3-Tetrachloro-1-fluoropropane - Benchchem.
-
Pentafluoropropane - Wikipedia.
-
Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification - ChemRxiv.
-
1,1,2,2,3-Pentafluoropropane 99 679-86-7 - Sigma-Aldrich.
-
Supporting Information Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination ver - Beilstein Journals.
-
Joosten, A., & Brioche, J. (2022). Deoxyfluorination of Aliphatic Alcohols. Science of Synthesis, SOS-SD-243-00001.
-
Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate - The Research Repository @ WVU.
-
Fluorination Reactions | Professor Steven V. Ley Research Group.
-
Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides - PubMed.
-
Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - Beilstein Journals.
-
This compound | C3H3F5 | CID 164598 - PubChem.
-
Current Trends in Practical Fluorination Chemistry - Thermo Fisher Scientific.
-
FR2768727A1 - SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE - Google Patents.
-
Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst.
-
1,1,2,2,3-Pentafluoropropane | C3H3F5 | CID 69624 - PubChem.
-
PhenoFluor™ Deoxyfluorination Solution - Sigma-Aldrich.
-
This compound 431-31-2 wiki - Guidechem.
-
1,3-Dichloro-1,1,2,2,3-pentafluoropropane - PubChem.
-
The Strategic Advantage of 1,1,3,3-Tetrachloro-1-fluoropropane in the Synthesis of HFC-245fa: A Comparative Guide - Benchchem.
Sources
- 1. CAS 431-31-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 5. Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
Application Note: 1,1,1,2,3-Pentafluoropropane (HFC-245eb) as a Niche Solvent for Spectroscopic Analysis
Abstract
The selection of an appropriate solvent is a critical parameter in spectroscopic analysis, directly impacting data quality and interpretation. Ideal solvents should exhibit optical transparency in the spectral regions of interest and chemical inertness towards the analyte. This application note introduces 1,1,1,2,3-pentafluoropropane (HFC-245eb), a hydrofluorocarbon, as a specialized solvent for nuclear magnetic resonance (NMR) and vibrational (Infrared and Raman) spectroscopy. Due to its unique physicochemical properties, including a low boiling point and a simple spectral signature, HFC-245eb offers distinct advantages for specific applications, particularly in ¹⁹F NMR and for analytes that are sensitive to or obscured by common deuterated solvents. This guide provides a comprehensive overview of its properties, detailed protocols for safe handling and sample preparation, and an exploration of its utility in modern spectroscopic workflows.
Introduction: The Quest for Spectroscopic Silence
In the field of analytical chemistry, particularly within pharmaceutical and materials science, the solvent can be as critical as the spectrometer itself. Conventional solvents, even in their deuterated forms, can possess residual signals or reactivity that interfere with the analysis of a target analyte. For instance, residual protons in deuterated solvents can obscure low-concentration analyte signals in ¹H NMR, while the vibrational modes of the solvent can mask key functional group frequencies in IR and Raman spectroscopy.
Hydrofluorocarbons (HFCs) represent a class of compounds that, while primarily known as refrigerants and blowing agents, possess properties that make them intriguing candidates for specialized spectroscopic solvents.[1] this compound (HFC-245eb) is a five-fluorine substituted propane molecule. Its appeal lies in the simplicity of its own ¹H and ¹⁹F NMR spectra and its predicted wide transparency windows in the mid-IR region, barring its own C-H and C-F vibrational modes.
This document serves as a technical primer for researchers considering HFC-245eb. It is structured to provide not just protocols, but the underlying scientific rationale, enabling users to adapt these methodologies to their specific research questions.
Physicochemical Profile: HFC-245eb and Its Isomers
Understanding the fundamental properties of HFC-245eb is essential for its effective use. It is a volatile, liquefied gas under pressure at room temperature.[2] Its properties are distinct from its more common isomers, such as HFC-245fa, and confusing them can lead to significant safety and experimental errors.
| Property | This compound (HFC-245eb) | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | 1,1,2,2,3-Pentafluoropropane (HFC-245ca) |
| CAS Number | 431-31-2[2] | 460-73-1[3] | 679-86-7[4] |
| Molecular Formula | C₃H₃F₅[2] | C₃H₃F₅[3] | C₃H₃F₅[4] |
| Molecular Weight | 134.05 g/mol [2] | 134.05 g/mol [3] | 134.05 g/mol [4] |
| Boiling Point | 23 °C[5] | 15.3 °C[6] | 25-26 °C[4] |
| Melting Point | No data available | -103 °C[6] | -82 °C[4] |
| Density | 1.375 g/cm³[5] | 1.32 g/cm³ (at 20 °C)[6] | 1.398 g/mL (at 25 °C)[4] |
| Key Hazard | Extremely Flammable Gas [2] | Non-flammable Gas[7][8] | Extremely Flammable Liquid[9] |
Causality Insight: The most critical distinction is flammability. HFC-245eb is classified as an extremely flammable gas, whereas HFC-245fa is non-flammable.[2][7] This difference arises from the molecular structure and the arrangement of C-H and C-F bonds, affecting the molecule's stability and reaction pathways during combustion. This dictates that all handling procedures for HFC-245eb must be performed under strict inert conditions and with full awareness of ignition risks.
The polarity of HFC-245eb, while not extensively documented, can be inferred as moderate. This makes it a potential solvent for a range of nonpolar to moderately polar organic compounds, a niche not always well-served by highly polar or entirely nonpolar conventional solvents.[10][11]
Mandatory Safety and Handling Protocol
The flammability and high vapor pressure of HFC-245eb demand rigorous safety protocols. It is supplied as a liquefied gas and may cause respiratory irritation, skin irritation, and serious eye irritation.[12]
Protocol for Safe Handling of HFC-245eb:
-
Work Area: All manipulations must be conducted within a certified, well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, cryogenic gloves (when handling the liquid), and a flame-retardant lab coat.[12]
-
Ignition Source Control: Ensure the work area is free of all potential ignition sources, including hot plates, static electricity sources, and non-intrinsically safe electrical equipment.
-
Cylinder Handling: Gas cylinders must be securely chained to a wall or bench.[12] Use a regulator designed for corrosive/flammable gases.
-
Dispensing: To transfer HFC-245eb as a liquid, a cooling bath (e.g., dry ice/acetone) is required to condense the gas in the receiving vessel. This process must be performed slowly to prevent pressure buildup.
-
Emergency Preparedness: An emergency eye wash station and safety shower must be immediately accessible.[12] Ensure a Class B fire extinguisher is available.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
HFC-245eb is a compelling solvent for both ¹H and ¹⁹F NMR spectroscopy. In ¹H NMR, it provides a clean background with only a few simple multiplets, minimizing the chance of overlapping signals with the analyte. For ¹⁹F NMR, its well-defined signals can serve as a reference, while its fluorine content makes it an excellent medium for analyzing fluorinated compounds.
Predicted ¹H and ¹³C NMR Spectral Characteristics
-
-CHF₂: A complex multiplet, likely in the 5.5-6.5 ppm range, shifted significantly downfield by two fluorine atoms.
-
-CHF-: A multiplet further complicated by coupling to both the -CHF₂ and -CH₃ groups.
-
-CH₃: A doublet of doublets (or more complex multiplet), likely in the 1.5-2.5 ppm range.
These predictions should be confirmed experimentally by running a spectrum of the pure solvent before use.[13]
Protocol: Low-Temperature NMR Sample Preparation
The volatility of HFC-245eb necessitates the use of a pressure-rated NMR tube, such as a J. Young tube, and a low-temperature condensation procedure.
-
Analyte Preparation: Accurately weigh and add the solid analyte to a J. Young NMR tube. If the analyte is a liquid, add it via syringe.
-
System Setup: Connect the J. Young tube to a vacuum/gas manifold. Ensure all connections are secure.
-
Initial Freeze: Place the bottom of the NMR tube in a liquid nitrogen dewar to freeze the analyte and any trace atmospheric gases.
-
Evacuation: Open the valve on the J. Young tube and evacuate the tube to a high vacuum. This removes oxygen, which is paramagnetic and can broaden NMR signals.
-
Solvent Condensation:
-
Close the valve to the vacuum pump.
-
Place a dry ice/acetone bath (-78 °C) around the bottom of the NMR tube.
-
Connect the HFC-245eb gas cylinder to the manifold.
-
Slowly and carefully open the cylinder and the valve on the J. Young tube, allowing the HFC-245eb gas to flow into the tube where it will condense as a liquid.
-
Condense the desired amount of solvent (typically ~0.5-0.6 mL for a standard 5 mm tube).
-
-
Sealing and Thawing: Close the valve on the J. Young tube and then the cylinder. Remove the cooling bath and allow the tube to slowly warm to room temperature behind a blast shield in the fume hood. The sample is now ready for analysis.
Caption: Workflow for preparing an NMR sample using volatile HFC-245eb solvent.
Application in Vibrational Spectroscopy (IR & Raman)
For Infrared (IR) and Raman spectroscopy, the primary advantage of HFC-245eb is its relatively simple molecular structure, which results in fewer vibrational modes compared to larger, more complex solvent molecules. This creates broader "windows" of transparency where analyte signals can be observed without interference.
Predicted Spectral Windows
The spectrum of HFC-245eb will be dominated by two types of vibrations:
-
C-H stretching and bending modes: Expect strong absorptions around 2900-3000 cm⁻¹ (stretch) and 1350-1450 cm⁻¹ (bend).
-
C-F stretching modes: Expect very strong, broad absorptions in the 1000-1300 cm⁻¹ region.
Causality Insight: The regions outside of these absorptions are the most promising for analysis. The "fingerprint" region below 1000 cm⁻¹ and the region between 1500-2800 cm⁻¹ are likely to be relatively transparent, offering a clear view of analyte vibrations such as C=O, C=C, C≡N, and aromatic ring modes. Experimental verification by running a background spectrum of the pure solvent is mandatory.
Protocol: High-Pressure Liquid Cell for IR/Raman
Due to its low boiling point, analyzing liquid HFC-245eb requires a specialized high-pressure cell capable of containing the sample under the pressure generated at ambient temperature.[14][15]
-
Cell Preparation: Select a high-pressure liquid transmission cell with appropriate windows (e.g., ZnSe or KBr for IR, Fused Silica for Raman) that are compatible with the sample and solvent.[16]
-
Background Spectrum:
-
Assemble the empty cell and place it in the spectrometer.
-
Acquire a high-quality background spectrum. This accounts for the cell windows and any atmospheric interference.
-
-
Solvent Spectrum:
-
In a fume hood, cool the cell body.
-
Introduce HFC-245eb into the cell via condensation, similar to the NMR protocol, and seal the cell.
-
Allow the cell to return to ambient temperature and acquire the solvent spectrum. This is crucial for background subtraction.
-
-
Sample Preparation: Prepare a solution of the analyte in HFC-245eb within a cooled, sealed vessel. The solubility of the analyte must be predetermined.[17]
-
Sample Spectrum Acquisition:
-
Carefully flush the high-pressure cell with the prepared solution.
-
Acquire the spectrum of the sample solution.
-
-
Data Processing: Subtract the normalized spectrum of the pure HFC-245eb (Step 3) from the spectrum of the solution (Step 5) to yield the final spectrum of the analyte.
Caption: Logical workflow for isolating an analyte spectrum via background subtraction.
Summary and Future Outlook
This compound (HFC-245eb) presents itself as a valuable, albeit niche, solvent for specialized spectroscopic applications. Its primary advantages are its simple NMR signature and potentially broad IR transparency windows. However, its significant flammability and low boiling point necessitate specialized equipment and stringent safety protocols.
Advantages:
-
Minimizes solvent interference in ¹H NMR.
-
Suitable for ¹⁹F NMR studies of fluorinated compounds.
-
Offers clear spectral windows for vibrational spectroscopy, particularly between 1500-2800 cm⁻¹.
Limitations:
-
Extreme flammability requires specialized handling.
-
Low boiling point necessitates high-pressure cells or cryogenic techniques.
-
Solubility characteristics for a wide range of compounds are not well-documented.
Future work should focus on experimentally mapping the complete IR and Raman spectra of HFC-245eb to confirm its transparency windows. Furthermore, systematic studies on its solubility with various classes of organic and organometallic compounds would greatly enhance its applicability and adoption by the scientific community.
References
-
AZoM. (n.d.). High Pressure, High Temperature (HTHP) Cell for FTIR Spectroscopy. Retrieved January 21, 2026, from [Link]
-
Industrial & Engineering Chemistry Research. (2025). Unveiling Molecular Features Controlling the Solubility of Hydrofluorocarbons in Fluorine-Based Eutectic Solvents. ACS Publications. Retrieved January 21, 2026, from [Link]
-
Kaplan Scientific. (n.d.). Specac High Temperature High Pressure Cell. Retrieved January 21, 2026, from [Link]
-
Applied Spectroscopy. (1976). High Pressure Cell for Infrared and Raman Gas-Solid Reaction Mechanism Studies. Retrieved January 21, 2026, from [Link]
-
Quantum Design Europe. (n.d.). High-pressure high-temperature cell Specac. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
REFLEX Analytical Corporation. (n.d.). 800°C/1000psi Liquid, Solid, Gas Cell. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (n.d.). Solubility of Hydrofluorocarbons in Halobenzene Solvents. Retrieved January 21, 2026, from [Link]
-
Linde Gas. (2018). 1,1,1,3,3 Pentafluoropropane (245fa) - Safety Data Sheet. Retrieved January 21, 2026, from [Link]
-
ECETOC. (n.d.). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa). Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 1,1,1,3,3-Pentafluoropropane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (2023). Solubility, Diffusivity, and Permeability of HFC-32 and HFC-125 in Amorphous Copolymers. Retrieved January 21, 2026, from [Link]
-
Linde Gas GmbH. (2015). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Chlorofluorocarbon. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2007). Solubility of hydrofluorocarbon (HFC-134a, HFC-152a) and hydrochlorofluorocarbon (HCFC-142b) blowing agents in polystyrene. Retrieved January 21, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). Propane, 1,1,2,2,3-pentafluoro-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
HFC-245fa Product Data. (n.d.). HFC-245fa Specifications. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 1,1,2,2,3-Pentafluoropropane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). 1,2,3,3,3-Pentafluoropropene. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 1,1,1,2,2-Pentafluoropropane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). Propane, 1,1,2,2,3-pentafluoro-. NIST Chemistry WebBook, SRD 69. Retrieved January 21, 2026, from [Link]
Sources
- 1. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,1,3,3-Pentafluoropropane | C3H3F5 | CID 68030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,2,2,3-五氟丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 431-31-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 7. ecetoc.org [ecetoc.org]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]
- 9. 1,1,2,2,3-Pentafluoropropane | C3H3F5 | CID 69624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. synquestlabs.com [synquestlabs.com]
- 13. web.pdx.edu [web.pdx.edu]
- 14. azom.com [azom.com]
- 15. Products | Kaplan Scientific [kaplanscientific.nl]
- 16. OPG [opg.optica.org]
- 17. pubs.acs.org [pubs.acs.org]
Applications of HFC-245eb in Materials Synthesis: A Detailed Guide for Researchers
This document provides a comprehensive overview of the applications of 1,1,1,2,3-pentafluoropropane (HFC-245eb) in the field of materials synthesis. Intended for researchers, scientists, and professionals in drug development, this guide delves into the established and emerging uses of this hydrofluorocarbon, offering detailed application notes, experimental protocols, and the scientific rationale behind its utility.
Introduction to HFC-245eb
HFC-245eb is a hydrofluorocarbon with the chemical formula C₃H₃F₅.[1] It is a volatile, non-ozone-depleting substance, which has led to its consideration and use in various applications as a replacement for older chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[2] While its primary application lies in the realm of polymer foam production, its utility extends to being a valuable precursor in the synthesis of next-generation fluorinated molecules. This guide will explore these applications in detail, providing both theoretical understanding and practical protocols.
Physicochemical Properties of HFC-245eb
A thorough understanding of the physical and chemical properties of HFC-245eb is crucial for its effective and safe use in materials synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 431-31-2 | [1] |
| Molecular Formula | C₃H₃F₅ | [1] |
| Molecular Weight | 134.05 g/mol | [1] |
| Boiling Point | 23 °C | [3] |
| Density | 1.375 g/cm³ | [3] |
| Ozone Depletion Potential (ODP) | 0 | [2] |
Application Note I: HFC-245eb as a Blowing Agent in Polyurethane Foam Synthesis
The most prominent application of HFC-245eb in materials synthesis is as a physical blowing agent for the production of polyurethane (PUR) and polyisocyanurate (PIR) foams.[2] Physical blowing agents are volatile compounds that vaporize during the exothermic polymerization reaction, creating the cellular structure of the foam.
Causality of Experimental Choices:
The selection of HFC-245eb as a blowing agent is dictated by a combination of its physical properties and environmental profile. Its boiling point of 23°C is advantageous, allowing it to be in a liquid state under slight pressure at room temperature for easy handling and mixing with polyols, yet readily vaporizing with the heat generated during the isocyanate-polyol reaction. Its low thermal conductivity contributes to the excellent insulation properties of the resulting foam. Furthermore, its zero ODP makes it an environmentally preferable alternative to phased-out blowing agents.[2]
Detailed Protocol for Rigid Polyurethane Foam Synthesis using HFC-245eb:
This protocol outlines a general procedure for the laboratory-scale synthesis of rigid polyurethane foam. The exact ratios of components should be optimized based on the desired foam properties.
Materials and Equipment:
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Polyol blend (containing appropriate catalysts, surfactants, and flame retardants)
-
HFC-245eb
-
High-speed laboratory mixer
-
Fume hood
-
Mold (e.g., cardboard box or aluminum mold)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Experimental Workflow:
Caption: Workflow for polyurethane foam synthesis using HFC-245eb.
Step-by-Step Methodology:
-
Preparation of the Polyol Component (Component A): In a suitable container, accurately weigh the desired amount of the pre-formulated polyol blend.
-
Incorporation of HFC-245eb: Under a well-ventilated fume hood, carefully add the required amount of liquid HFC-245eb to the polyol blend. It is crucial to minimize losses due to evaporation. The container should be sealed if possible during this step. Gently mix until the HFC-245eb is homogenously dispersed.
-
Preparation of the Isocyanate Component (Component B): In a separate container, weigh the stoichiometric amount of pMDI corresponding to the polyol blend.
-
Mixing and Foaming: Rapidly add Component B to Component A and immediately begin mixing at high speed (e.g., 2000-3000 rpm) for a short duration (typically 5-10 seconds). The mixing time is critical; insufficient mixing will result in a non-uniform foam, while excessive mixing may lead to premature foaming in the mixing vessel.
-
Pouring and Curing: Immediately after mixing, pour the reacting mixture into the mold. The mixture will begin to expand and rise. Allow the foam to cure at ambient temperature. The curing process can be accelerated by placing the mold in an oven at a moderately elevated temperature (e.g., 50-70°C).
-
Demolding and Characterization: Once the foam is tack-free and rigid, it can be demolded. The foam can then be characterized for properties such as density, compressive strength, thermal conductivity, and cell structure (using scanning electron microscopy).
Application Note II: HFC-245eb as a Precursor in the Synthesis of Fluoroolefins
A significant application of HFC-245eb in materials synthesis is its use as a feedstock for the production of hydrofluoroolefins (HFOs), which are fourth-generation refrigerants, blowing agents, and monomers with very low global warming potentials (GWPs). Specifically, HFC-245eb can be converted to 2,3,3,3-tetrafluoropropene (HFO-1234yf) and 1,2,3,3,3-pentafluoropropene (HFO-1225ye) through catalytic dehydrofluorination.[4]
Causality of Experimental Choices:
The dehydrofluorination of HFC-245eb is a chemical transformation that removes a hydrogen and a fluorine atom from adjacent carbon atoms to form a double bond. This reaction is typically carried out in the vapor phase at elevated temperatures over a solid catalyst. The choice of catalyst is critical to achieve high conversion rates and selectivity towards the desired HFO. Common catalysts include fluorinated metal oxides, such as those of chromium or aluminum.
Detailed Protocol for Catalytic Dehydrofluorination of HFC-245eb to HFO-1234yf:
This protocol describes a general laboratory setup for the vapor-phase dehydrofluorination of HFC-245eb.
Materials and Equipment:
-
HFC-245eb
-
Inert carrier gas (e.g., Nitrogen)
-
Dehydrofluorination catalyst (e.g., fluorinated chromium oxide)
-
Packed-bed tubular reactor (e.g., made of stainless steel or nickel alloy)
-
Tube furnace with temperature controller
-
Mass flow controllers for gases
-
Condenser to collect products
-
Gas chromatograph (GC) for product analysis
Experimental Setup and Workflow:
Caption: Experimental setup for the catalytic dehydrofluorination of HFC-245eb.
Step-by-Step Methodology:
-
Catalyst Loading: The tubular reactor is packed with a known amount of the dehydrofluorination catalyst.
-
System Purge: The entire system is purged with an inert gas, such as nitrogen, to remove air and moisture.
-
Heating: The reactor is heated to the desired reaction temperature (typically in the range of 200-400°C) under a continuous flow of the inert gas.
-
Reactant Feed: Once the reaction temperature is stable, the flow of HFC-245eb vapor is introduced into the reactor along with the inert carrier gas. The flow rates are controlled using mass flow controllers to achieve the desired residence time. HFC-245eb is typically vaporized before entering the reactor.
-
Product Collection: The gaseous effluent from the reactor is passed through a condenser (cooled with a chilled fluid) to collect the condensable products, which include the desired HFO-1234yf, unreacted HFC-245eb, and any byproducts.
-
Product Analysis: The composition of the gaseous stream before and after the condenser can be analyzed online or offline using a gas chromatograph (GC) equipped with a suitable column and detector (e.g., a flame ionization detector or a mass spectrometer) to determine the conversion of HFC-245eb and the selectivity to HFO-1234yf.
Other Potential Applications in Materials Synthesis
While the roles of HFC-245eb as a blowing agent and a chemical precursor are well-established, its application in other areas of materials synthesis, such as a solvent for polymerization or nanoparticle synthesis, is not widely documented in publicly available literature.
-
Nanoparticle Synthesis: The synthesis of nanoparticles often requires specific solvent properties to control nucleation and growth.[8][9] There is currently no significant evidence to suggest that HFC-245eb is used as a medium for nanoparticle synthesis.
Safety, Handling, and Environmental Considerations
Safety and Handling:
-
HFC-245eb is a flammable gas and is supplied as a liquefied gas under pressure.[1]
-
Containers may explode if heated.[1]
-
High vapor concentrations can cause headaches, dizziness, drowsiness, and nausea, and may lead to unconsciousness.[10]
-
Rapid evaporation of the liquid may cause frostbite.[10]
-
Always work in a well-ventilated area or under a fume hood.
-
Use appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[10]
-
Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[10]
Environmental Considerations:
-
HFC-245eb has a zero Ozone Depletion Potential (ODP).[2]
-
It is a greenhouse gas with a global warming potential (GWP) that is higher than that of carbon dioxide. Its use is therefore subject to regulations in many regions aimed at phasing down the use of high-GWP HFCs.
Conclusion
HFC-245eb is a versatile hydrofluorocarbon with significant applications in materials synthesis. Its primary role as a physical blowing agent in the production of polyurethane foams is well-established, driven by its favorable physical properties and zero ODP. Furthermore, its utility as a chemical precursor for the synthesis of low-GWP hydrofluoroolefins highlights its importance in the development of more environmentally friendly materials. While its application as a solvent in polymerization and nanoparticle synthesis is not currently well-documented, its unique properties may warrant future investigation for niche applications. Researchers and professionals utilizing HFC-245eb should adhere to strict safety protocols due to its flammability and potential health effects.
References
-
Solution Combustion Synthesis of Cr2O3 Nanoparticles and the Catalytic Performance for Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane to 1,3,3,3-Tetrafluoropropene. MDPI. Available from: [Link]
-
SAFETY DATA SHEET. Airgas. Available from: [Link]
-
Hansen Solubility Parameters (HSP). Adscientis. Available from: [Link]
-
Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available from: [Link]
-
Hansen solubility parameter. Wikipedia. Available from: [Link]
- US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes. Google Patents.
-
JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ECETOC. Available from: [Link]
-
Physical blowing agents for polyurethanes. Polimery. Available from: [Link]
-
Catalytic dehydrofluorination of this compound (HFC-245eb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using in-situ fluorinated chromium oxyfluoride catalyst. ResearchGate. Available from: [Link]
-
Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available from: [Link]
-
PROCESS FOR THE PRODUCTION OF SYNTHETIC RESIN FOAMS. European Patent Office. Available from: [Link]
-
Synthesis of Polyurethane Foam Considering Mixture Blowing Agents for Application to Cryogenic Environments. ResearchGate. Available from: [Link]
-
(10) Patent No.. ResearchGate. Available from: [Link]
-
Phenolic Foam Preparation Using Hydrofluoroolefin Blowing Agents and the Toughening Effect of Polyethylene Glycol. NIH. Available from: [Link]
-
Eco-friendly physical blowing agent mass loss of bio-based polyurethane rigid foam materials. International Journal of Minerals, Metallurgy and Materials. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available from: [Link]
-
Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane. ResearchGate. Available from: [Link]
-
Role of processing aids in the extrusion of molten polymers. ResearchGate. Available from: [Link]
- SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE. Google Patents.
- Processing aid system for polyolefins. Google Patents.
-
Solvent Effects On Free Radical Polymerization. Research @ Flinders. Available from: [Link]
-
Rational design of MgF2 catalysts with long-term stability for the dehydrofluorination of 1,1-difluoroethane (HFC-152a). NIH. Available from: [Link]
-
New method to study chain transfer in radical polymerizations. BonLab. Available from: [Link]
- US20020032291A1 - Chain transfer agents in fluoroolefin polymerization. Google Patents.
-
Proposed reaction mechanism of dehydrofluorination of HFC-245fa on AlF3... ResearchGate. Available from: [Link]
-
Fluorinated Polymers: Volume 2: Applications. Wiley. Available from: [Link]
-
Comparison between polymer processing aids in extrusion of polyolefin films. Repositório Aberto da Universidade do Porto. Available from: [Link]
-
Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. NIH. Available from: [Link]
-
The effect of fluorination on chain transfer reactions in the radical polymerization of oligo ethylene glycol ethenesulfonate monomers. Polymer Chemistry (RSC Publishing). Available from: [Link]
-
Polymer Processing Aids. Daikin Chemical Europe. Available from: [Link]
-
This compound (HFC-245EB). Pharos. Available from: [Link]
-
TITLE: 1 Gold Nanoparticle Synthesis 2 3 AUTHORS AND AFFILIATIONS: 4 Jonathan Marrs1, Taher Ghomian2, Lucas Domulevicz1, Cliff M. UC Davis. Available from: [Link]
-
EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION. Pressure Sensitive Tape Council. Available from: [Link]
- US7220807B2 - Process of preparing functional fluoropolymers. Google Patents.
-
One-pot facile synthesis of a concentrated Si nanoparticle solution. RSC Publishing. Available from: [Link]
-
Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for Catalysis. MDPI. Available from: [Link]
- US8288005B2 - Fluoropolymer compositions and method of making and using thereof. Google Patents.
-
Solvent effects on free radical polymerization. ResearchGate. Available from: [Link]
Sources
- 1. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 3. 431-31-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility parameters (HSP) [adscientis.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. One-pot facile synthesis of a concentrated Si nanoparticle solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. hansen-solubility.com [hansen-solubility.com]
Application Note: 1,1,1,2,3-Pentafluoropropane (HFC-245eb) as a High-Fidelity Tracer for Environmental System Characterization
An in-depth guide to the application of 1,1,1,2,3-pentafluoropropane (HFC-245eb) as a tracer in environmental studies for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Precise Environmental Tracers
Environmental tracers are substances intentionally or naturally introduced into a system to elucidate transport pathways, flow rates, and mixing dynamics. They are indispensable tools in hydrogeology, atmospheric science, and contaminant fate and transport studies.[1][2] The ideal tracer is chemically inert, possesses low natural background concentrations, is non-toxic at operational concentrations, and can be detected with high sensitivity and specificity. While various dyes, salts, and isotopes have been traditionally used, certain applications demand tracers with unique properties, particularly for tracing gas-phase transport and for use in sensitive ecosystems.[2][3] Hydrofluorocarbons (HFCs), such as this compound (also known as HFC-245eb), have emerged as valuable tools in this context.
This compound (HFC-245eb): A Profile
This compound is a hydrofluorocarbon with the chemical formula C₃H₃F₅.[4][5] Its utility as an environmental tracer stems from a combination of advantageous physicochemical properties. It is a volatile, non-flammable, and chemically stable compound that is not naturally abundant in most environmental systems.[4] This ensures that its detection is unambiguously linked to the tracer injection event.
Key Physicochemical Properties of HFC-245eb
| Property | Value | Source |
| Chemical Formula | C₃H₃F₅ | [4][5] |
| Molar Mass | 134.05 g/mol | [5] |
| CAS Number | 431-31-2 | [4] |
| Boiling Point | Not explicitly found for HFC-245eb, but isomers like HFC-245ca and HFC-245fa have boiling points of 25-26°C and ~15°C respectively. | [6][7][8][9] |
| Vapor Pressure | High, characteristic of volatile compounds. | [4] |
| Water Solubility | Low to slight, a common characteristic for HFCs. | [7] |
| Ozone Depletion Potential | Zero | [7] |
Causality behind Experimental Choices: The high volatility and low water solubility of HFC-245eb make it particularly suitable for tracing gas-phase transport in the vadose (unsaturated) zone and for characterizing vapor intrusion pathways into buildings. Its chemical stability ensures it does not readily react with soil or groundwater constituents, thus acting as a conservative tracer over the timescale of most studies.
Applications in Environmental Forensics and Characterization
The unique properties of HFC-245eb lend themselves to several critical environmental applications:
-
Groundwater Transport Studies: While its solubility is low, it is sufficient for use as a groundwater tracer, particularly in identifying fast flow paths in fractured rock or karst aquifers.[2][10]
-
Vapor Intrusion Pathway Analysis: HFC-245eb can be released into the subsurface to identify and quantify the pathways by which volatile contaminants from soil or groundwater can enter overlying buildings.[11][12]
-
Air Exchange and Ventilation Rate Measurement: Its use as a tracer gas allows for the precise measurement of air exchange rates in buildings or other enclosed spaces.[13]
-
Stream and River Discharge Measurement: By injecting a known amount of the tracer and measuring its concentration downstream, one can calculate the flow rate of surface water bodies.
Experimental Workflow: A Conceptual Overview
The successful implementation of a tracer test using HFC-245eb involves a systematic approach, from initial site assessment to final data interpretation. The following diagram illustrates the general workflow.
Caption: General workflow for an environmental tracer test using HFC-245eb.
Protocol 1: Groundwater Tracer Test for Flow Path and Velocity Determination
This protocol outlines the steps for a single-well injection with multi-well monitoring to determine groundwater flow direction and velocity.
1. Pre-Injection Phase
-
Step 1.1: Site Assessment: Conduct a thorough review of the site's hydrogeology. Identify potential injection and monitoring well locations. It is critical to have an initial estimate of the groundwater flow direction and gradient to place monitoring wells effectively.[10]
-
Step 1.2: Background Sampling: Collect groundwater samples from the proposed injection well and all monitoring wells. Analyze these samples for HFC-245eb to ensure no background concentrations exist. This is a critical validation step.
-
Step 1.3: Tracer Mass Calculation: Determine the mass of HFC-245eb to be injected. This depends on the estimated groundwater velocity, aquifer porosity, distance to monitoring wells, and the analytical detection limit. The goal is to achieve detectable concentrations at the monitoring points without oversaturating the system.
2. Injection Phase
-
Step 2.1: Tracer Preparation: HFC-245eb is typically supplied as a liquefied gas. For groundwater applications, it can be dissolved in a known volume of clean water in a pressurized container to create an aqueous solution for injection.
-
Step 2.2: Injection: Introduce the tracer solution into the injection well as a "slug" – a single, rapid injection. Record the exact time and volume of the injection. This is the T₀ for all subsequent measurements.
-
Step 2.3: Chase: Immediately following the tracer injection, inject a known volume of clean water (a "chaser") to push the tracer out of the well screen and into the aquifer formation. This ensures the tracer test reflects aquifer properties rather than wellbore dynamics.
3. Monitoring Phase
-
Step 3.1: Sample Collection: Begin collecting samples from the downgradient monitoring wells. The sampling frequency should be high initially and can be decreased over time.
-
Step 3.2: Sample Handling: Use appropriate sample collection vials (e.g., 40 mL VOA vials with zero headspace) to prevent the volatile tracer from escaping. Samples should be stored at ~4°C and protected from light.
4. Analytical Phase
-
Step 4.1: Analysis Method: The standard method for analyzing volatile organic compounds like HFC-245eb in water is Purge and Trap Gas Chromatography coupled with Mass Spectrometry (GC/MS).[14] This provides high sensitivity and definitive identification.
-
Step 4.2: Quality Control: Analyze laboratory blanks, matrix spikes, and duplicates to ensure data quality. A calibration curve using certified HFC-245eb standards must be run to quantify the concentrations in the samples.
5. Data Interpretation
-
Step 5.1: Breakthrough Curves: Plot the concentration of HFC-245eb versus time for each monitoring well. The resulting "breakthrough curve" shows the arrival and passage of the tracer plume.
-
Step 5.2: Velocity Calculation: The average groundwater velocity (v) between the injection well and a monitoring well can be calculated using the time of the peak concentration (t_peak) and the distance (d): v = d / t_peak.
Protocol 2: Soil Gas Tracer Test for Vapor Intrusion Assessment
This protocol details the use of HFC-245eb to identify preferential pathways for vapor intrusion from the subsurface into a building.
1. Pre-Test Phase
-
Step 1.1: Building and Site Inspection: Identify potential vapor entry points in the building's foundation (cracks, utility penetrations). Install subsurface soil gas monitoring probes and indoor air sampling points.
-
Step 1.2: Background Sampling: Collect soil gas and indoor air samples to establish baseline conditions and confirm the absence of HFC-245eb.
-
Step 1.3: Leak Detection: A crucial validation step is to use a secondary tracer gas (e.g., sulfur hexafluoride) around the ground surface seal of the injection point to ensure the primary tracer (HFC-245eb) is not short-circuiting to the atmosphere.[11]
2. Injection Phase
-
Step 2.1: Tracer Injection: Inject a known volume of gaseous HFC-245eb into a subsurface injection probe located outside the building's foundation. The injection can be done at a constant, low flow rate over a set period.[12]
-
Step 2.2: Pressure Monitoring: Monitor the subsurface pressure during injection to avoid over-pressurizing the formation, which could create artificial pathways.
3. Monitoring Phase
-
Step 3.1: Real-time Screening: Use a portable gas analyzer sensitive to halogenated compounds to perform real-time screening inside the building. This helps to quickly identify potential intrusion hot spots.
-
Step 3.2: Sample Collection: Collect time-integrated samples in Summa canisters from the pre-installed soil gas and indoor air locations. The sampling duration should be sufficient to capture the tracer's arrival and peak concentrations.
4. Analytical Phase
-
Step 4.1: Analysis Method: Samples collected in Summa canisters are typically analyzed using EPA Method TO-15, which involves GC/MS analysis. This method is designed for the determination of volatile organic compounds in air.
-
Step 4.2: Quality Control: Similar to the water analysis, use of certified standards, blanks, and duplicates is essential for data validation.
5. Data Interpretation
-
Step 5.1: Pathway Identification: The locations where HFC-245eb is detected in indoor air at the highest and earliest concentrations indicate the primary pathways for vapor intrusion.
-
Step 5.2: Attenuation Factor: The ratio of the indoor air concentration to the subsurface soil gas concentration provides a site-specific attenuation factor, which is a measure of how much the vapor concentration is reduced as it migrates indoors.
Logical Framework for Protocol Validation
The trustworthiness of any tracer study rests on a self-validating system. The following diagram illustrates the logical checks embedded within the protocols.
Caption: Self-validating logic for tracer test protocols.
References
-
CAS Common Chemistry. (n.d.). 1,1,2,2,3-Pentafluoropropane. Retrieved January 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Tracer Gas Protocol. Retrieved January 15, 2026, from [Link]
-
Kinner, N. E. (n.d.). Tracers and Tracer Testing: Design, Implementation, and Interpretation Methods. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164598, this compound. Retrieved January 15, 2026, from [Link]
-
ECETOC. (2003). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa). Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68030, 1,1,1,3,3-Pentafluoropropane. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2023). Use of Fluoride-Containing Water for the Irrigation of Soil–Plant Systems. Retrieved January 16, 2026, from [Link]
-
Eurofins. (2025). Analytical Method Summaries. Retrieved January 15, 2026, from [Link]
-
YouTube. (2018, October 29). Tracer Gas Test. Retrieved January 15, 2026, from [Link]
-
Japan Ministry of the Environment. (n.d.). III Analytical Methods. Retrieved January 15, 2026, from [Link]
-
Illinois Environmental Protection Agency. (n.d.). Soil Gas Sampling Protocol. Retrieved January 15, 2026, from [Link]
-
Loll, P., Larsen, P., & Larsen, C. (2010). Tracking Vapor Intrusion Pathways – an Active Tracer Gas Test. Retrieved January 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). Propane, 1,1,1,2,3-pentafluoro- - Substance Details. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes.
-
Wooster, K. (n.d.). Introduction to Isotopes and Environmental Tracers as Indicators of Groundwater Flow. Retrieved January 15, 2026, from [Link]
-
MDPI. (2023). Integrated Targeted and Suspect Screening Workflow for Identifying PFAS of Concern in Urban-Impacted Serbian Rivers. Retrieved January 15, 2026, from [Link]
-
ATSDR. (n.d.). Analytical Methods for Detecting and/or Measuring Gasoline. Retrieved January 15, 2026, from [Link]
-
Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved January 15, 2026, from [Link]
-
Global Underwater Explorers. (n.d.). Groundwater Tracing. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2023). Investigation of Sources of Fluorinated Compounds in Private Water Supplies in an Oil and Gas-Producing Region of Northern West Virginia. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2023, November 3). Investigation of Sources of Fluorinated Compounds in Private Water Supplies in an Oil and Gas-Producing Region of Northern West Virginia. Retrieved January 15, 2026, from [Link]
-
ACS Publications. (2023). Investigation of Sources of Fluorinated Compounds in Private Water Supplies in an Oil and Gas-Producing Region of Northern West Virginia. Retrieved January 15, 2026, from [Link]
-
Haz-Map. (n.d.). 1,1,1,3,3-Pentafluoropropane. Retrieved January 15, 2026, from [Link]
-
Linde Gas GmbH. (2015, December 11). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Retrieved January 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ground-Water Tracers. Retrieved January 15, 2026, from [Link]
-
Naymik, T. G., & Sievers, M. E. (1983). Groundwater tracer experiment (II) at Sand Ridge State Forest, Illinois. Retrieved January 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2001, May 10). Use of Natural and Artificial Tracers to Detect Subsurface Flow of Contaminated Groundwater in the Florida Keys. Retrieved January 15, 2026, from [Link]
Sources
- 1. books.gw-project.org [books.gw-project.org]
- 2. Groundwater Tracing | GUE [gue.com]
- 3. isws.illinois.edu [isws.illinois.edu]
- 4. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. ecetoc.org [ecetoc.org]
- 8. 1,1,1,3,3-Pentafluoropropane | C3H3F5 | CID 68030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,1,1,3,3-Pentafluoropropane - Hazardous Agents | Haz-Map [haz-map.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Soil Gas Sampling Protocol [epa.illinois.gov]
- 12. dmr.dk [dmr.dk]
- 13. youtube.com [youtube.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for Hydrofluorocarbon Reactions
Authored by: Senior Application Scientist
Introduction
Hydrofluorocarbons (HFCs) are organofluorine compounds containing hydrogen, fluorine, and carbon atoms. They were developed as replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in applications such as refrigeration, air conditioning, and as blowing agents for foams, due to their zero ozone depletion potential.[1][2] However, HFCs are potent greenhouse gases with high global warming potentials (GWPs), leading to increasing regulation of their use and emissions.[1] The synthesis and transformation of HFCs are critical areas of research for developing more environmentally benign alternatives and for managing existing HFC stocks. This guide provides a detailed overview of the experimental setups, protocols, and safety considerations for conducting HFC reactions in a research setting.
PART 1: Experimental Apparatus and Reactor Design
The choice of reactor is paramount for achieving desired reaction outcomes, such as high yield and selectivity, in HFC synthesis and decomposition reactions. The selection depends on the reaction phase (gas or liquid), operating conditions (temperature and pressure), and the nature of the catalyst (homogeneous or heterogeneous).
1.1. Common Reactor Types for HFC Reactions
-
Stirred Tank Reactors (STRs): Versatile for both batch and continuous operation in liquid-phase reactions. They provide excellent mixing and heat transfer. In a continuously stirred tank reactor (CSTR), the reactants are continuously fed into the reactor, and the products are continuously removed, ensuring uniform composition and temperature throughout.[3]
-
Tubular or Plug Flow Reactors (PFRs): Primarily used for gas-phase reactions, often with solid catalysts. Reactants flow through a tube, and the composition changes along the length of the reactor. This design is advantageous for reactions requiring high heat transfer.[4]
-
Fixed-Bed Reactors: A common configuration for heterogeneous catalysis in gas-phase reactions. The catalyst is packed in a stationary bed, and the reactant gases flow through it.[5] The design must consider pressure drop across the bed and effective heat management.[3]
-
Fluidized-Bed Reactors: Used for reactions involving solid catalysts where uniform temperature distribution is crucial. The upward flow of reactant gas suspends the catalyst particles, creating a fluidized state with excellent mixing and heat transfer characteristics.
1.2. Materials of Construction
Given the corrosive nature of reactants like hydrogen fluoride (HF) and the potential for the formation of corrosive byproducts, careful selection of reactor materials is critical.
-
Metals: Hastelloy C, Inconel, and Monel are often preferred for their resistance to corrosion by HF and other halogens at elevated temperatures. Stainless steel (e.g., SS316L) can be used under certain conditions but may be susceptible to corrosion.[4]
-
Plastics: For lower temperature and pressure applications, fluoropolymers such as Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (PVDF) offer excellent chemical resistance.
1.3. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a gas-phase HFC synthesis reaction using a fixed-bed reactor.
Caption: General workflow for a gas-phase HFC reaction.
PART 2: Detailed Protocols
This section provides a step-by-step protocol for a representative HFC synthesis reaction: the gas-phase fluorination of a hydrochlorocarbon (HCC) to an HFC using a fixed-bed reactor.
2.1. Protocol: Gas-Phase Fluorination of 1,1,1,3,3-Pentachloropropane (HCC-240fa) to 1,1,1,3,3-Pentafluoropropane (HFC-245fa)
This synthesis is a key step in the production of HFC-245fa, a common blowing agent. The reaction involves the catalytic fluorination of HCC-240fa with hydrogen fluoride (HF).
Materials:
-
1,1,1,3,3-Pentachloropropane (HCC-240fa)
-
Anhydrous Hydrogen Fluoride (HF)
-
Nitrogen (for purging)
-
Fluorination catalyst (e.g., chromium-based or antimony-based catalyst)[6]
-
Neutralizing agent (e.g., potassium hydroxide solution)
Equipment:
-
Gas-phase fixed-bed reactor (e.g., Hastelloy C)
-
Mass flow controllers for HCC-240fa and HF
-
Vaporizer for HCC-240fa
-
Temperature controller and furnace for the reactor
-
Back pressure regulator
-
Condenser and collection vessel
-
Scrubber with neutralizing solution
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis[7][8]
Procedure:
-
Catalyst Loading and Activation:
-
Load the reactor with the fluorination catalyst.
-
Activate the catalyst by heating under a flow of nitrogen, followed by a controlled introduction of HF gas at a high temperature to fluorinate the catalyst surface.
-
-
System Preparation:
-
Pressurize the system with nitrogen to check for leaks.
-
Purge the entire system with nitrogen to remove any air and moisture.
-
-
Reaction Initiation:
-
Set the reactor temperature to the desired value (e.g., 150-350°C).[9]
-
Introduce a continuous flow of anhydrous HF into the reactor using a mass flow controller.
-
Vaporize the HCC-240fa and introduce it into the reactor at a controlled rate. A high molar ratio of HF to the hydrochlorocarbon (e.g., 15:1 or higher) is often used to improve catalyst life and reduce by-product formation.[6]
-
Maintain the desired reactor pressure (e.g., 50-200 psig) using a back pressure regulator.
-
-
Product Collection and Workup:
-
Pass the reactor effluent through a condenser to liquefy the products and unreacted starting materials.
-
Collect the condensate in a cooled collection vessel.
-
Route the non-condensable gases (primarily HCl and excess HF) through a scrubber containing a neutralizing solution to remove acidic components.
-
-
Analysis:
2.2. Protocol Diagram: HFC Synthesis
Caption: Step-by-step protocol for HFC synthesis.
PART 3: Safety Considerations and Risk Mitigation
Working with HFCs and their precursors, particularly anhydrous hydrogen fluoride, presents significant hazards. A robust safety protocol is non-negotiable.
3.1. Hazards Associated with Hydrofluoric Acid (HF)
HF is an extremely corrosive and toxic chemical. It can cause severe burns to the skin, eyes, and respiratory tract.[10][11] A unique and dangerous property of HF is its ability to penetrate the skin and cause deep tissue and bone damage, with symptoms that may be delayed for several hours.[11] Systemic toxicity can occur from absorption through the skin, leading to life-threatening cardiac arrhythmias.[12]
3.2. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling HF and other corrosive chemicals.
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.[10][12]
-
Gloves: Double gloving is recommended. An inner nitrile glove and a heavy-duty outer glove made of neoprene or Viton should be worn.[12]
-
Body Protection: An acid-resistant apron over a lab coat, long pants, and closed-toe shoes are essential.[10][12]
3.3. Engineering Controls
-
Fume Hood: All work with HF must be conducted in a properly functioning chemical fume hood.[10]
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible. An HF-specific first aid kit containing calcium gluconate gel must be readily available.[10][13]
3.4. Spill and Emergency Procedures
-
Spill Cleanup: Small spills inside a fume hood can be managed by trained personnel using an appropriate absorbent material like lime (sodium carbonate).[12] Never use organic spill kits.[12]
-
Exposure Response: In case of skin contact, immediately flush the affected area with copious amounts of water for at least five minutes, then apply calcium gluconate gel.[10][13] Seek immediate medical attention for any HF exposure.
PART 4: Data Presentation and Analysis
4.1. Key Reaction Parameters
The following table summarizes key parameters that influence the outcome of HFC synthesis reactions.
| Parameter | Typical Range | Effect on Reaction |
| Temperature | 100 - 400 °C[9] | Affects reaction rate and catalyst stability. Higher temperatures can lead to unwanted side reactions and catalyst deactivation. |
| Pressure | 50 - 200 psig[6] | Influences residence time and can affect catalyst performance and product distribution. |
| HF:Organic Molar Ratio | 5:1 - 20:1[6] | A high ratio favors the fluorination reaction, suppresses by-product formation, and can extend catalyst life.[6] |
| Catalyst | Cr-based, Sb-based, Pd/C[6][9] | The choice of catalyst is crucial for activity, selectivity, and stability. Some catalysts are prone to deactivation by coking or poisoning. |
| Space Velocity | Varies | Determines the residence time of reactants in the reactor. Lower space velocity generally leads to higher conversion. |
4.2. Analytical Techniques
-
Gas Chromatography (GC): Used to separate the components of the reaction mixture.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), it allows for the identification and quantification of products and byproducts.[7][8]
-
Flame Ionization Detection (FID): Can be used with GC for the quantification of HFCs in air samples.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of novel HFCs and for reaction monitoring.[15]
References
-
Guild Associates. Catalysts. [Link]
-
The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
The University of New Mexico. Standard Operating Procedure - UNM Chemistry. [Link]
-
Jo, S., et al. (2023). Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer. MDPI. [Link]
-
ResearchGate. The reaction mechanism for the dehydrofluorination of... | Download Scientific Diagram. [Link]
-
Wintel, M., et al. (2022). Non-target analysis using gas chromatography with time-of-flight mass spectrometry: application to time series of fourth generation synthetic halocarbons at Taunus Observatory (Germany). Atmospheric Measurement Techniques. [Link]
-
Japan Meteorological Agency. Atmospheric halocarbons observation. [Link]
- Nappa, M. J., & Gassen, K. R. (2002). Method of making hydrofluorocarbons. U.S.
-
Cassinelli, M. E. (2013). Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection. Journal of Occupational and Environmental Hygiene, 10(11), 583-589. [Link]
-
ProcessDesign. Reactors. [Link]
-
Britannica. Hydrofluorocarbon (HFC) | Definition, Characteristics, & Facts. [Link]
-
University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- Nappa, M. J. (2001). Method of making hydrofluorocarbons. U.S.
-
Mingxu Chemicals. HFO Catalysts: Revolutionizing Polyurethane Foam Chemistry. [Link]
-
Rowan University. (2022). Laboratory Safety Guide - HYDROFLUORIC ACID. [Link]
-
Encyclopedia.com. Hydrochlorofluorocarbons. [Link]
- Nappa, M. J., & Gassen, K. R. (2002). Method of producing hydrofluorocarbons.
-
Tung, H. S. (2001). Method of making hydrofluorocarbons and hydrochlorofluorocarbons. [Link]
-
Rase, H. (2013). Fixed-Bed Reactor Design and Diagnostics: Gas-Phase Reactions. Semantic Scholar. [Link]
-
University of Ottawa. Hydrofluoric Acid Guidelines. [Link]
-
University of Rochester. Hydrofluoric Acid Safe Handling Guidelines. [Link]
-
Amar Equipment Pvt. Ltd. (2022). Accelerating Gas-Liquid Reactions in Flow Chemistry: The Role of Amar TubularFLO Reactors in Epoxidation and Beyond. [Link]
-
Cooper, A. I., et al. (2002). Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane. Macromolecules, 35(15), 5764-5771. [Link]
-
Ramachandran, P. A. (1983). BASIC DESIGN EQUATIONS FOR MULTIPHASE REACTORS. [Link]
-
E3S Web of Conferences. Review of gas-liquid reactor designs and approaches to efficiency assessment. [Link]
Sources
- 1. Hydrofluorocarbon (HFC) | Definition, Characteristics, & Facts | Britannica [britannica.com]
- 2. encyclopedia.com [encyclopedia.com]
- 3. Reactors - processdesign [processdesign.mccormick.northwestern.edu]
- 4. amarequip.com [amarequip.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. US7214839B2 - Method of making hydrofluorocarbons - Google Patents [patents.google.com]
- 7. Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer | MDPI [mdpi.com]
- 8. data.jma.go.jp [data.jma.go.jp]
- 9. US6235950B1 - Method of making hydrofluorocarbons - Google Patents [patents.google.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. uottawa.ca [uottawa.ca]
- 12. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 13. sites.rowan.edu [sites.rowan.edu]
- 14. Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Application Notes and Protocols for the Synthesis of 1,1,1,2,3-Pentafluoropropane (HFC-245eb)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 1,1,1,2,3-pentafluoropropane, also known as HFC-245eb. This hydrofluorocarbon is of interest as a refrigerant, blowing agent, and a potential building block in the synthesis of more complex fluorinated molecules. This guide will cover the primary synthetic strategies, with a focus on a detailed, step-by-step laboratory-scale protocol for the catalytic hydrogenation of a key precursor. Safety precautions, characterization methods, and data interpretation are also discussed to ensure a safe and successful synthesis.
Introduction
This compound (HFC-245eb) is a hydrofluorocarbon with the chemical formula C₃H₃F₅. Its specific arrangement of fluorine and hydrogen atoms imparts unique physical and chemical properties, making it a compound of interest in various industrial and research applications. While historically used in refrigeration and foam blowing, its utility as a fluorinated building block in organic synthesis is an area of growing exploration. The ability to selectively introduce fluorine-containing moieties is of high value in medicinal chemistry and materials science, as it can significantly alter the biological activity, metabolic stability, and physical properties of molecules.
This guide provides a comprehensive overview of the synthesis of HFC-245eb, intended to equip researchers with the necessary knowledge to produce this compound in a laboratory setting.
Synthetic Strategies
The synthesis of this compound can be primarily achieved through two main pathways, both involving the catalytic hydrogenation of a highly fluorinated propane or propene precursor.
-
Hydrogenation of 1,1,1,2,3-trichloro-2,3-difluoropropane (CFC-215bb): This route involves the reaction of CF₃CClFCCl₂F with hydrogen gas over a suitable catalyst, typically palladium on carbon (Pd/C). This process reductively removes the chlorine atoms, replacing them with hydrogen.
-
Hydrogenation of 1,2,3,3,3-pentafluoropropene (HFO-1225ye): This method utilizes the catalytic hydrogenation of the corresponding fluoroalkene, CF₃CF=CFH, to saturate the double bond and yield the desired pentafluoropropane.
This application note will focus on the second approach, providing a detailed protocol for the hydrogenation of 1,2,3,3,3-pentafluoropropene.
Detailed Protocol: Synthesis of HFC-245eb via Hydrogenation of 1,2,3,3,3-Pentafluoropropene
This protocol describes a representative laboratory-scale procedure for the synthesis of HFC-245eb. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials and Equipment
| Reagents | Equipment |
| 1,2,3,3,3-Pentafluoropropene (HFO-1225ye) | Two- or three-necked round-bottom flask |
| Palladium on carbon (10 wt. % Pd/C) | Magnetic stirrer and stir bar |
| Anhydrous ethanol (or other suitable solvent) | Hydrogen gas cylinder with regulator |
| Hydrogen balloon or Parr hydrogenation apparatus | Vacuum/inert gas manifold |
| Celite® for filtration | Septa and needles |
| Deuterated chloroform (CDCl₃) for NMR | NMR spectrometer |
| Gas chromatograph-mass spectrometer (GC-MS) |
Experimental Workflow
Caption: Workflow for the synthesis of HFC-245eb.
Step-by-Step Procedure
-
Reaction Setup:
-
In a fume hood, assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar. Ensure all glassware is thoroughly dried.
-
Under a stream of inert gas (argon or nitrogen), carefully add 10 wt. % palladium on carbon (5-10 mol% relative to the substrate) to the flask. Caution: Pd/C can be pyrophoric; handle with care.
-
Add anhydrous ethanol to the flask to create a slurry. The solvent should be deoxygenated by bubbling with an inert gas prior to use.
-
Cool the flask in an ice bath.
-
Carefully condense a known amount of 1,2,3,3,3-pentafluoropropene into the reaction flask.
-
-
Hydrogenation:
-
Seal the flask with septa.
-
Connect one neck of the flask to a vacuum/inert gas manifold. Evacuate the flask gently and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Replace the inert gas line with a balloon filled with hydrogen gas. Evacuate the flask one last time and then allow the hydrogen from the balloon to fill the flask. For larger scale reactions or to ensure complete reaction, a Parr hydrogenation apparatus can be used according to the manufacturer's instructions.
-
Allow the reaction mixture to warm to room temperature and stir vigorously.
-
Monitor the reaction progress by periodically taking a small aliquot (under an inert atmosphere) and analyzing it by GC-MS. The disappearance of the starting material and the appearance of a new peak corresponding to HFC-245eb will indicate the reaction's progress.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.
-
Prepare a short pad of Celite® in a sintered glass funnel.
-
Under an inert atmosphere, filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Caution: The used catalyst is highly pyrophoric and should be kept wet with solvent during filtration and disposed of properly.
-
Wash the filter cake with a small amount of fresh, deoxygenated ethanol.
-
The resulting filtrate contains the product and the solvent. Due to the low boiling point of HFC-245eb (approximately 20-25 °C), the product can be carefully separated from the ethanol by fractional distillation.
-
For higher purity, the product can be further purified by preparative gas chromatography.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by NMR spectroscopy and GC-MS.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show complex multiplets due to H-H and H-F couplings.
-
¹⁹F NMR (in CDCl₃): The fluorine NMR spectrum will provide characteristic signals for the different fluorine environments in the molecule.
-
GC-MS: Gas chromatography will indicate the purity of the sample, and the mass spectrum will show the molecular ion peak and fragmentation pattern consistent with the structure of HFC-245eb.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Palladium on Carbon: Pd/C is a pyrophoric catalyst, especially after use. It should be handled under an inert atmosphere and never allowed to dry in the air. The used catalyst should be quenched carefully with water before disposal.
-
Fluorinated Compounds: HFC-245eb and its precursors are volatile organic compounds. Inhalation should be avoided. Handle these compounds in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pressurized Systems: If using a Parr hydrogenation apparatus, ensure you are properly trained in its operation and that the equipment is in good working condition.
Data Summary
| Parameter | Value/Range |
| Substrate | 1,2,3,3,3-Pentafluoropropene |
| Catalyst | 10 wt. % Palladium on Carbon |
| Catalyst Loading | 5-10 mol % |
| Solvent | Anhydrous Ethanol |
| Hydrogen Pressure | 1 atm (balloon) or higher in a Parr apparatus |
| Temperature | Room Temperature |
| Reaction Time | 2-24 hours (monitor by GC-MS) |
| Expected Yield | 70-95% (variable) |
Conclusion
The synthesis of this compound can be reliably achieved through the catalytic hydrogenation of 1,2,3,3,3-pentafluoropropene. This application note provides a comprehensive, though representative, protocol to guide researchers in this synthesis. Adherence to the safety precautions outlined is paramount for a safe and successful experimental outcome. The characterization data provided will aid in the verification of the final product.
References
- Nappa, M. J., & Rao, V. N. M. (1994). Dehydrofluorination and hydrogenation process and catalysts for the manufacture of this compound from 1,1,1,2,3,3-hexafluoropropane. PCT Int. Appl., WO 9427940 A1 19941208.
-
Organic Syntheses Procedure for Palladium on Carbon. (n.d.). Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Hydrogenation Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kervarec, M.-C., Braun, T., Ahrens, M., & Kemnitz, E. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry, 16, 2623–2635. [Link]
Technical Guide: Leveraging 1,1,1,2,3-Pentafluoropropane as a Reference Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The precision and reliability of Gas Chromatography-Mass Spectrometry (GC-MS) analyses are fundamentally dependent on the use of appropriate reference standards. This technical guide provides a comprehensive overview and detailed protocols for the application of 1,1,1,2,3-Pentafluoropropane (HFC-245eb) as a reference standard. Due to its chemical inertness, distinct mass spectrum, and volatility, this compound is a compelling candidate for use as an internal standard or a retention time lock (RTL) compound in the analysis of volatile organic compounds (VOCs), particularly in complex matrices encountered in pharmaceutical and chemical manufacturing. We will explore the scientific rationale for its selection, its key physicochemical properties, and self-validating protocols for its implementation.
Introduction: The Rationale for a Fluorinated Reference Standard
In quantitative and qualitative GC-MS analysis, reference standards are indispensable for ensuring method accuracy, precision, and reproducibility.[1][2][3] An ideal standard should be a compound not naturally present in the sample matrix, chemically stable, and easily distinguishable from the analytes of interest.[4]
Fluorinated compounds, such as this compound, offer distinct advantages. The presence of fluorine atoms imparts a unique mass defect and fragmentation pattern, minimizing the risk of isobaric interference from common hydrocarbon-based matrix components.[5] Furthermore, their volatility makes them suitable for headspace analysis and applications involving volatile analytes. While highly reactive fluorine compounds can pose challenges to standard polysiloxane GC columns, stable hydrofluorocarbons (HFCs) like this compound are generally compatible with these common stationary phases.[6]
This guide establishes the framework for using this compound, chosen for its representative properties, as a reliable reference point for chromatographic and spectrometric performance.
Physicochemical Profile of this compound
Understanding the fundamental properties of a reference standard is critical for its effective use. The characteristics of this compound (CAS: 431-31-2) make it well-suited for its role in GC-MS.[7]
| Property | Value | Source |
| Chemical Formula | C₃H₃F₅ | PubChem[7] |
| Molecular Weight | 134.05 g/mol | PubChem[7] |
| Physical State | Gas under pressure; Liquefied gas | PubChem[7], SynQuest Labs[8] |
| Boiling Point | ~25-26 °C (for isomer 1,1,2,2,3-pentafluoropropane) | Sigma-Aldrich |
| Primary Hazards | Contains gas under pressure; may explode if heated. May cause drowsiness or dizziness. | PubChem[7] |
The mass spectrum of fluorinated compounds is often characterized by the absence or low abundance of the molecular ion, which is a key consideration during method development.[9] The fragmentation pattern, however, will yield characteristic ions that are unique and suitable for extracted ion chromatogram (EIC) analysis, ensuring high specificity.
Safety and Handling Precautions
As a compressed liquefied gas, this compound requires specific handling procedures to ensure laboratory safety.
-
Pressure Hazard : The compound is stored as a gas under pressure and may explode if heated.[7][8] Cylinders must be securely chained and protected from physical damage and heat sources.
-
Respiratory Hazard : May cause drowsiness or dizziness and respiratory irritation.[7][8] All handling of the pure substance and concentrated standards should be performed in a well-ventilated area or chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses or chemical goggles, and a lab coat. Due to its low boiling point, contact with the liquid can cause frostbite-like burns.
Always consult the latest Safety Data Sheet (SDS) before use.[8]
Experimental Protocols
The following protocols are designed to be self-validating by incorporating quality control (QC) checks and clear acceptance criteria. The application detailed is the quantification of a volatile analyte in a sealed pharmaceutical vial using headspace sampling.
Protocol 1: Preparation of a Stock Reference Standard Solution
The goal of this protocol is to create a certified stock solution of this compound in a suitable solvent. The gravimetric method is the most accurate for preparing gas standards.[10]
Materials:
-
Lecture bottle of this compound
-
Gas-tight syringe (e.g., 1 mL)
-
High-purity methanol (or other suitable solvent)
-
Volumetric flask (e.g., 10 mL), chilled
-
Analytical balance (4 decimal places)
-
Septum-sealed vials
Procedure:
-
Pre-chill the Solvent: Place the volumetric flask containing ~8 mL of methanol in an ice bath for 10-15 minutes. This minimizes solvent evaporation and reduces pressure buildup when the gaseous standard is added.
-
Tare the Flask: Carefully weigh the chilled volumetric flask with the solvent and stopper on the analytical balance and record the mass (M1).
-
Withdraw Gaseous Standard: Attach the gas-tight syringe to the regulator of the this compound cylinder. Open the valve and purge the syringe 3-5 times. Carefully draw a precise volume of gas (e.g., 1 mL) into the syringe.
-
Spike the Solvent: Submerge the tip of the syringe needle into the chilled methanol in the volumetric flask and slowly bubble the gas into the solvent. The high solubility of many gases in cold solvents facilitates this process.
-
Reweigh the Flask: Immediately stopper the flask and reweigh it. Record the new mass (M2). The mass of the added standard is (M2 - M1).
-
Calculate Concentration: Bring the flask to room temperature, then fill to the 10 mL mark with methanol. The concentration (in mg/mL) is calculated as (M2 - M1) / 10 mL.
-
Transfer and Store: Immediately transfer aliquots of the stock solution to smaller, septum-sealed vials, leaving minimal headspace. Store refrigerated.
QC Check: Prepare a second stock solution independently and analyze both. The calculated concentrations should agree within ±5%.
Workflow for Standard and Sample Preparation
The following diagram illustrates the logical flow from preparing the standard to analyzing the final sample.
Caption: Workflow from standard preparation to final reporting.
Protocol 2: GC-MS Instrument Setup and System Suitability
This protocol establishes the analytical conditions and confirms the system is performing correctly before analyzing samples.
Instrumentation & Consumables:
-
GC-MS system with Headspace Autosampler
-
GC Column: Mid-polarity column (e.g., DB-624 or equivalent), 30 m x 0.32 mm, 1.8 µm
-
Carrier Gas: Helium, constant flow mode (e.g., 1.5 mL/min)
| Parameter | Recommended Setting | Rationale |
| Headspace Oven Temp | 80 °C | Ensures efficient partitioning of volatile analytes into the vial headspace. |
| Headspace Loop Temp | 90 °C | Prevents condensation of analytes prior to injection. |
| Headspace Transfer Line | 100 °C | Prevents condensation during transfer to the GC inlet. |
| GC Inlet Temp | 200 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 40 °C (hold 2 min), ramp to 220 °C at 10 °C/min | Provides separation for a wide range of volatile compounds. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 45-300) and/or SIM | Full scan for qualitative analysis; SIM of characteristic ions for quantification. |
| Characteristic Ions | To be determined empirically; likely fragments from loss of F, HF. | Select unique, abundant ions for high sensitivity and specificity. |
System Suitability Test (SST):
-
Prepare a vial containing a mid-level concentration of the analyte(s) and the this compound internal standard.
-
Inject this solution five times consecutively.
-
Acceptance Criteria:
The method is considered valid for use only if the SST passes.[1]
Protocol 3: Data Acquisition and Processing
Procedure:
-
Sequence Setup: Create a sequence including solvent blanks, a multi-point calibration curve (e.g., 5 levels), QC samples, and the unknown samples. Each vial (calibrators, QCs, samples) is spiked with a consistent concentration of the this compound internal standard.[12]
-
Data Acquisition: Run the sequence using the validated method from Protocol 2.
-
Data Processing:
-
Identify the analyte and internal standard peaks by their retention times.
-
For each injection, calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the calibration standards.
-
Apply a linear regression to the curve. The correlation coefficient (r²) must be ≥ 0.995.[2][11]
-
Determine the concentration of the analyte in the unknown samples and QC samples using the regression equation.
-
-
Validation Check: The calculated concentrations of the QC samples must be within ±15% of their nominal value. If this criterion is not met, the analytical run is invalid and must be repeated.
Conclusion
This compound presents a viable and effective option as a reference standard for GC-MS analyses of volatile compounds. Its chemical properties provide for high specificity and compatibility with standard methodologies. By following robust, self-validating protocols for standard preparation, instrument setup, and data analysis, researchers can significantly enhance the accuracy and reliability of their results. The principles and methods described in this guide are foundational and can be adapted for a wide range of specific applications in pharmaceutical, environmental, and materials science.
References
- Linde Gas GmbH (2015). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane.
-
PubChem (National Center for Biotechnology Information). This compound. Available at: [Link]
- ECETOC (2002). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1).
-
PubChem (National Center for Biotechnology Information). 1,1,2,2,3-Pentafluoropropane. Available at: [Link]
-
PubChem (National Center for Biotechnology Information). 1,1,1,3,3-Pentafluoropropane. Available at: [Link]
-
Taylor & Francis Group. PREPARATION OF STANDARDS FOR GAS ANALYSIS. Available at: [Link]
-
ChromSolutions. Analytical Validation Quick Reference Guide. Available at: [Link]
-
Amon, A. (2014). Is it possible to analyze F-compounds with GCMS?. ResearchGate. Available at: [Link]
-
Airgas (2018). 1,1,1,3,3 Pentafluoropropane (245fa) - SAFETY DATA SHEET. Available at: [Link]
-
Integrated Liner Technologies (2024). A Guide to GC Sample Preparation. Available at: [Link]
-
Royal Society of Chemistry (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Available at: [Link]
-
Environics (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]
-
Chemical Register. CAS 431-34-5: 3-bromo-1,1,1-trifluoro-2-propanol. Available at: [Link]
-
Impact Factor. A Review on GC-MS and Method Development and Validation. Available at: [Link]
-
Organomation (2024). Gas Chromatography Sample Preparation. Available at: [Link]
-
JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available at: [Link]
-
Skládal, O., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules. Available at: [Link]
-
PubChem (National Center for Biotechnology Information). 3-Bromo-1,1,1-Trifluoro-2-Propanol. Available at: [Link]
-
Environics (2024). How to Prepare Multi-Component Internal Standards for GC Calibration. Available at: [Link]
-
Shikov, A. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. Available at: [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. environics.com [environics.com]
- 3. impactfactor.org [impactfactor.org]
- 4. environics.com [environics.com]
- 5. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organomation.com [organomation.com]
Application Notes and Protocols: Safe Handling of 1,1,1,2,3-Pentafluoropropane
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 1,1,1,2,3-pentafluoropropane (CAS No. 431-31-2), also known as HFC-245eb. Designed for researchers, scientists, and drug development professionals, these application notes and protocols are grounded in established safety data and best practices. The focus is on understanding the inherent hazards of the compound and implementing robust engineering controls, personal protective equipment protocols, and emergency response plans to ensure a safe laboratory environment.
Introduction and Scientific Context
This compound is a hydrofluorocarbon (HFC) utilized in various specialized applications, including scientific research and development.[1] Its unique physical and chemical properties necessitate a thorough understanding of its potential hazards to mitigate risks effectively. This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, fostering a culture of informed caution. The protocols herein are designed to be self-validating systems, ensuring that safety is an integral part of the experimental workflow.
Hazard Identification and Risk Assessment
A foundational aspect of safely handling any chemical is a comprehensive understanding of its hazard profile. This compound is a liquefied gas that presents several physical and health hazards.
Primary Hazards:
-
Pressurized Gas: It is supplied as a liquefied gas under pressure and may explode if heated.[1][2][3] The integrity of the gas cylinder is therefore paramount.
-
Asphyxiation Risk: The gas is heavier than air and can accumulate in confined or low-lying areas, displacing oxygen and leading to rapid suffocation.[1] This is a critical consideration for storage and use in poorly ventilated spaces.
-
Health Hazards: It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1]
-
Contact Hazard: Direct contact with the evaporating liquid can cause frostbite or cold burns due to rapid cooling.[3][4]
-
Thermal Decomposition: While the compound itself is not flammable, its thermal decomposition, which can occur in a fire, generates highly toxic and corrosive byproducts, including carbon oxides and hydrogen fluoride.[1]
Hazard Classification Summary
The following table summarizes the key hazard ratings for this compound. Understanding these classifications is the first step in a thorough risk assessment for any procedure involving this compound.
| Hazard Classification System | Rating & Description | Rationale and Implication for Researchers |
| GHS Pictograms | GHS04 (Gas Cylinder): Indicates gas under pressure; risk of explosion upon heating.[1] Cylinders must be secured and kept away from heat sources. GHS07 (Exclamation Mark): Indicates it may cause respiratory irritation, skin irritation, and serious eye irritation.[1] Mandates the use of appropriate PPE to prevent contact. | |
| NFPA 704 Diamond | Health (Blue): 3 Flammability (Red): 0 Instability (Yellow): 0 | Health 3: Short exposure could cause serious temporary or residual injury.[1] This high rating underscores the need for stringent exposure controls. Flammability 0: Will not burn under normal fire conditions.[1] Instability 0: Normally stable, even under fire exposure.[1] |
| HMIS® III | Health: 2 Flammability: 0 Physical Hazard: 0 | Health 2: Can cause temporary or minor injury.[1] This rating, while lower than the NFPA, still necessitates careful handling and PPE. Physical Hazard 0: Normally stable.[1] |
Physicochemical Properties
The physical properties of HFC-245eb dictate its behavior in a laboratory setting and inform the necessary safety precautions.
| Property | Value | Source |
| Chemical Formula | C₃H₃F₅ | [1][5] |
| Molecular Weight | 134.05 g/mol | [5][6] |
| CAS Number | 431-31-2 | [1][5] |
| Appearance | Liquefied gas | [2] |
| Synonyms | HFC-245eb, Propane, 1,1,1,2,3-pentafluoro- | [1][5] |
Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is achieved through a combination of engineering controls and the mandatory use of appropriate PPE.
Engineering Controls
The primary line of defense is to engineer out the hazard.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of vapors.[1][7]
-
Gas Detection: In areas where large quantities are stored or used, oxygen detectors should be installed to provide an early warning of displacement by HFC-245eb.[1][4]
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][4]
Personal Protective Equipment (PPE)
PPE is mandatory for all personnel handling this compound. The causality is clear: to prevent skin, eye, and respiratory tract contact.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] A face shield should also be worn over the goggles, especially when connecting or disconnecting cylinders where a release of pressurized gas is possible.[1][4]
-
Hand Protection: Wear protective gloves.[1] Given the liquefied gas nature, thermally insulating gloves should be worn when handling cylinders to protect against frostbite. For procedural work, consult glove manufacturer charts for compatibility with fluorinated hydrocarbons.
-
Skin and Body Protection: A lab coat is standard. For procedures with a higher risk of release, wear suitable protective clothing.[1]
-
Respiratory Protection: In case of inadequate ventilation or during an emergency response, wear respiratory protection compliant with 29 CFR 1910.134.[1] This typically involves a self-contained breathing apparatus (SCBA) for high concentrations or unknown levels.[2]
Diagram: PPE Donning and Doffing Sequence
The following workflow ensures that PPE is worn and removed in the correct sequence to minimize cross-contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is essential for mitigating risk.
Protocol 5.1: General Handling and Use
This protocol outlines the step-by-step methodology for the routine use of this compound from a gas cylinder.
Methodology:
-
Pre-Use Inspection: Before use, visually inspect the cylinder and its connections for any signs of damage or corrosion. Ensure the valve is not leaking.
-
Secure Cylinder: Ensure the gas cylinder is upright and securely chained or clamped to a stable surface like a wall or workbench.[1]
-
Work Area Preparation: Confirm that the work area is well-ventilated and the fume hood sash is at the appropriate height. Ensure the path to the emergency exit and safety shower/eyewash is clear.
-
Connect Regulator: Use a regulator and piping system made of compatible materials, rated for the cylinder pressure.
-
Dispensing Gas: Open the cylinder valve slowly. Do not stand directly in front of the regulator when opening the valve.
-
Post-Use Procedure: After use, close the cylinder valve completely, even if the cylinder is empty.[1][3] Relieve the pressure from the regulator.
-
Hygiene: Do not eat, drink, or smoke in the work area.[1] Always wash hands thoroughly after handling the product.[1]
Protocol 5.2: Storage and Incompatibility
Proper storage is critical to prevent hazardous situations. The primary goals are to prevent cylinder pressurization from heat and to avoid contact with incompatible materials.
Methodology:
-
Location: Store cylinders in a dry, cool, and well-ventilated area designated for gas cylinders.[1]
-
Temperature Control: Protect cylinders from direct sunlight and do not expose them to temperatures exceeding 50°C (122°F).[1]
-
Segregation: Store away from incompatible materials.[7]
-
Incompatible Materials: Alkali metals, finely divided metals (e.g., aluminum, magnesium, zinc), strong acids, strong bases, and strong oxidizing agents.[1] Contact with these can lead to vigorous or explosive reactions.
-
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[7]
-
Inventory Management: Date all chemicals upon receipt and maintain an accurate inventory to avoid storing expired or unnecessary materials.[8]
Emergency Procedures
Preparedness is key to a safe and effective emergency response.
Protocol 6.1: First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[1] 2. If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[3] 3. Seek immediate medical attention.[1] |
| Skin Contact | 1. For gas exposure, wash the area with plenty of soap and water.[1] 2. For liquid contact (frostbite), gently warm the affected area with lukewarm water. Do not rub the area.[4] 3. Remove contaminated clothing.[3] 4. Seek medical attention.[1] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do so.[1] 3. Seek immediate medical attention.[1] |
| Ingestion | Ingestion is an unlikely route of exposure. Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Protocol 6.2: Accidental Release or Leak Response
A leak can rapidly create a hazardous environment. The following protocol provides a systematic response.
Methodology:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Assess the Leak: From a safe distance, assess the size and source of the leak. Do not approach if the leak is large or the source is unknown without appropriate respiratory protection (SCBA).
-
Stop the Leak: If trained and safe to do so (i.e., the leak is small and can be stopped by closing a valve), attempt to stop the release.[1]
-
Containment (for liquid spills): Use a dry chemical absorbent to contain the spill.[1][9]
-
Cleanup: Sweep or shovel the absorbent material into an appropriate, labeled container for disposal.[9]
-
Notification: Notify the appropriate institutional emergency response team.
Diagram: Emergency Response for a Gas Leak
This flowchart outlines the decision-making process for responding to a suspected leak of this compound.
Caption: Decision workflow for responding to a gas leak emergency.
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Collection: Collect waste materials in clearly labeled, compatible containers.[7]
-
Disposal: Do not attempt to dispose of the chemical into the sewer system.[10] The material should be handled by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[10]
-
Cylinders: Return empty or partially used cylinders to the supplier. Do not attempt to refill or dispose of cylinders yourself.
References
-
The acute, genetic, developmental, and inhalation toxicology of 1,1,1,3,3-pentafluoropropane (HFC 245fa). ResearchGate. [Link]
-
The acute, genetic, developmental, and inhalation toxicology of 1,1,1,3,3-pentafluoropropane (HFC 245fa). PubMed. [Link]
-
SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Linde Gas GmbH. [Link]
-
1,1,1,3,3 Pentafluoropropane (245fa) - SAFETY DATA SHEET. Airgas. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ECETOC. [Link]
-
Chemical Compatibility and Storage Guidelines. REDA Safe. [Link]
-
What are the storage conditions for different types of fluorinated pharmaceutical intermediates?. Acme Organics Blog. [Link]
-
1,1,1,3,3-Pentafluoropropane. PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Storage Guidelines. University of California, Riverside. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. produkte.linde-gas.at [produkte.linde-gas.at]
- 3. airgas.com [airgas.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1,1,3,3-Pentafluoropropane | C3H3F5 | CID 68030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.wayne.edu [research.wayne.edu]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chemicalbook.com [chemicalbook.com]
"1,1,1,2,3-pentafluoropropane as a heat transfer fluid in lab-scale reactors"
Application Note & Protocol
Topic: 1,1,1,2,3-Pentafluoropropane as a Heat Transfer Fluid in Lab-Scale Reactors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Isothermal Control in Chemical Synthesis
Precision in temperature management is a cornerstone of modern chemical and pharmaceutical research. The kinetics, selectivity, and yield of a reaction are profoundly influenced by its thermal environment. In lab-scale reactors, where process development and optimization occur, maintaining a stable and uniform temperature is critical for generating reproducible and scalable data. Traditional heat transfer fluids, such as silicone oils or water-glycol mixtures, present limitations in certain temperature ranges and can be cumbersome to handle.
This document introduces This compound (HFC-245eb) as a specialized heat transfer fluid for lab-scale applications. It is important to distinguish this isomer from the more common 1,1,1,3,3-pentafluoropropane (HFC-245fa) . While they share some characteristics, their physical properties differ. This guide will focus on HFC-245eb, leveraging data from its more common isomer, HFC-245fa, for comparative purposes where specific data for HFC-245eb is limited. HFC-245eb offers a unique set of properties, including a low boiling point and favorable thermodynamic characteristics, making it a candidate for applications requiring rapid thermal response and precise control at near-ambient and sub-ambient temperatures.
Physicochemical Properties and Comparative Analysis
The efficacy of a heat transfer fluid is dictated by its thermophysical properties. A low viscosity, for instance, reduces pumping power requirements, while high thermal conductivity ensures efficient heat exchange.
Below is a summary of key properties for this compound (HFC-245eb) and its more common isomer, HFC-245fa, for comparison.
| Property | This compound (HFC-245eb) | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) |
| CAS Number | 431-31-2[1] | 460-73-1[2][3] |
| Molecular Formula | C₃H₃F₅[1] | C₃H₃F₅[3] |
| Molecular Weight | 134.05 g/mol | 134.05 g/mol [4] |
| Boiling Point | 25-26 °C | 14.9 - 15.3 °C[3][5] |
| Melting Point | -82 °C | -102 °C[4] |
| Liquid Density | 1.398 g/mL at 25 °C | 1.32 g/cm³[4] |
| Vapor Pressure | 40.81 psi (2.81 bar) at 55 °C | 390 kPa (3.9 bar) at 20 °C[6] |
| Ozone Depletion Potential (ODP) | 0 | 0[3][7][8] |
| Global Warming Potential (GWP, 100-yr) | Data not specified, but expected to be significant | 950 - 1030[3][5][8][9] |
| Flammability | Non-flammable material[10] | Non-flammable[5][8] |
Expertise & Experience: Why Consider HFC-245eb?
The choice of a heat transfer fluid is a critical experimental parameter. The primary advantage of a low-boiling-point fluid like HFC-245eb lies in its ability to operate in systems where precise temperature control near ambient conditions is challenging for traditional fluids.
-
Causality of Choice : For reactions that are highly exothermic but must be maintained at or slightly below room temperature (e.g., 15-25°C), HFC-245eb's boiling point allows for efficient heat removal via latent heat of vaporization (phase change). This mechanism provides a highly stable thermal sink, offering superior control compared to single-phase (sensible heat) cooling, where the fluid's temperature must be driven significantly lower than the target.
-
Rapid Thermal Cycling : The low viscosity and density of hydrofluorocarbons facilitate rapid circulation and heat transfer, enabling faster heating and cooling cycles in jacketed lab reactors. This is particularly beneficial for kinetic studies or crystallization processes that require sharp temperature gradients.
-
Chemical Inertness : As a hydrofluorocarbon, HFC-245eb is chemically stable and non-corrosive, ensuring compatibility with common reactor materials like stainless steel and glass.[9] This inertness prevents unwanted side reactions and contamination of the reaction mixture.
However, its use is not without challenges. The high GWP, though lower than older CFCs, is a significant environmental consideration.[3] Furthermore, its low boiling point means the system must be properly sealed and rated for positive pressure operation.
Experimental Workflow & Logic
The decision to use a specialized fluid like HFC-245eb should be based on a logical assessment of experimental needs versus the fluid's properties.
Caption: Decision-making flowchart for heat transfer fluid selection.
Protocol: Utilization of HFC-245eb in a Jacketed Lab Reactor
This protocol outlines the procedure for using this compound (HFC-245eb) as a heat transfer fluid. The principles described are broadly applicable to similar low-boiling-point fluids.
Part 1: System Preparation and Validation
Trustworthiness: A self-validating system is one where integrity is checked before every run. This protocol integrates mandatory checks to prevent fluid loss and ensure thermal performance.
-
Material Compatibility Check : Verify that all wetted components of the circulator and reactor jacket (e.g., tubing, seals, pump components) are compatible with HFCs. While most common materials like stainless steel, PTFE, and high-density polyethylene are suitable, certain elastomers may swell or degrade.[5][11][12] Consult manufacturer specifications for all components.
-
System Cleaning and Drying : Ensure the entire fluid loop is meticulously clean and dry. Any residual water can freeze if operating at sub-zero temperatures, and other contaminants can affect thermal properties. Flush the system with a suitable solvent (e.g., isopropanol) followed by dry nitrogen gas until all moisture is removed.
-
Pressure and Leak Test (CRITICAL) :
-
Seal the system and pressurize the fluid loop with dry nitrogen to 1.5 times the maximum expected operating pressure, but not exceeding the lowest pressure rating of any component.
-
Isolate the system from the nitrogen source and monitor the pressure for at least 30 minutes. A stable pressure reading confirms the system's integrity. Do not proceed if a pressure drop is observed. This step is non-negotiable as it prevents the release of this high-GWP fluid.
-
Part 2: Fluid Charging and Degassing
-
Ventilation : Perform all fluid handling in a well-ventilated laboratory fume hood.[2][13]
-
Personal Protective Equipment (PPE) : Wear safety goggles, cryogenic gloves, and a lab coat.[14] Direct contact with the evaporating liquid can cause frostbite.[2][9]
-
Charging the System :
-
HFC-245eb is supplied as a liquefied gas under pressure.[9] Connect the cylinder to the fluid reservoir of the thermal circulator using appropriate pressure-rated tubing and fittings.
-
Charge the fluid as a liquid by inverting the cylinder (if a dip tube is not present). Fill the reservoir to the manufacturer's recommended level.
-
Keep the system sealed to minimize evaporative losses.
-
Part 3: Operation and Monitoring
-
System Startup :
-
Once charged, start the circulator pump to distribute the fluid throughout the reactor jacket.
-
Set the desired temperature on the circulator controller.
-
Monitor the system pressure as the temperature changes. The low boiling point means pressure will rise significantly even with moderate heating.
-
-
Thermal Control : For temperatures below the fluid's boiling point, the system will operate in a single-phase liquid mode. For temperatures at or near the boiling point, the system may enter a two-phase flow, providing highly stable temperature control through latent heat exchange.
-
Emergency Shutdown : In case of a leak, immediately shut down the circulator, close the cylinder valve, and ensure the area is well-ventilated. Evacuate if necessary.
Part 4: System Shutdown and Fluid Recovery
-
Cool Down : Bring the system back to ambient temperature.
-
Fluid Removal : If the fluid needs to be removed, do so into a designated, pressure-rated recovery cylinder. Do not vent the fluid to the atmosphere due to its high GWP.[9] Follow local environmental regulations for the disposal of fluorinated greenhouse gases.
Caption: Step-by-step experimental workflow for HFC-245eb utilization.
Safety and Environmental Considerations
-
Toxicity : HFCs generally have low acute toxicity, but can act as simple asphyxiants in high concentrations by displacing oxygen.[8][9][10] The American Industrial Hygiene Association (AIHA) has set a Workplace Environmental Exposure Level (WEEL) for the similar HFC-245fa at 300 ppm as an 8-hour time-weighted average.[2][7]
-
Inhalation : Avoid breathing vapors. Ensure adequate ventilation at all times.[2][13]
-
Thermal Hazard : The liquid evaporates rapidly and can cause frostbite on contact with skin or eyes.[2][9]
-
Environmental Impact : HFC-245eb has zero ozone depletion potential.[3] However, like other HFCs, it is a potent greenhouse gas covered by the Kyoto Protocol.[9] Its release into the atmosphere should be minimized through careful handling, leak-proof systems, and proper recovery procedures. The atmospheric lifetime of HFC-245fa is 7.2 years.[3][8]
Conclusion
This compound (HFC-245eb) presents a viable, albeit specialized, option as a heat transfer fluid for lab-scale reactors, particularly for applications requiring precise thermal control near ambient temperatures. Its favorable thermodynamic properties, such as a low boiling point and good heat transfer characteristics, allow for rapid and stable temperature management. However, its use demands a robust experimental setup, including a pressure-rated and leak-tight system, to ensure safe operation and mitigate the environmental impact associated with its high Global Warming Potential. By following the rigorous protocols outlined in this guide, researchers can safely harness the benefits of HFC-245eb to achieve superior control over their chemical processes.
References
-
An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. [Link]
-
JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ECETOC. [Link]
-
1,1,1,3,3 Pentafluoropropane (245fa) - SAFETY DATA SHEET. Airgas. [Link]
-
HFC-245FA - Safety Data Sheet. A-Gas. [Link]
-
Safety Data Sheet - HFC-245fa. Central Glass. [Link]
-
Thermal Conductivity of HFC-245fa from (243 to 413) K. ACS Publications. [Link]
-
HFC-245fa: AN OVERVIEW OF PROPERTIES AND APPLICATIONS. HVAC-Talk. [Link]
-
To Learn HFC-245fa From 4 Applications. Starget Refrigerant. [Link]
-
potential replacements hfc-134a hfc-245fa: Topics by Science.gov. Science.gov. [Link]
-
HCFO-1224yd(Z) as HFC-245fa drop-in alternative in low temperature ORC systems: Experimental analysis in a waste heat recovery real facility. ResearchGate. [Link]
-
SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Linde Gas GmbH. [Link]
-
1,1,1,3,3-Pentafluoropropane Supplier. Riverland Trading. [Link]
-
Properties of low GWP refrigerants and HFC-245fa. ResearchGate. [Link]
-
Low Global Warming Fluids for Replacement of HFC-245fa and HFC-134a in ORC Applications. U.S. Department of Energy. [Link]
-
Alternatives to High GWP Hydrofluorocarbons. Institute For Governance & Sustainable Development. [Link]
-
Pentafluoropropane - Wikipedia. Wikipedia. [Link]
-
Chemical Properties of Propane, 1,1,1,3,3-pentafluoro (CAS 460-73-1). Cheméo. [Link]
-
Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst. ScienceDirect. [Link]
-
This compound | C3H3F5 | CID 164598. PubChem. [Link]
-
1,1,1,2,2-Pentafluoropropane. NIST WebBook. [Link]
-
Material Compatibility Evaluations OFHFC-245CA HFC-245FA HFE-125 HFC-236EA and HFC-236FA. EPA NEPAL. [Link]
-
Thermal Conductivity of HFC245fa from (243 to 413) K. ResearchGate. [Link]
-
Experimental evaluation of HCFO-1233zd-E as HFC-245fa replacement in an Organic Rankine Cycle system for low temperature heat sources. ResearchGate. [Link]
-
Practical Applications of a “High Pressure” Chemical Reactor for Small Scale Laboratory Synthesis and Process Development. Thar Instruments. [Link]
-
1,1,1,2,3,3,3-Heptafluoropropane | C3HF7. PubChem. [Link]
Sources
- 1. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. airgas.com [airgas.com]
- 3. Pentafluoropropane - Wikipedia [en.wikipedia.org]
- 4. 1,1,1,3,3-Pentafluoropropane Supplier | 460-73-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. stargetgas.com [stargetgas.com]
- 6. 1,1,1,2,3,3,3-Heptafluoropropane | C3HF7 | CID 67940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. ecetoc.org [ecetoc.org]
- 9. produkte.linde-gas.at [produkte.linde-gas.at]
- 10. synquestlabs.com [synquestlabs.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. cgc-jp.com [cgc-jp.com]
- 14. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Dehydrofluorination of 1,1,1,2,3-Pentafluoropropane (HFC-245eb) to Produce Hydrofluoroolefins (HFOs)
Introduction: The Imperative for Sustainable Fluorochemicals
The global effort to mitigate climate change has necessitated a transition away from high global warming potential (GWP) hydrofluorocarbons (HFCs). Hydrofluoroolefins (HFOs) have emerged as a leading class of next-generation refrigerants, blowing agents, and propellants, owing to their near-zero ozone depletion potential (ODP) and very low GWP. A key member of this class is 2,3,3,3-tetrafluoropropene (HFO-1234yf), a replacement for HFC-134a in automotive air conditioning. The dehydrofluorination of saturated HFCs, such as 1,1,1,2,3-pentafluoropropane (HFC-245eb), represents a critical synthetic route to these environmentally benign HFOs.[1]
This document provides detailed application notes and protocols for the dehydrofluorination of HFC-245eb to HFO-1234yf, addressing both liquid-phase and gas-phase catalytic methodologies. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive guide, blending theoretical principles with practical, field-tested protocols.
Chemical Transformation: An Overview
The core chemical transformation involves the elimination of a hydrogen and a fluorine atom from adjacent carbon atoms in the HFC-245eb molecule to form a carbon-carbon double bond, yielding HFO-1234yf and hydrogen fluoride (HF) as a byproduct.
Reaction Scheme:
CF₃-CHF-CH₂F (HFC-245eb) → CF₃-CF=CH₂ (HFO-1234yf) + HF
This reaction can be achieved through two primary pathways: liquid-phase dehydrofluorination using a strong base and gas-phase catalytic dehydrofluorination over a solid catalyst.
Part 1: Liquid-Phase Dehydrofluorination Protocol
This protocol details a highly efficient liquid-phase method for the dehydrofluorination of HFC-245eb using an aqueous solution of potassium hydroxide (KOH). This approach offers high conversion and selectivity under relatively moderate conditions.
I. Materials and Equipment
| Reagent/Equipment | Specification | Supplier | Notes |
| This compound (HFC-245eb) | ≥99% purity | Major chemical supplier | Flammable gas under pressure.[2] Handle with appropriate safety precautions. |
| Potassium Hydroxide (KOH) | ACS reagent grade | Major chemical supplier | Corrosive solid. |
| Deionized Water | High-purity, Type I | --- | --- |
| High-Pressure Reactor | Stainless steel or Hastelloy, equipped with a stirrer, heating mantle, pressure gauge, thermocouple, and inlet/outlet ports | Parr Instrument Company or similar | Must be resistant to corrosive bases and high pressures. |
| Mass Flow Controller | For gaseous reactant feed | Brooks Instrument or similar | To ensure accurate and stable reactant flow. |
| Back Pressure Regulator | To maintain constant reactor pressure | Swagelok or similar | --- |
| Cold Trap/Condenser | To collect the product stream | --- | Cooled with a suitable medium (e.g., dry ice/acetone or a cryocooler). |
| Gas Chromatograph (GC) | Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Agilent, Shimadzu, or similar | For product analysis. |
II. Experimental Workflow: Liquid-Phase Synthesis
Figure 1: Experimental workflow for the liquid-phase dehydrofluorination of HFC-245eb.
III. Step-by-Step Protocol
-
Preparation of the Caustic Solution:
-
In a well-ventilated fume hood, carefully prepare a 75% (by weight) aqueous solution of potassium hydroxide. This is a highly exothermic process; add KOH pellets to cold deionized water slowly and with constant stirring. Allow the solution to cool to room temperature.
-
-
Reactor Setup and Charging:
-
Ensure the high-pressure reactor is clean, dry, and leak-tested.
-
Charge the reactor with the prepared 75% KOH solution.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Reaction Execution:
-
Begin stirring the reactor contents.
-
Heat the reactor to a constant internal temperature of 160°C.
-
Once the temperature has stabilized, begin feeding gaseous HFC-245eb into the reactor at a constant flow rate of 150 g/h using a mass flow controller.
-
Maintain a constant pressure in the reactor using the back pressure regulator.
-
The gaseous effluent from the reactor, containing the HFO-1234yf product, unreacted HFC-245eb, and water vapor, is passed through a cold trap to condense the organic products.
-
-
Product Collection and Analysis:
-
The liquid collected in the cold trap is periodically sampled and analyzed by GC-FID or GC-MS to determine the conversion of HFC-245eb and the selectivity to HFO-1234yf.
-
A typical GC method would involve a suitable capillary column (e.g., a PLOT Q or a low-polarity phenyl-arylene phase) and a temperature program to separate HFC-245eb from HFO-1234yf.
-
IV. Expected Results
Under the specified conditions, a conversion of HFC-245eb of approximately 83.2% and a selectivity for HFO-1234yf of 99% can be expected.
| Parameter | Value |
| Reaction Temperature | 160°C |
| HFC-245eb Flow Rate | 150 g/h |
| KOH Concentration | 75% (w/w) |
| Expected Conversion | ~83.2% |
| Expected Selectivity | ~99% |
V. Troubleshooting: Liquid-Phase Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient reaction temperature. | Verify and increase the reactor temperature to the setpoint of 160°C. |
| Low concentration of KOH solution. | Ensure the KOH solution is prepared accurately to 75% (w/w). | |
| Poor mixing. | Increase the stirring speed to ensure good gas-liquid contact. | |
| Low Selectivity | Formation of byproducts due to overheating or prolonged residence time. | Check for hot spots in the reactor. Optimize the flow rate to balance conversion and selectivity. |
| Pressure Fluctuations | Inconsistent feed rate or blockage in the outlet line. | Check the mass flow controller for stable operation. Ensure the outlet line and cold trap are not blocked by frozen water or product. |
Part 2: Gas-Phase Catalytic Dehydrofluorination Protocol
This section outlines a protocol for the gas-phase dehydrofluorination of HFC-245eb using a solid catalyst. This method is highly relevant to industrial-scale production and offers advantages in terms of continuous operation and catalyst recyclability. Chromium-based catalysts, such as chromium(III) oxide (Cr₂O₃), are particularly effective.[1] An interesting aspect of these catalysts is the in-situ formation of the active chromium oxyfluoride species on the catalyst surface during the initial stages of the reaction, which avoids the need for pre-fluorination with hazardous HF.[3][4]
I. Materials and Equipment
| Reagent/Equipment | Specification | Supplier | Notes |
| This compound (HFC-245eb) | ≥99% purity | Major chemical supplier | Flammable gas under pressure.[2] |
| Chromium(III) Oxide (Cr₂O₃) Catalyst | High surface area, powdered or pelletized | Acros Organics or similar | --- |
| Nitrogen (N₂) or Helium (He) | High purity (≥99.999%) | Local gas supplier | Inert carrier gas. |
| Fixed-Bed Reactor | Quartz or stainless steel tube | --- | Positioned within a tube furnace. |
| Tube Furnace | With programmable temperature controller | Carbolite Gero or similar | Capable of reaching at least 500°C. |
| Mass Flow Controllers | For HFC-245eb and carrier gas | Brooks Instrument or similar | --- |
| Gas Sampling Bags or Online GC | For product analysis | --- | --- |
| Scrubber | Containing a solution of KOH or NaOH | --- | To neutralize the acidic HF byproduct. |
II. Experimental Workflow: Gas-Phase Synthesis
Figure 2: Experimental workflow for the gas-phase catalytic dehydrofluorination of HFC-245eb.
III. Step-by-Step Protocol
-
Catalyst Loading and Reactor Setup:
-
Weigh the desired amount of Cr₂O₃ catalyst and load it into the center of the fixed-bed reactor tube. Use quartz wool plugs to secure the catalyst bed.
-
Install the reactor inside the tube furnace and connect the gas inlet and outlet lines. The outlet should be connected to a caustic scrubber to neutralize the HF byproduct.
-
-
Catalyst Activation and Reaction Initiation:
-
Start a flow of inert gas (e.g., nitrogen) through the reactor.
-
Heat the furnace to the desired reaction temperature (a typical starting point for similar reactions is 350°C).[1]
-
Once the temperature is stable, introduce the HFC-245eb vapor into the inert gas stream using a mass flow controller. The ratio of inert gas to HFC-245eb and the total flow rate will determine the Gas Hourly Space Velocity (GHSV). A representative GHSV for similar processes is 750 h⁻¹.[5]
-
-
Reaction Monitoring and Product Analysis:
-
The reaction is typically run at atmospheric pressure.
-
The effluent gas stream, after the reactor, is analyzed periodically using an online GC or by collecting samples in gas sampling bags for offline analysis.
-
The GC analysis will quantify the conversion of HFC-245eb and the selectivity to HFO-1234yf and any byproducts.
-
IV. Influence of Reaction Parameters
The conversion of HFC-245eb and the selectivity to HFO-1234yf are highly dependent on the reaction conditions.
| Parameter | Effect on Conversion | Effect on Selectivity | Notes |
| Temperature | Increases with temperature. | May decrease at very high temperatures due to byproduct formation. | A balance must be found for optimal yield. For the related dehydrofluorination of HFC-245fa, temperatures around 350°C are effective.[5] |
| GHSV | Decreases with increasing GHSV (shorter residence time). | May increase with higher GHSV as it can suppress consecutive reactions of the desired product. | A GHSV of around 750 h⁻¹ has been reported for similar reactions.[5] |
| Catalyst Type | Activity can vary significantly. Cr₂O₃ and fluorinated alumina are effective. | Lewis acidity of the catalyst plays a key role.[6] | The in-situ formation of chromium oxyfluoride on Cr₂O₃ enhances catalytic activity.[3] |
V. Troubleshooting: Gas-Phase Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Reaction temperature is too low. | Gradually increase the furnace temperature in increments of 20-30°C. |
| GHSV is too high (residence time is too short). | Decrease the total gas flow rate while maintaining the reactant ratio. | |
| Catalyst Deactivation | Coking (carbon deposition) on the catalyst surface. | Regenerate the catalyst by carefully passing a stream of air or oxygen in an inert gas at an elevated temperature to burn off the coke. |
| Sintering of the catalyst at high temperatures. | Operate at the lower end of the effective temperature range. Ensure the catalyst has good thermal stability. | |
| Poor Selectivity | Reaction temperature is too high, leading to side reactions. | Reduce the reaction temperature. |
| Catalyst has strong acid sites promoting isomerization or polymerization. | Modify the catalyst to reduce the strength of the acid sites. | |
| Leaks in the System | Can lead to inaccurate flow rates and loss of product. | Regularly check all fittings and connections with an electronic leak detector. Leaks can also introduce oxygen which can damage the column in the GC.[7] |
Part 3: Safety, Handling, and Waste Disposal
I. Hazard Identification:
-
This compound (HFC-245eb): This is an extremely flammable gas that is supplied as a liquid under pressure. It may cause drowsiness or dizziness.[2]
-
Hydrogen Fluoride (HF): A potential byproduct of the reaction. HF is an extremely toxic and corrosive substance. Skin contact, even with dilute solutions, can cause severe, delayed burns and potentially fatal systemic toxicity. Inhalation can cause severe respiratory damage.
-
Potassium Hydroxide (KOH): A corrosive base that can cause severe skin and eye burns.
II. Personal Protective Equipment (PPE):
-
For all operations: Safety glasses, a lab coat, and appropriate gloves.
-
When handling concentrated KOH or potential HF exposure: Chemical splash goggles, a face shield, a chemical-resistant apron, and heavy-duty gloves (e.g., neoprene or butyl rubber).
III. Engineering Controls:
-
All work with HFC-245eb, KOH, and the dehydrofluorination reaction itself must be conducted in a well-ventilated chemical fume hood.
-
A safety shower and eyewash station must be readily accessible.
IV. Emergency Procedures:
-
HF Exposure: In case of skin contact with HF, immediately flush the affected area with copious amounts of water for at least 15 minutes and apply a calcium gluconate gel. Seek immediate medical attention.
-
Spills: Small spills of KOH solution can be neutralized with a weak acid (e.g., citric acid) and absorbed with an inert material. For HF spills, use a specialized HF spill kit containing a neutralizing agent like calcium carbonate. Do not use silica-based absorbents as they can react with HF to produce toxic silicon tetrafluoride gas.
V. Waste Disposal:
-
All waste materials, including spent catalyst, neutralized scrubber solutions, and any collected byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
References
-
Catalytic dehydrofluorination of this compound (HFC-245eb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using in-situ fluorinated chromium oxyfluoride catalyst. Catalysis Today. [Link]
-
Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry. [Link]
- Process for the preparation of 2,3,3,3-tetrafluoro-1-propene.
-
CAUSE AND EFFECTS OF FLUOROCARBON DEGRADATION IN ELECTRONICS AND OPTO-ELECTRONIC SYSTEMS. NASA Technical Reports Server. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Robust Dehydrofluorination of HFC-245fa to HFO-1234ze via In-Situ VOFx Formation over Non-Oxalic acid assisted V2O5 /γ-Al2O3 Catalyst. ResearchGate. [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
-
This compound. PubChem. [Link]
-
GC Troubleshooting—The Problem with Gas Leaks. YouTube. [Link]
-
Robust dehydrofluorination of HFC-245fa to HFO-1234ze via in situ VOFx formation over a non-oxalic acid assisted V2O5/γ–Al2O3 catalyst. Nanoscale Horizons. [Link]
-
Kinetics study of the perchloroethylene hydrofluorination into pentafluoroethane (Freon 125) over chromium-based catalyst. ResearchGate. [Link]
-
Common Gas Detector Issues and How to Troubleshoot Them. PK Safety. [Link]
-
The Effect of Catalyst Calcination Temperature on Catalytic Decomposition of HFC-134a over γ-Al₂O₃. MDPI. [Link]
- Aqueous dehydrofluorination method.
-
Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites. ResearchGate. [Link]
-
Catalytic dehydrofluorination of this compound (HFC-245eb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using in-situ fluorinated chromium oxyfluoride catalyst. Elsevier. [Link]
-
Catalytic dehydrofluorination of this compound (HFC-245eb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using in-situ fluorinated chromium oxyfluoride catalyst. ScienceDirect. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 1,1,1,2,3-Pentafluoropropane (HFC-245eb) Synthesis
Welcome to the technical support center for the synthesis of 1,1,1,2,3-pentafluoropropane (HFC-245eb). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of HFC-245eb synthesis and optimize for high yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and scale-up production.
Introduction to HFC-245eb Synthesis
This compound (HFC-245eb) is a hydrofluorocarbon with applications as a refrigerant, blowing agent, and solvent. Its synthesis, while achievable through several routes, presents challenges in achieving high yield and purity due to potential side reactions, catalyst deactivation, and complex purification requirements. The most common synthesis pathways involve the hydrogenation of highly fluorinated precursors.
A prevalent method for synthesizing HFC-245eb is the catalytic hydrogenation of 1,1,1,2,3,3-hexafluoropropene (HFP) or the hydrodechlorination of chlorinated precursors like 1,1,1-trichloro-2,3,3-trifluoropropane. Another significant route is the hydrogenation of 1,2,3,3,3-pentafluoropropene (HFC-1225ye). Each of these routes is susceptible to specific challenges that can impact the final yield and product quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound (HFC-245eb)?
A1: The primary commercial routes for HFC-245eb synthesis are:
-
Hydrogenation of Fluorinated Propenes: This includes the hydrogenation of 1,1,1,2,3,3-hexafluoropropene (HFP) or 1,2,3,3,3-pentafluoropropene (HFC-1225ye).
-
Hydrodechlorination of Chlorofluorocarbons (CFCs) or Hydrochlorofluorocarbons (HCFCs): A key example is the reaction of 1,1,1-trichloro-2,3,3-trifluoropropane with hydrogen.
-
Dehydrofluorination of Hexafluoropropanes: For instance, the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) can yield HFC-245eb, though this is often a source of impurities in other reactions rather than a direct synthetic route.
Q2: What are the most common catalysts used in HFC-245eb synthesis?
A2: Palladium-based catalysts are widely employed, particularly for hydrogenation and hydrodechlorination reactions.[1] These are typically supported on materials like activated carbon, alumina, or fluorinated alumina.[1] For dehydrofluorination reactions, catalysts can include various metal oxides and fluorides.[1]
Q3: What are the typical reaction conditions for the hydrogenation route to HFC-245eb?
A3: For the catalytic hydrogenation of precursors like CFC-215bb, reaction temperatures generally range from 100°C to 250°C. Contact times can vary significantly, from 1 to 450 seconds, and the reaction is typically conducted at or above atmospheric pressure.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of HFC-245eb, providing potential causes and actionable solutions.
Problem 1: Low Overall Yield
A diminished yield of HFC-245eb is a frequent challenge. The underlying causes can be multifaceted, ranging from incomplete reactions to product loss during workup.
Potential Causes and Solutions:
| Potential Cause | Underlying Explanation | Troubleshooting Protocol |
| Incomplete Conversion of Starting Material | The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. | 1. Monitor Reaction Progress: Utilize in-line analytical techniques such as Gas Chromatography (GC) to track the consumption of the starting material. 2. Optimize Reaction Time: Extend the reaction time incrementally, monitoring for the point of maximum conversion without significant byproduct formation. 3. Adjust Temperature: Gradually increase the reaction temperature in 5-10°C increments. Be aware that excessive temperatures can lead to decreased selectivity. |
| Catalyst Deactivation | The catalyst's active sites may be poisoned or blocked, reducing its efficacy. Common causes include coking (carbon deposition) or poisoning by impurities in the feed stream.[2][3] | 1. Catalyst Regeneration: For coked catalysts, a controlled oxidation (burn-off) followed by reduction can often restore activity. 2. Feed Purification: Ensure all reactants and carrier gases are free from sulfur compounds, moisture, and other potential poisons. 3. Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the reactant ratios can sometimes mitigate the rate of deactivation. |
| Product Loss During Workup and Purification | HFC-245eb is a volatile compound, and significant losses can occur during solvent removal and distillation if not handled properly. | 1. Efficient Condensation: Use a high-efficiency condenser (e.g., a cold finger or a well-chilled condenser) during distillation. 2. Careful Solvent Removal: Employ rotary evaporation at reduced pressure and moderate temperature to minimize product loss. 3. Optimize Distillation Parameters: Use a fractionating column to achieve a clean separation and minimize the amount of product remaining in the distillation pot or lost in lower-boiling fractions. |
Experimental Workflow: Troubleshooting Low Yield
Caption: Interplay of reaction parameters on selectivity.
Problem 3: Catalyst Deactivation
Catalyst deactivation is a significant concern in continuous flow processes, leading to a gradual decrease in conversion and yield over time.
Mechanisms and Management of Catalyst Deactivation:
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites. This is often exacerbated by high temperatures and can be visually indicated by a darkening of the catalyst bed.
-
Management: Periodic regeneration by controlled oxidation to burn off the coke, followed by re-reduction of the catalyst, is a common strategy.
-
-
Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area. [2] * Management: Operating at the lowest effective temperature can minimize sintering. The choice of a thermally stable catalyst support is also critical.
-
Poisoning: Certain impurities in the feed stream, such as sulfur or halogen compounds, can irreversibly bind to the active sites of the catalyst, leading to a rapid loss of activity.
-
Management: Rigorous purification of all reactants and carrier gases is essential. The use of guard beds to trap potential poisons before they reach the main reactor can also be effective.
-
Problem 4: Purification Challenges
The final purity of HFC-245eb is often compromised by the presence of closely boiling isomers and the formation of azeotropes with hydrogen fluoride (HF), a common reactant or by-product.
Purification Strategies:
-
Fractional Distillation: For by-products with a sufficient difference in boiling points, fractional distillation is the primary purification method. A column with a high number of theoretical plates is often required for efficient separation.
-
Azeotropic Distillation: HFC-245eb can form an azeotrope with HF, making their separation by simple distillation difficult. [1][4] * Pressure-Swing Distillation: The composition of the azeotrope can be sensitive to pressure. By operating two distillation columns at different pressures, it is possible to bypass the azeotropic point and achieve separation.
-
Extractive Distillation: Introducing a third component (an entrainer) that alters the relative volatilities of HFC-245eb and HF can break the azeotrope, allowing for separation in a distillation column.
-
-
Adsorption: The use of molecular sieves or activated carbon can be effective for removing trace impurities. [5]
Experimental Protocol: Breaking the HFC-245eb/HF Azeotrope via Sulfuric Acid Washing
This protocol describes a laboratory-scale method for removing HF from a mixture containing HFC-245eb.
Materials:
-
Crude HFC-245eb containing HF
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Gas washing bottle
Procedure:
-
Safety Precautions: This procedure involves corrosive materials. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Sulfuric Acid Scrubbing: Slowly bubble the crude HFC-245eb gas stream through a gas washing bottle containing concentrated sulfuric acid. The sulfuric acid will selectively absorb the HF.
-
Neutralization: Pass the gas stream through a second gas washing bottle containing a saturated solution of sodium bicarbonate to neutralize any remaining acidic vapors.
-
Drying: Pass the gas through a drying tube packed with anhydrous magnesium sulfate to remove any entrained moisture.
-
Collection: Collect the purified HFC-245eb by condensation in a cold trap (e.g., cooled with dry ice/acetone).
-
Analysis: Analyze the purified product by GC-MS to confirm the removal of HF and determine the final purity.
References
-
Patexia. (2022). Method for purifying this compound and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene. Patent Publication Number 20220055973. Retrieved from [Link]
- Google Patents. (n.d.). US7722781B2 - Tetrafluoropropene production processes.
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Google Patents. (n.d.). US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes.
-
ResearchGate. (2022). Catalyst Deactivation in 3D CFD Resolved Particle Simulations of Propane Dehydrogenation. Retrieved from [Link]
-
RSC Publishing. (2019). Analysis of the catalytic activity induction and deactivation of PtIn/Mg(Al)O catalysts for propane dehydrogenation reaction. Retrieved from [Link]
-
ResearchGate. (2021). Catalyst Development and Design in Propane Dehydrogenation. Retrieved from [Link]
Sources
- 1. US7722781B2 - Tetrafluoropropene production processes - Google Patents [patents.google.com]
- 2. Analysis of the catalytic activity induction and deactivation of PtIn/Mg(Al)O catalysts for propane dehydrogenation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes - Google Patents [patents.google.com]
- 5. Method for purifying this compound and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene | Patent Publication Number 20220055973 | Patexia [patexia.com]
Technical Support Center: Purification of 1,1,1,2,3-Pentafluoropropane (HFC-245eb)
Welcome to the Technical Support Center for the purification of 1,1,1,2,3-pentafluoropropane (HFC-245eb). This resource is designed for researchers, scientists, and professionals in drug development and other fields who are working with HFC-245eb and need to ensure its purity for their applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.
Frequently Asked Questions (FAQs)
General Purity and Impurity Identification
Q1: What are the most common impurities in a crude HFC-245eb reaction mixture?
A1: The impurities present in your crude HFC-245eb mixture will largely depend on the synthetic route employed. A common method for synthesizing HFC-245eb is the hydrogenation of 1,2,3,3,3-pentafluoropropene (HFC-1225ye).[1] Another route involves the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane.
Based on these and other synthetic pathways, you can typically expect the following impurities:
-
Unreacted Starting Materials: Such as HFC-1225ye or other precursors.
-
Isomers: Other pentafluoropropane isomers like 1,1,1,3,3-pentafluoropropane (HFC-245fa) and 1,1,1,2,2-pentafluoropropane (HFC-245cb) can form, especially at elevated temperatures.[2]
-
Under- or Over-hydrogenated Products: If starting from an unsaturated precursor, you might find tetrafluoropropenes or even more saturated hexafluoropropanes.
-
Byproducts from Side Reactions: These can include various other fluorocarbons and hydrochlorofluorocarbons (HCFCs) if chlorinated precursors are used.[1][3] For instance, the dehydrofluorination of HFC-245eb can lead to the formation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) and 1,3,3,3-tetrafluoropropene (HFO-1234ze).[4]
-
Catalyst Residues: Traces of the hydrogenation or fluorination catalyst (e.g., palladium, chromium oxides) may be present.[4]
-
Hydrogen Halides: Hydrogen fluoride (HF) is a very common impurity, often forming azeotropes with the desired product and other fluorocarbons.[1][5] Hydrogen chloride (HCl) will be present if chlorinated starting materials are used.[1]
Q2: What analytical techniques are recommended for assessing the purity of HFC-245eb?
A2: A multi-pronged analytical approach is crucial for accurate purity assessment.
-
Gas Chromatography (GC): This is the workhorse technique for separating and quantifying volatile fluorocarbons. A GC equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) is standard. For enhanced identification, coupling the GC to a Mass Spectrometer (GC-MS) is highly recommended.[6][7] The choice of GC column is critical; fluorinated phases can offer unique selectivity for separating fluorinated compounds.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural elucidation and identifying isomers that may be difficult to resolve by GC alone.[6][10]
-
Karl Fischer Titration: This is the standard method for quantifying water content, which is a critical parameter for many applications.
| Analytical Technique | Primary Use | Key Advantages | Limitations |
| Gas Chromatography (GC-FID/TCD) | Quantitative purity assessment | High resolution for separating volatile impurities. | May not resolve all isomers; requires calibration for accurate quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity identification | Provides structural information for unknown peaks. | Can be less quantitative than GC-FID/TCD. |
| ¹⁹F NMR Spectroscopy | Isomer identification and quantification | Highly sensitive to the fluorine environment, excellent for distinguishing isomers. | Requires a specialized spectrometer and expertise in spectral interpretation. |
| Karl Fischer Titration | Water content determination | Highly accurate and specific for water. | Not suitable for other impurities. |
Troubleshooting Purification by Distillation
Distillation is the most common method for purifying HFC-245eb on a laboratory and industrial scale. However, the presence of close-boiling isomers and azeotropes can present significant challenges.
Q3: I'm having difficulty separating HFC-245eb from its isomer, HFC-245fa, by simple distillation. What can I do?
A3: This is a common and challenging separation due to their close boiling points.
-
Increase Column Efficiency: The most direct approach is to use a distillation column with a higher number of theoretical plates. A packed column (e.g., with Raschig rings or structured packing) or a spinning band distillation apparatus can provide the necessary resolution.
-
Optimize Reflux Ratio: A higher reflux ratio will improve separation but at the cost of longer distillation times and higher energy consumption. You will need to find the optimal balance for your specific mixture and equipment.[5]
-
Consider Extractive Distillation: This technique involves adding a third component (an entrainer or solvent) that alters the relative volatility of the components to be separated.[11][12] For fluorocarbon separations, ionic liquids have shown promise as entrainers.[13][14][15][16] The entrainer is chosen to have a stronger affinity for one of the isomers, thereby increasing the boiling point of that isomer and facilitating the separation.
Q4: My purified HFC-245eb is still contaminated with hydrogen fluoride (HF). How can I remove it?
A4: The removal of HF is critical, as it is corrosive and can interfere with downstream applications. The challenge lies in the fact that HFC-245eb can form an azeotrope with HF.[1]
-
Azeotropic Distillation: This is a common industrial method. The principle is to add a component that forms a new, lower-boiling azeotrope with one of the components of the original azeotrope, allowing for its removal.
-
Extractive Distillation: Similar to the isomer separation, an appropriate solvent can be used to break the HFC-245eb/HF azeotrope.[17]
-
Adsorption: Passing the crude product through a packed bed of an adsorbent like activated alumina or molecular sieves can effectively remove HF. The choice of adsorbent and operating conditions (temperature, pressure) is critical to prevent degradation of the HFC-245eb.
-
Caustic Scrubbing: Bubbling the gas stream through a dilute alkaline solution (e.g., potassium hydroxide) will neutralize the acidic HF. This must be followed by a drying step to remove any entrained water.
Purification Workflow for HFC-245eb
Caption: A generalized workflow for the purification of HFC-245eb.
Chromatographic Purification Troubleshooting
For very high purity requirements, preparative gas chromatography may be necessary.
Q5: I'm developing a preparative GC method for HFC-245eb. What are the key parameters to optimize?
A5: Preparative GC requires careful optimization to balance purity, throughput, and cost.
-
Column Selection: The choice of stationary phase is paramount. For fluorinated compounds, a column with a fluorinated stationary phase can provide enhanced selectivity.[8][18] The column dimensions (length and diameter) will dictate the sample capacity.
-
Carrier Gas and Flow Rate: Helium is a common carrier gas. The flow rate should be optimized to achieve the best separation efficiency (lowest plate height) as described by the van Deemter equation.
-
Temperature Programming: A carefully designed temperature program can help to resolve close-boiling impurities and reduce run times.
-
Injection Volume and Technique: Overloading the column will lead to poor separation. The injection volume must be optimized for your specific column. A splitless injection may be necessary for trace components, while a split injection is used for the main component.
Logical Relationship of Purification Challenges
Caption: Interplay of factors increasing HFC-245eb purification difficulty.
Safety Considerations
Q6: What are the primary safety hazards associated with purifying HFC-245eb?
A6: Safety should always be the top priority in the laboratory.
-
Flammability: HFC-245eb is a flammable gas.[19] All purification steps should be conducted in a well-ventilated fume hood, away from ignition sources. Use intrinsically safe equipment where possible.
-
Pressure: HFC-245eb is a liquefied gas and is handled under pressure.[19] Ensure all glassware and equipment are rated for the pressures you will be using. Regularly inspect equipment for signs of wear or damage.
-
Toxicity of Byproducts: Hydrogen fluoride (HF) is extremely corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An HF exposure kit should be readily available.
-
Asphyxiation: As with any compressed gas, a large release in a confined space can displace oxygen and cause asphyxiation.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Rao, V. N. M. (2009). U.S. Patent No. US10392545B2. Google Patents.
- Rao, V. N. M., & Nappa, M. J. (2010). U.S. Patent No. US7722781B2. Google Patents.
-
ECETOC. (2002). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa). Retrieved from [Link]
- Van Der Puy, M. (1999). U.S. Patent No. US5969198A. Google Patents.
- Crain, D. R. (1963). U.S. Patent No. US3101304A. Google Patents.
-
AIChE. (n.d.). Extractive Distillation for Separating Refrigerants Using Ionic Liquids. AIChE Proceedings. Retrieved from [Link]
-
Li, Y., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Retrieved from [Link]
-
Dowling, A. W., et al. (2022). Multicomponent Refrigerant Separation Using Extractive Distillation with Ionic Liquids. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Kemnitz, E., et al. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Crain, D. R. (1963). U.S. Patent No. US3101304A. Google Patents.
-
Deur-Bert, D., et al. (2022). Patent Publication No. 20220055973. Patexia. Retrieved from [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Analytical Method Summaries. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Fowler, R. D., et al. (1947). Fluorocarbons by Fluorination of Hydrocarbons with Cobalt Trifluoride. Industrial & Engineering Chemistry. Retrieved from [Link]
-
Minor, B. H., & Nappa, M. J. (2023). European Patent No. EP 4056661 B1. European Patent Office. Retrieved from [Link]
-
Dowling, A. W., et al. (2021). Techno-economic Analysis of Extractive Distillation of Ternary Hydrofluorocarbon Mixtures using Ionic Liquid Entertainers. Dowling Lab. Retrieved from [Link]
-
Kimata, K., et al. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Retrieved from [Link]
-
Shiflett, M. B., et al. (2025). Separation and recycling of hydrofluorocarbon refrigerant mixtures with fluoropolymer-coated hollow fiber membranes. Journal of Membrane Science. Retrieved from [Link]
-
ICI Chemicals & Polymers Limited. (1992). Patent No. 0503771. Retrieved from [Link]
-
Wammer, K. H., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Retrieved from [Link]
-
Zhang, Z., et al. (2020). Superefficient separation of HFC-245fa/HF using extractive distillation: From computational thermodynamics to process assessment. Separation and Purification Technology. Retrieved from [Link]
- Allied-Signal Inc. (1998). Japan Patent No. JP2815913B2. Google Patents.
-
Pacific Northwest National Laboratory. (n.d.). Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using a Gas Chromatograph. Retrieved from [Link]
-
Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Dowling Lab. (n.d.). Integrated Molecular and Separation System Design for Hydrofluorocarbon Recycling. Retrieved from [Link]
Sources
- 1. US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes - Google Patents [patents.google.com]
- 2. Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5969198A - Process for the preparation of 1,1,1,3,3-pentafluoropropane - Google Patents [patents.google.com]
- 4. US7722781B2 - Tetrafluoropropene production processes - Google Patents [patents.google.com]
- 5. Process for the separation of a product stream comprising fluorocarbons by distillation - Patent 0503771 [data.epo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnnl.gov [pnnl.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 12. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 13. Extractive Distillation for Separating Refrigerants Using Ionic Liquids | AIChE [proceedings.aiche.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dowlinglab.nd.edu [dowlinglab.nd.edu]
- 16. Integrated Molecular and Separation System Design for Hydrofluorocarbon Recycling | Research | Dowling Lab | University of Notre Dame [dowlinglab.nd.edu]
- 17. researchgate.net [researchgate.net]
- 18. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: HFC-245eb Synthesis
Guide: Troubleshooting Common Impurities in the Synthesis of 1,1,1,2,3-Pentafluoropropane (HFC-245eb)
From the desk of the Senior Application Scientist, this guide provides researchers and development professionals with in-depth, field-proven insights into identifying, mitigating, and removing common impurities encountered during the synthesis of HFC-245eb. Our focus is on the causality behind impurity formation and providing robust, self-validating protocols for ensuring the highest product purity.
Introduction to HFC-245eb Synthesis and Purity Challenges
This compound (HFC-245eb) is a hydrofluorocarbon with specific thermodynamic properties making it a candidate for specialized applications. Its synthesis, typically involving the catalytic hydrogenation or hydrofluorination of chlorinated and/or fluorinated propane or propene precursors, is a multi-step process where reaction control is paramount.[1][2] The presence of impurities, even at trace levels, can significantly impact the material's performance, safety, and regulatory compliance.
This guide addresses the most frequently encountered impurities, providing a logical framework for troubleshooting and process optimization.
Part 1: Frequently Asked Questions (FAQs) on HFC-245eb Purity
Q1: What are the primary sources of impurities in HFC-245eb synthesis?
A1: Impurities in HFC-245eb synthesis can be broadly categorized into four main groups:
-
Reaction-Related Impurities: These include unreacted starting materials, partially reacted intermediates (e.g., hydrochlorofluorocarbons or HCFCs), isomers formed through molecular rearrangement, and byproducts from side reactions like dehydrohalogenation (olefins).[3]
-
Reagent-Related Impurities: Excess reagents, most notably hydrogen fluoride (HF), are a common issue. HF can be challenging to remove completely and may form azeotropic mixtures with the product.[1][2]
-
Catalyst-Related Impurities: Trace metals or catalyst support fragments can leach into the product stream. Catalyst degradation can also sometimes generate unexpected byproducts.
-
Process-Related Impurities: Contaminants from solvents, leaks in the system (air, moisture), or corrosion of reactor materials can introduce a variety of impurities.
Q2: What is the significance of isomeric impurities like HFC-245fa?
A2: Isomeric purity is critical because different isomers of pentafluoropropane have distinct physical properties. For example, HFC-245fa (1,1,1,3,3-pentafluoropropane) has a boiling point of approximately 15°C, whereas HFC-245eb boils around 25-26°C.[4][5] This difference can dramatically affect its performance in applications sensitive to vapor pressure, such as refrigerants or blowing agents. The presence of other isomers like HFC-245cb (1,1,1,2,2-pentafluoropropane) can also alter the final product's characteristics.[3] Controlling isomeric purity ensures consistent and predictable material performance.
Q3: Which analytical techniques are most effective for impurity profiling?
A3: The gold standard for identifying and quantifying volatile organic impurities in HFCs is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] A GC separates the components of the mixture in time, and the MS provides high-confidence identification based on the mass-to-charge ratio and fragmentation patterns. For routine quality control, a GC with a Flame Ionization Detector (GC-FID) can be used for quantification once impurities have been identified. Analysis of inorganic impurities like HF requires different techniques, such as ion chromatography or titration.
Q4: How does residual Hydrogen Fluoride (HF) impact the final product and downstream processes?
A4: Residual Hydrogen Fluoride (HF) is highly corrosive, especially in the presence of moisture, posing a significant risk to storage vessels, transfer lines, and end-use equipment. It is a major byproduct of many fluorination reactions.[8] Furthermore, HF can form azeotropic or near-azeotropic mixtures with HFC-245eb, making simple distillation for its removal ineffective.[1][2] This necessitates specific purification steps, such as aqueous/alkaline scrubbing or specialized extractive distillation, to meet product specifications.[9]
Part 2: Troubleshooting Guide for Specific Impurities
This section provides a systematic approach to identifying and resolving specific impurity-related issues encountered during HFC-245eb synthesis.
Issue 2.1: Presence of Under-fluorinated/Chlorinated Intermediates (HCFCs)
-
Question: My GC-MS analysis shows several peaks identified as chlorinated and partially fluorinated propanes (e.g., C₃H₃Cl₂F₃, C₃H₃ClF₄). What is the cause and how can I fix it?
-
Answer:
-
Causality: The presence of these intermediates is a clear indicator of incomplete fluorination. The substitution of chlorine with fluorine atoms is a stepwise process. This issue typically arises from insufficient reaction time, inadequate temperature, or a depleted concentration of the fluorinating agent (typically HF) relative to the chlorinated precursor.[3][8]
-
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Ensure the molar ratio of HF to the chlorinated starting material is at or above the theoretically required level. Often, a stoichiometric excess of HF is necessary to drive the reaction to completion.[10]
-
Optimize Reaction Temperature: Gradually increase the reactor temperature in 5-10°C increments. Higher temperatures increase the reaction rate, but be cautious of exceeding the optimal range, which could promote byproduct formation (see Issue 2.2).
-
Increase Residence Time: If using a flow reactor, decrease the flow rate of the reactants to increase their residence time in the catalytic zone. For a batch reactor, simply extend the total reaction time.
-
Evaluate Catalyst Activity: The catalyst (e.g., supported antimony or chromium-based catalysts) may be deactivated. Consider regenerating or replacing the catalyst according to the manufacturer's protocol.[8][11]
-
-
Issue 2.2: Formation of Unsaturated Byproducts (Olefins)
-
Question: I am detecting olefinic impurities like HFO-1234yf (2,3,3,3-tetrafluoropropene) in my final product. How can I prevent their formation?
-
Answer:
-
Causality: Olefins are formed through dehydrofluorination or dehydrochlorination of the saturated HFC or HCFC molecules. This side reaction is highly dependent on temperature and the nature of the catalyst. Certain catalytic sites, particularly those with high Lewis acidity or basicity, can promote the elimination of HF or HCl.[2][12] HFC-245eb itself can be dehydrofluorinated to HFO-1234yf.[12]
-
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical parameter. Lower the reaction temperature to find the "sweet spot" that favors the desired substitution reaction without promoting elimination.
-
Catalyst Selection: If temperature reduction is ineffective or severely impacts conversion, consider a catalyst with lower acidity. The choice of support material (e.g., activated carbon vs. fluorided alumina) can significantly influence selectivity.
-
Purification: If complete prevention is not possible, these olefinic impurities can often be separated via distillation. Alternatively, a "polishing" hydrogenation step can be employed to convert the unsaturated byproducts back into saturated HFCs.
-
-
Issue 2.3: Residual Hydrogen Fluoride (HF)
-
Question: My HFC-245eb product is highly acidic, indicating significant HF contamination. How do I effectively remove it?
-
Answer:
-
Causality: HF is a primary reactant and is often used in excess to maximize the conversion of the chlorinated precursor.[10] Its high polarity and ability to form azeotropes with HFCs make its removal challenging.[1][2]
-
Troubleshooting Protocol:
-
Aqueous/Alkaline Scrubbing: Pass the crude product gas through a series of scrubbers. The first should be a water wash to remove the bulk of the HF, followed by a dilute alkaline solution (e.g., potassium carbonate or sodium hydroxide) to neutralize any remaining acid. A final water wash and a drying column (using molecular sieves) are essential to remove residual base and water.
-
Azeotropic Distillation: In some process designs, the HFC-245eb/HF azeotrope can be intentionally isolated via distillation and recycled back into the reactor feed.[1][2] This is an efficient method in continuous processes for recovering both the product and unreacted HF.
-
Adsorption: Passing the crude product through a packed bed of an adsorbent like activated alumina can effectively remove trace amounts of HF.
-
-
Quantitative Data Summary
For effective purification by distillation, understanding the boiling points of the target compound and potential impurities is crucial.
| Compound | IUPAC Name | CAS Number | Boiling Point (°C) |
| HFC-245eb | This compound | 431-31-2 | 25-26 [5] |
| HFC-245fa | 1,1,1,3,3-pentafluoropropane | 460-73-1 | ~15[4] |
| HFO-1234yf | 2,3,3,3-tetrafluoropropene | 764-97-6 | -29 |
| HFO-1225ye | 1,2,3,3,3-pentafluoropropene | 2252-83-7 | -15 to -18[13] |
| Hydrogen Fluoride | Hydrogen Fluoride | 7664-39-3 | 19.5 |
Part 3: Standard Operating Procedures (SOPs)
SOP 3.1: GC-MS Analysis for Impurity Profiling
This procedure provides a general framework for the analysis of HFC-245eb. Specific parameters may need optimization for your instrument.
-
Sample Preparation:
-
Carefully transfer a small liquid sample of HFC-245eb into a chilled, pressure-rated GC vial to prevent flashing.
-
Alternatively, use a gas-tight syringe to inject a headspace sample or a sample from the gas phase of your product cylinder.
-
-
Instrumentation:
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (ratio 50:1 or higher to avoid column overload).
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: Hold at 200°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: 35-350 amu.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
Identify the main HFC-245eb peak.
-
Submit the mass spectra of impurity peaks to a spectral library (e.g., NIST) for tentative identification.
-
Confirm the identity of critical impurities by running certified reference standards.
-
SOP 3.2: Purification by Fractional Distillation
This procedure is designed to separate HFC-245eb from lower-boiling impurities like HFC-245fa.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a vacuum-jacketed column packed with structured packing or saddles to provide a high number of theoretical plates.
-
The reboiler should have controlled heating (heating mantle).
-
The condenser must be chilled to a temperature significantly below the boiling point of HFC-245eb (e.g., 0 to -10°C).
-
Include collection flasks that can be cooled to prevent loss of the distilled product.
-
-
Procedure:
-
Charge the crude HFC-245eb to the reboiler.
-
Begin chilling the condenser.
-
Gently heat the reboiler to initiate boiling.
-
Run the column under total reflux for at least one hour to allow the equilibrium to be established.
-
Slowly begin collecting the first fraction (the "forerun"). This will be enriched in lower-boiling impurities.
-
Monitor the temperature at the top of the column (the "head temperature"). A stable head temperature close to the boiling point of the impurity indicates that it is being effectively removed.
-
Once the head temperature begins to rise and stabilizes at the boiling point of HFC-245eb, switch to a new collection flask. This is your main product fraction.
-
Continue distillation until the majority of the product is collected, leaving a small amount of higher-boiling residue in the reboiler.
-
-
Quality Control:
-
Analyze the collected main fraction using the GC-MS protocol (SOP 3.1) to confirm the absence of the targeted impurities.
-
Part 4: Visualization of Key Processes
Diagram 1: Impurity Formation Pathways
Caption: Logical flow of HFC-245eb synthesis and common impurity side reactions.
Diagram 2: Troubleshooting Workflow for Impurity Analysis
Caption: A decision tree for troubleshooting impurities in HFC-245eb synthesis.
References
-
US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes - Google Patents.
-
US7722781B2 - Tetrafluoropropene production processes - Google Patents.
-
EP4056661B1 - COMPOSITIONS COMPRISING 2,3,3,3-TETRAFLUOROPROPENE - European Patent Office.
-
Catalytic fluorination of trichloroethene by anhydrous hydrogen fluoride in the presence of fluorinated chromia under static conditions. Journal of Fluorine Chemistry.
-
Synthesis of 1,1,1,3,3-pentachloropropane. ResearchGate.
-
US9637416B2 - Process for the synthesis of 2,3,3,3-tetrafluoropropene by dehydrofluorination. Google Patents.
-
US5969198A - Process for the preparation of 1,1,1,3,3-pentafluoropropane - Google Patents.
-
Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst. ResearchGate.
-
EP2817277A1 - Azeotropic compositions of 1,1,1,3,3-pentachloropropane and hydrogen fluoride - Google Patents.
-
WO2001036355A1 - Process for producing 1,1,1,3,3-pentafluoropropane - Google Patents.
-
Selective separation of HFC-32 from R-410A using poly(dimethylsiloxane) and a copolymer of perfluoro. ScienceDirect.
-
1,1-Dichloro-1,2,2,3,3-pentafluoropropane - Common Chemistry. CAS.org.
-
KR20160120804A - Processes for separation of 2,3,3,3-tetrafluoropropene from hydrogen fluoride by azeotropic distillation - Google Patents.
-
This compound | C3H3F5 | CID 164598. PubChem.
-
1,1,1,3,3-Pentafluoropropane | C3H3F5 | CID 68030. PubChem.
-
1,2,3,3,3-Pentafluoropropene - Wikipedia. Wikipedia.
-
1,1,2,2,3-PENTAFLUOROPROPANE CAS#: 679-86-7. ChemicalBook.
-
Separation of difluoromethane and pentafluoroethane by extractive distillation using ionic liquid. ResearchGate.
-
Separation of Azeotropic Hydrofluorocarbon Refrigerant Mixtures: Thermodynamic and Kinetic Modeling for Binary Adsorption of HFC-32 and HFC-125 on Zeolite 5A. PubMed.
-
Analysis of Perfluorinated, Pharmaceutical, Personal Care Compounds and Heavy Metals in Waste Water Sludge using GC-MS/MS and Multicollector ICP-MS. ResearchGate.
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
-
Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. PubMed.
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils from AgNPs and AuNPs Elicited Lavandula angustifolia In Vitro Cultures. MDPI.
Sources
- 1. US10392545B2 - 1,2,3,3,3-pentafluoropropene production processes - Google Patents [patents.google.com]
- 2. US7722781B2 - Tetrafluoropropene production processes - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. 1,1,1,3,3-Pentafluoropropane | C3H3F5 | CID 68030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2001036355A1 - Process for producing 1,1,1,3,3-pentafluoropropane - Google Patents [patents.google.com]
- 11. Sci-Hub. Catalytic fluorination of trichloroethene by anhydrous hydrogen fluoride in the presence of fluorinated chromia under static conditions. Synthesis of [18F]-labelled CF3CH2F and [36Cl]-labelled CF3CH2Cl. Catalytic dehydrofluorination of CF3CH2F and CF3CH2Cl / Journal of Fluorine Chemistry, 2000 [sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,3,3,3-Pentafluoropropene - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in Hydrofluorocarbon Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for hydrofluorocarbon (HFC) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HFC synthesis and effectively troubleshoot common side reactions. Our goal is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions for higher yield, purity, and efficiency.
Troubleshooting Guide: Common Side Reactions
This section addresses specific, frequently encountered side reactions in a question-and-answer format. We delve into the causes, diagnostic methods, and corrective actions for each issue.
1. Isomerization: Why is my product distribution showing multiple isomers?
Q: My reaction is producing a mixture of HFC isomers instead of the single, desired product. What causes this, and how can I improve regioselectivity?
A: Isomerization is a common challenge, particularly in the fluorination of olefins or during hydrofluorination reactions where the initial product can rearrange under reaction conditions.[1][2] The primary drivers for isomerization are catalyst properties and reaction temperature.
Causality:
-
Catalyst Acidity: Lewis acid sites on many common catalysts (e.g., AlF₃, fluorinated alumina) can facilitate the formation of carbocation intermediates.[3] These intermediates can undergo hydride or fluoride shifts, leading to skeletal rearrangements before the final product is formed.
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may favor the kinetically preferred isomer. As the temperature increases, the reaction can overcome the activation energy for rearrangement, leading to a product mixture that reflects thermodynamic stability.[4]
-
Contact Time: Longer residence times in the reactor can increase the probability of the desired product isomerizing on the catalyst surface.
Troubleshooting Steps:
-
Catalyst Modification:
-
Reduce Acidity: If using a solid catalyst, consider neutralizing the strongest acid sites. This can sometimes be achieved by doping the catalyst with a small amount of an alkali metal.
-
Change Catalyst: Switch to a catalyst with lower Lewis acidity. For example, catalysts based on different metal fluorides may offer different selectivity profiles.
-
-
Optimize Reaction Conditions:
-
Lower Temperature: Gradually decrease the reaction temperature in 10-20°C increments. This can shift the balance from thermodynamic to kinetic control, potentially favoring a single isomer.[3]
-
Reduce Contact Time: Increase the flow rate of reactants (higher Gas Hourly Space Velocity - GHSV) to minimize the time the product spends in contact with the catalyst.
-
-
Analytical Verification:
-
Use Gas Chromatography (GC) with a suitable column to resolve and quantify the different isomers.
-
Employ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, to definitively identify the structure of the isomeric byproducts.
-
2. Elimination Reactions (Dehydrofluorination): How do I prevent the formation of unsaturated byproducts?
Q: My synthesis is plagued by the loss of hydrogen fluoride (HF), leading to the formation of fluoro-olefins. What is causing this dehydrofluorination, and what are the mitigation strategies?
A: Dehydrofluorination is a significant side reaction where a molecule of HF is eliminated from the saturated HFC product, creating an unsaturated fluoroalkene. This process is highly dependent on temperature and the basicity or acidity of the environment.[3][5][6]
Causality:
-
Thermal Stress: High reaction temperatures provide the activation energy needed for HF elimination. This is a common pathway for the thermal decomposition of HFCs.[5][6]
-
Catalytic Effects: Both acidic and basic sites can catalyze this reaction. Lewis acid sites can weaken the C-F bond, while basic sites can abstract a proton, initiating the elimination cascade (E1cB or E2 mechanisms).[7]
-
"Hot Spots" in Reactor: Poor heat distribution in a reactor can create localized "hot spots" where the temperature is significantly higher than the setpoint, promoting thermal decomposition and elimination.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. Lowering the overall reaction temperature is the first and most effective step. Even a small reduction can significantly decrease the rate of elimination.[3]
-
Reactor and Catalyst Bed Design:
-
Ensure uniform heating of the reactor to avoid hot spots.
-
Consider diluting the catalyst bed with an inert material (e.g., silicon carbide, AlF₃) to improve heat dissipation, especially for highly exothermic reactions.
-
-
Pressure Adjustment: Increasing the total pressure of the system can sometimes suppress unimolecular elimination reactions.
-
Feed Composition: If applicable, co-feeding a small amount of HF can shift the equilibrium away from the elimination reaction, based on Le Châtelier's principle.
Caption: A logical workflow for diagnosing and resolving HF elimination.
3. Oligomerization & Polymerization: Why am I losing product to high molecular weight compounds and coke?
Q: During my synthesis, I'm observing a loss of yield and pressure buildup, which I suspect is due to oligomerization or polymerization. What leads to this, and how can I prevent it?
A: Oligomerization and polymerization are side reactions where monomer units (either the reactant olefin or the product fluoroalkene from elimination) combine to form larger molecules.[8][9] In severe cases, this leads to the formation of "coke" or tar, which deactivates the catalyst and can block the reactor.[3][8]
Causality:
-
Reactive Intermediates: The same carbocation intermediates that cause isomerization can also initiate cationic polymerization of olefinic species present in the reactor.[10]
-
Unsaturated Byproducts: Fluoroalkenes formed from dehydrofluorination side reactions are often highly reactive and prone to oligomerization.[9]
-
High Reactant Concentration: High partial pressures of olefin reactants can increase the rate of oligomerization reactions.
-
Catalyst Deactivation: The formation of coke on the catalyst surface is a primary mechanism of deactivation, blocking active sites and pores.[8][11]
Troubleshooting Steps:
-
Suppress Elimination Reactions: Since dehydrofluorination provides the monomers for polymerization, the strategies outlined in the previous section (lowering temperature, controlling catalyst acidity) are the first line of defense.
-
Optimize Reactant Ratios:
-
Maintain a stoichiometric excess of the fluorinating agent (e.g., HF) relative to the olefin. This ensures the olefin is quickly converted to the desired saturated product, minimizing its availability for oligomerization.
-
-
Introduce a Diluent: Co-feeding an inert gas (like nitrogen) can reduce the partial pressure of the reactive species, thereby slowing the rate of bimolecular oligomerization reactions.
-
Catalyst Regeneration: If coking has occurred, a regeneration cycle is necessary. This typically involves a controlled burnout of the carbonaceous deposits with a dilute oxygen/nitrogen mixture at elevated temperatures. Always follow safety protocols for catalyst regeneration.
The following table summarizes the general impact of key process variables on common side reactions.
| Parameter Change | Target Product (HFC) Selectivity | Isomerization | Dehydrofluorination (Elimination) | Oligomerization / Coking |
| Increase Temperature | ↓ | ↑ (towards thermodynamic product) | ↑↑ | ↑↑ |
| Increase Pressure | ↑ | ↔ / ↓ | ↓ | ↔ / ↑ (depends on mechanism) |
| Increase Contact Time | ↓ | ↑ | ↑ | ↑ |
| Increase Catalyst Acidity | ↓ | ↑ | ↑ | ↑ |
Note: Arrows indicate the general trend (↑ Increase, ↓ Decrease, ↔ Little to no effect). The magnitude of the effect (↑ vs. ↑↑) is relative.[3][4][12][13]
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for identifying unknown byproducts in my HFC synthesis? A1: A combination of techniques is most powerful. Start with Gas Chromatography-Mass Spectrometry (GC-MS) to separate the components of your product stream and get their mass spectra, which provides fragmentation patterns and molecular weights. For definitive structural elucidation, especially for isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and particularly ¹⁹F NMR) is indispensable.
Q2: My catalyst is deactivating rapidly. Besides coking, what are other common causes? A2: Catalyst deactivation is a critical issue.[11] Besides coking, common causes include:
-
Poisoning: Impurities in the feed streams (e.g., water, sulfur compounds, amines) can irreversibly bind to the active sites of the catalyst.[11][14]
-
Phase Change: The catalyst support or active phase can undergo a chemical transformation. For example, an oxide support can be converted to a less active fluoride phase upon prolonged exposure to HF at high temperatures.[15]
-
Sintering: At high temperatures, small catalyst crystallites can agglomerate into larger ones, reducing the active surface area.
Caption: Common pathways leading to catalyst deactivation in HFC synthesis.
Q3: Can the material of my reactor influence side reactions? A3: Absolutely. At the high temperatures and in the presence of HF common to HFC synthesis, reactor materials can play a role. For example, certain stainless steels can be corroded by HF, leaching metal ions (like iron or nickel) into the system which may have unwanted catalytic activity. Borosilicate glassware is readily etched by HF. For this reason, reactions involving HF are often conducted in reactors lined with more inert materials like polytetrafluoroethylene (PTFE) or other fluoropolymers.[16]
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol outlines a general method for identifying and quantifying byproducts.
-
Sample Preparation: Carefully take a sample from the reactor's output stream. If the product is gaseous at room temperature, use a gas-tight syringe or a sample bomb. If liquid, dilute a small aliquot in a suitable volatile solvent (e.g., dichloromethane) that does not co-elute with your peaks of interest.
-
Instrument Setup:
-
Column: Use a low-polarity column (e.g., 5% phenyl polysiloxane) for good separation of hydrocarbons and their fluorinated counterparts.
-
Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250°C). Use a split injection mode to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up at a controlled rate (e.g., 10°C/min) to a final temperature that elutes all expected components (e.g., 280°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for your expected products and byproducts (e.g., m/z 35-500).
-
-
Data Analysis:
-
Identify peaks corresponding to your starting materials and desired product.
-
For unknown peaks, analyze their mass spectra. Compare the fragmentation patterns to spectral libraries (e.g., NIST) for tentative identification.
-
Calculate the relative peak areas to estimate the percentage of each impurity in the mixture. For accurate quantification, calibration with authentic standards is required.
-
References
- Dowling, A. Integrated Molecular and Separation System Design for Hydrofluorocarbon Recycling. Dowling Lab.
- ResearchGate. Separation and recycling of hydrofluorocarbon refrigerant mixtures with fluoropolymer-coated hollow fiber membranes.
- Semantic Scholar. Separation and recycling of hydrofluorocarbon refrigerant mixtures with fluoropolymer-coated hollow fiber membranes. Semantic Scholar.
- MATEC Web of Conferences. Catalytic Dehydrofluorination of Hydrofluoroalkanes to Fluorinated Olifein Over Ni/AlF3 Catalysts.
- ResearchGate. A kinetic study of the inhibition mechanism of HFC-227ea on hydrogen combustion.
- ResearchGate. The reaction mechanism for the decomposition of HFC‐134a by plasma....
- ScienceDaily.
- PMC. A Kinetic Study of the Inhibition Mechanism of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) on Hydrogen Combustion. PMC.
- Britannica. Hydrofluorocarbon (HFC) | Definition, Characteristics, & Facts. Britannica.
- Journal of the Chemical Society, Perkin Transactions 1. Reactions involving fluoride ion. Part 20. Competition between isomerization and nucleophilic attack on a perfluoroalkene. RSC Publishing.
- Benchchem. Technical Support Center: Addressing Catalyst Deactivation with Tetrakis(pentafluorophenyl)
- Uncountable. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Uncountable.
- ACS Catalysis. Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization.
- ResearchGate. The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE.
- MDPI.
- Chemie Ingenieur Technik. (Co‐)Oligomerization of Olefins to Hydrocarbon Fuels: Influence of Feed Composition and Pressure. Wiley Online Library.
- ResearchGate. Effect of process conditions on Fischer–Tropsch synthesis product selectivity over an industrial iron-based catalyst in slurry reactor.
- MDPI. Effect of Pressure, H2/CO Ratio and Reduction Conditions on Co–Mn/CNT Bimetallic Catalyst Performance in Fischer–Tropsch Reaction. MDPI.
- ResearchGate. Olefin Oligomerization for the Production of Fuels and Petrochemicals.
Sources
- 1. Hydrofluorocarbon (HFC) | Definition, Characteristics, & Facts | Britannica [britannica.com]
- 2. Reactions involving fluoride ion. Part 20. Competition between isomerization and nucleophilic attack on a perfluoroalkene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. matec-conferences.org [matec-conferences.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. researchgate.net [researchgate.net]
- 6. A Kinetic Study of the Inhibition Mechanism of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) on Hydrogen Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Pressure, H2/CO Ratio and Reduction Conditions on Co–Mn/CNT Bimetallic Catalyst Performance in Fischer–Tropsch Reaction [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Byproduct Formation in Fluorination Reactions
Welcome to the Technical Support Center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted byproducts during fluorination experiments. By understanding the underlying mechanisms and applying the strategies outlined below, you can significantly improve the yield and purity of your target fluorinated compounds.
Troubleshooting Guides
This section addresses specific, common issues encountered during fluorination reactions in a practical question-and-answer format.
Issue 1: Nucleophilic Fluorination - Formation of Elimination and Hydrolysis Byproducts
Question: My nucleophilic fluorination of an alkyl halide/sulfonate is producing significant amounts of alkene and alcohol byproducts. What is causing this and how can I improve the selectivity for the desired S(_N)2 product?
Answer:
The formation of alkene and alcohol byproducts is a frequent challenge in nucleophilic fluorination. The fluoride anion (F⁻) is not only a nucleophile but also a base, which can promote an E2 elimination pathway, especially with secondary and tertiary substrates, leading to alkene formation.[1][2] High reaction temperatures further favor elimination over substitution.[1] Alcohol byproducts typically arise from the reaction of the substrate with residual water in the reaction medium.[3]
Here is a systematic approach to mitigate these side reactions:
Core Strategy: Modulate the Reactivity of the Fluoride Anion and Optimize Conditions
The key is to enhance the nucleophilicity of the fluoride source while minimizing its basicity, and to carefully control reaction parameters.
Troubleshooting Steps & Optimization:
-
Lower the Reaction Temperature: High temperatures disproportionately accelerate the rate of elimination compared to substitution. Running the reaction at a lower temperature, even if it extends the reaction time, can significantly improve the S(_N)2/E2 ratio.[1]
-
Select an Appropriate Fluoride Source:
-
Highly Basic Sources: Anhydrous tetrabutylammonium fluoride (TBAF) is a potent fluoride source but its high basicity can lead to substantial elimination.[1]
-
Milder Metal Fluorides: Consider using less basic alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF).[1] Their lower solubility in organic solvents is a challenge that can be overcome with phase-transfer catalysts.
-
-
Employ a Phase-Transfer Catalyst (PTC): For poorly soluble salts like KF and CsF, a PTC is crucial. It shuttles the fluoride anion from the solid phase into the organic phase, increasing its effective concentration and promoting the S(_N)2 reaction.[1]
-
Leverage Solvent Effects:
-
Polar Aprotic Solvents: While standard, solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can lead to a highly reactive and less selective "naked" fluoride ion when used with a PTC, potentially increasing elimination.[4]
-
Protic Co-solvents: The addition of a bulky, non-nucleophilic alcohol, such as a tert-alcohol, can suppress elimination. These co-solvents form hydrogen bonds with the fluoride ion, reducing its basicity without overly diminishing its nucleophilicity.[5]
-
-
Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware to prevent the formation of alcohol byproducts from hydrolysis.[6] The presence of water can lead to the in-situ generation of hydroxide ions, which are highly reactive nucleophiles that compete with fluoride.[3]
Experimental Protocol: Minimizing Elimination in Nucleophilic Fluorination of a Primary Alkyl Bromide
This protocol demonstrates the use of a phase-transfer catalyst and a bulky alcohol co-solvent to improve selectivity.
Materials:
-
Primary alkyl bromide (1.0 eq)
-
Spray-dried Potassium Fluoride (KF) (2.0 eq)
-
18-crown-6 (1.1 eq)
-
1,1,1-Trifluoro-2-methyl-2-propanol (TFBOH) (6.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add spray-dried KF and 18-crown-6.
-
Add anhydrous MeCN, followed by TFBOH.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the primary alkyl bromide to the mixture.
-
Heat the reaction to 82 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Issue 2: Deoxyfluorination - Rearrangements and Elimination with DAST and Deoxo-Fluor
Question: My deoxyfluorination of a secondary alcohol using DAST (diethylaminosulfur trifluoride) is resulting in a mixture of the desired product, elimination byproducts, and a rearranged fluorinated isomer. How can I suppress these side reactions?
Answer:
This is a classic problem associated with reagents like DAST and its analogue, Deoxo-Fluor.[7][8] These reagents can generate carbocationic intermediates, particularly with secondary and tertiary alcohols.[9] These carbocations are susceptible to Wagner-Meerwein rearrangements to form more stable carbocations before being trapped by the fluoride ion. Furthermore, the reaction conditions can also promote E1 elimination from the carbocation intermediate.
Troubleshooting Steps & Optimization:
-
Lower the Reaction Temperature: Carbocation formation and subsequent rearrangements are often minimized at lower temperatures. Perform the reaction at 0 °C or even -78 °C for sensitive substrates.[7]
-
Choose a Milder, More Stable Reagent: Modern deoxyfluorinating reagents have been developed to address the shortcomings of DAST.
-
PyFluor: This reagent is known for its exceptional thermal stability and often provides higher selectivity with significantly less elimination byproduct formation compared to DAST.[10][11]
-
XtalFluor-E and Fluolead™: These are other examples of more stable, crystalline reagents that often give cleaner reactions.[8][12]
-
-
Consider a Different Mechanistic Pathway: If rearrangements persist, it indicates a strong thermodynamic driving force for carbocation rearrangement. An alternative synthetic strategy that avoids these intermediates may be necessary. For instance, a two-step process involving conversion of the alcohol to a good leaving group (e.g., tosylate, mesylate) followed by nucleophilic fluorination (as described in Issue 1) can proceed with inversion of stereochemistry and without rearrangement.
-
Utilize Flow Chemistry: Continuous-flow microreactors can offer superior control over reaction temperature and mixing, which can help to minimize side reactions by maintaining a consistent reaction profile.[7][13]
Data Summary: Comparison of Deoxyfluorination Reagents
| Reagent | Typical Byproducts | Thermal Stability | Handling |
| DAST | Elimination, Rearrangement | Low; can decompose energetically.[12] | Moisture-sensitive liquid; must be stored cold. |
| Deoxo-Fluor | Elimination, Rearrangement | More stable than DAST, but still a thermal hazard.[12] | Moisture-sensitive liquid. |
| PyFluor | Minimal elimination | High; no exothermic decomposition observed up to 350 °C.[12] | Air and moisture-tolerant crystalline solid.[11] |
| XtalFluor-E | Minimal elimination | High; crystalline solid.[12] | Crystalline solid, improved handling over DAST. |
Issue 3: Electrophilic Fluorination - Controlling Over-fluorination and Regioselectivity
Question: I am trying to monofluorinate a β-ketoester using Selectfluor™, but I'm obtaining a mixture of mono- and di-fluorinated products. How can I improve the selectivity for the desired product?
Answer:
Over-fluorination is a common side reaction in electrophilic fluorination, especially when the mono-fluorinated product is as reactive or more reactive than the starting material.[7] Selectfluor™ is a powerful electrophilic fluorinating agent, and controlling its reactivity is key to achieving high selectivity.[14]
Troubleshooting Steps & Optimization:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of the fluorinating agent. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of Selectfluor™ can help prevent over-fluorination by ensuring it is the limiting reagent.[7]
-
Optimize Reaction Time and Temperature:
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC, NMR, or LC-MS. Quench the reaction as soon as the starting material has been consumed to prevent further fluorination of the product.
-
Lower Temperature: Conducting the reaction at a lower temperature can increase selectivity by slowing down the rate of the second fluorination more significantly than the first.[7]
-
-
Solvent Choice: The choice of solvent can influence the reactivity of the fluorinating agent and the substrate. For instance, in some catalytic systems, acetonitrile is preferred for reactions with F-TEDA-BF₄ (Selectfluor), while dichloromethane may be better for reactions involving NFSI (N-fluorobenzenesulfonimide).[15]
-
Catalyst Selection (for asymmetric fluorination): In enantioselective fluorinations, the catalyst not only controls the stereochemistry but can also influence the reactivity and selectivity towards monofluorination. Screening different catalysts and ligands is often necessary.
Diagram: Troubleshooting Workflow for Byproduct Minimization
Caption: A logical workflow for troubleshooting and optimizing fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when working with fluorinating agents? A1: Safety is paramount. Many fluorinating agents are highly reactive and can be toxic or corrosive.[16]
-
Elemental Fluorine (F₂): Extremely toxic and reactive; requires specialized equipment.[17]
-
DAST/Deoxo-Fluor: Can decompose exothermically and react violently with water.[12][18] Always handle in a fume hood and add dropwise at low temperatures.
-
Hydrogen Fluoride (HF): Often a byproduct, HF is highly corrosive and can cause severe burns that may not be immediately painful. Always quench reactions carefully (e.g., with a saturated aqueous solution of sodium bicarbonate) and use appropriate personal protective equipment (PPE), including HF-resistant gloves.
Q2: How do I remove residual fluorinated byproducts or excess fluorinating agents from my final product? A2: Purification strategies depend on the nature of the impurities.
-
Chromatography: Silica gel chromatography is effective for separating many organic byproducts.[19]
-
Aqueous Wash: Quenching the reaction and performing an aqueous workup can remove water-soluble reagents and byproducts like HF.
-
Adsorbents: In some cases, specialized adsorbents can be used to remove fluoride ions or fluorinated compounds from solution.[20][21]
-
Distillation: For volatile products, distillation can be effective, but care must be taken as some byproducts may have close boiling points to the desired product.[22]
Q3: Can the choice of solvent dramatically affect the regioselectivity of a fluorination reaction? A3: Yes, absolutely. The solvent can influence the reaction pathway by solvating intermediates, affecting the solubility and reactivity of the fluorinating agent, and in some cases, participating in the reaction.[4] For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as the solvent can dramatically improve regioselectivity in the synthesis of certain fluorinated heterocycles.[23]
Q4: What is the difference between a nucleophilic and an electrophilic fluorinating agent? A4: The key difference is the nature of the fluorine atom being delivered.
-
Nucleophilic Agents (e.g., KF, CsF, TBAF) provide a fluoride anion (F⁻), which is a nucleophile that attacks an electron-deficient (electrophilic) carbon center.[24] These are typically used in S(_N)2 or deoxyfluorination reactions.
-
Electrophilic Agents (e.g., Selectfluor™, NFSI) provide a source of "electrophilic fluorine" (F⁺ synthon). In these reagents, the fluorine atom is bonded to a highly electron-withdrawing group (like nitrogen), making it susceptible to attack by an electron-rich (nucleophilic) carbon, such as an enolate or an aromatic ring.[17][24]
References
-
Luchini, G., et al. (2016). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. The Journal of Organic Chemistry. Available at: [Link]
-
D'Amato, A., et al. (2020). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. Available at: [Link]
-
Pharmaceutical Technology (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]
-
Ritter, T. (2015). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research. Available at: [Link]
-
Ni, C., et al. (2020). Contemporary synthetic strategies in organofluorine chemistry. Nature Primers. Available at: [Link]
-
Caron, S. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development. Available at: [Link]
-
Moon, H. W., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society. Available at: [Link]
-
Mettler Toledo. Fluorine and Fluorination Chemistry. Mettler Toledo. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Nuclophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Hammond, G. B., & Iwama, T. (2017). Site selectivities in fluorination. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
Hintermann, L., et al. (2011). Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Helvetica Chimica Acta. Available at: [Link]
-
Kim, D. W., et al. (2004). Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. The Journal of Organic Chemistry. Available at: [Link]
-
Sun, H., et al. (2021). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. Available at: [Link]
-
L'Heureux, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of the American Chemical Society. Available at: [Link]
-
Nielsen, M. K., et al. (2016). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society. Available at: [Link]
-
ChemistNATE. (2020). Na + F2 ... reaction between Sodium and Fluorine. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Ley Group, University of Cambridge. Fluorination Reactions in Flow. Ley Group Website. Available at: [Link]
-
Nguyen, T. H., et al. (2022). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. Minerals. Available at: [Link]
-
Wikipedia. Electrophilic fluorination. Wikipedia. Available at: [Link]
-
Rozen, S. (2007). Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. Chemical Reviews. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Doyle Group, UCLA. Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Doyle Group Website. Available at: [Link]
-
Sharma, R. K., & Varma, M. (1991). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Journal of Scientific & Industrial Research. Available at: [Link]
-
Singh, A. K., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts. Available at: [Link]
- Google Patents. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
-
Rozen, S., & Brand, M. (1985). Electrophilic fluorination using elemental fluorine. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Quora. (2017). What are some common chemical reactions of fluorine?. Quora. Available at: [Link]
-
ResearchGate. (2015). What are the methods to remove fluoride naturally or biologically?. ResearchGate. Available at: [Link]
-
Society of Chemical Industry. (2011). Simpler fluorine chemistry. SCI. Available at: [Link]
-
Baxendale, I. R., & Ley, S. V. (2016). Fluorination Approaches. Synthetic Methods in Drug Discovery. Available at: [Link]
-
CSIRO. (2023). PFAS: What are 'forever chemicals' and how can we clean them up?. CSIRO. Available at: [Link]
-
Nielsen, M. K., et al. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society. Available at: [Link]
-
Monsen, P. J., et al. (2017). Selective fluorination of natural products. Arkat USA. Available at: [Link]
-
Banks, R. E. (2000). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. Available at: [Link]
- Google Patents. (2011). Method of removing residual fluorine from deposition chamber. Google Patents.
-
ResearchGate. (2014). Can anyone suggest any technique for selective removal of fluoride from the solution?. ResearchGate. Available at: [Link]
-
Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simpler fluorine chemistry [soci.org]
- 9. Contemporary synthetic strategies in organofluorine chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 18. books.rsc.org [books.rsc.org]
- 19. osti.gov [osti.gov]
- 20. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stability of 1,1,1,2,3-Pentafluoropropane (HFC-245eb) Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical advice on the stability of 1,1,1,2,3-pentafluoropropane (CAS 431-31-2) when utilized in acidic environments.[1][2] As a highly fluorinated alkane, HFC-245eb exhibits considerable chemical inertness, a property that makes it valuable in many applications.[2][3] However, understanding its behavior under specific, potentially harsh, experimental conditions is critical for ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in general?
A1: this compound is a saturated hydrofluorocarbon characterized by the presence of multiple carbon-fluorine (C-F) bonds. The C-F bond is the strongest single bond in organic chemistry, which imparts exceptional chemical and thermal stability to the molecule.[4] Consequently, under standard laboratory conditions, it is a highly stable and unreactive compound.[3] Its resistance to degradation is a key feature for its use in various applications.[2]
Q2: My Safety Data Sheet (SDS) for this compound lists "strong acids" as an incompatible material. What does this mean for my experiments?
A2: The incompatibility with strong acids noted on the SDS is a standard precaution for many chemical substances. For highly stable molecules like HFC-245eb, this does not typically imply rapid decomposition upon contact with common acids at room temperature. Rather, it indicates that under certain conditions, such as elevated temperatures, high concentrations, or in the presence of catalytic species, strong acids could potentially initiate degradation pathways. The risk is generally low under typical synthetic or analytical conditions but should be evaluated for experiments involving harsh reagents or prolonged heating.
Q3: What are the theoretical degradation products of this compound in an acidic medium?
A3: While direct experimental data on the acid-catalyzed degradation of this compound is not extensively documented in publicly available literature, we can hypothesize potential pathways based on fundamental chemical principles. The most likely initial degradation step would be the elimination of hydrogen fluoride (HF) to form a fluoroalkene. This reaction is typically slow but can be catalyzed by strong acids, particularly Lewis acids. Further reactions of the resulting unsaturated species could lead to a complex mixture of products. In atmospheric chemistry, the breakdown of HFCs can lead to the formation of HF and trifluoroacetic acid (TFA), although the conditions (presence of hydroxyl radicals) are not directly comparable to a laboratory acidic solution.[5][6]
Q4: Can I use this compound as a solvent for reactions involving common acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄)?
A4: For many applications at or near room temperature, this compound is expected to be sufficiently inert to be used as a solvent with these acids. However, the stability will be dependent on the reaction temperature, duration, and the presence of other reactive species. It is always best practice to perform a small-scale compatibility test before committing to a large-scale reaction. Our troubleshooting guide below provides a protocol for such a test.
Troubleshooting Guide: Assessing Stability in Your Experiment
This section provides practical steps for researchers who suspect or wish to proactively evaluate the stability of this compound in their specific acidic experimental setup.
Issue 1: Unexpected Side Products or Low Yield in a Reaction Conducted in HFC-245eb with an Acidic Reagent
Causality: While HFC-245eb is generally inert, at elevated temperatures or in the presence of strong Lewis acids, it may undergo slow degradation, potentially consuming reagents or generating reactive species that interfere with your desired chemical transformation.
Troubleshooting Protocol:
-
Isothermal Stability Study:
-
In a clean, dry, and pressure-rated vessel, combine this compound with the acidic reagent(s) of concern in the same ratio and concentration as your experiment. Do not add your primary reactants.
-
Seal the vessel and heat it to the target reaction temperature for the intended duration.
-
Include a control vessel containing only this compound heated to the same temperature.
-
After the heating period, cool the vessels and carefully analyze the contents of both the test and control samples.
-
-
Analytical Investigation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for detecting any volatile degradation products.
-
Sample Preparation: Carefully take a headspace sample or a small aliquot of the liquid phase (if applicable and safe to do so).
-
Analysis: Look for new peaks in the chromatogram of the acid-exposed sample that are not present in the control. Mass spectrometry will help in the identification of these potential degradation products.
-
-
Ion Chromatography or Fluoride Ion-Selective Electrode (ISE): If you suspect the elimination of HF, you can analyze an aqueous extract of the reaction mixture for the presence of fluoride ions. This would provide direct evidence of C-F bond cleavage.
-
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| No new peaks in GC-MS; fluoride concentration is negligible. | Degradation of HFC-245eb is unlikely to be the issue. | Focus on optimizing other reaction parameters (reagent purity, temperature, reaction time). |
| New peaks appear in the GC-MS of the acid-exposed sample. | Potential degradation of HFC-245eb. | Characterize the new peaks using MS fragmentation patterns. Consider using an alternative, more inert solvent if the degradation is significant. |
| Significant increase in fluoride ion concentration. | C-F bond cleavage is occurring. | This is a strong indicator of instability. Lowering the reaction temperature or using a less harsh acidic catalyst is advised. |
Issue 2: Corrosion or Etching of a Glass Reactor
Causality: The formation of hydrogen fluoride (HF) as a degradation product can lead to the etching of glass (silicon dioxide) reactors.
Troubleshooting Protocol:
-
Visual Inspection: Carefully inspect the glass surfaces of your reactor for any signs of frosting or etching after the reaction.
-
Fluoride Analysis: Perform a fluoride ion analysis on the reaction mixture as described in the previous section.
-
Material Compatibility: If HF formation is confirmed or suspected, switch to a reactor made of a compatible material such as stainless steel, Hastelloy, or a fluoropolymer (e.g., PFA, PTFE).
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Mechanistic Considerations
The high kinetic barrier to C-F bond cleavage is the primary reason for the stability of fluoroalkanes.[7] For an acid-catalyzed reaction to occur, a plausible mechanism would involve the protonation of a fluorine atom, which is highly unfavorable, or a concerted elimination pathway.
Hypothesized E2 Elimination Pathway:
Sources
- 1. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 431-31-2: this compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. academic.oup.com [academic.oup.com]
- 5. fluorocarbons.org [fluorocarbons.org]
- 6. scirp.org [scirp.org]
- 7. crab.rutgers.edu [crab.rutgers.edu]
Technical Support Center: Analytical Challenges in Separating Pentafluoropropane Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of pentafluoropropane isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating and quantifying these structurally similar compounds. As hydrofluorocarbons (HFCs), pentafluoropropane isomers such as HFC-245fa, HFC-245cb, and HFC-245eb are used in various applications, and their accurate analysis is critical for quality control, environmental monitoring, and safety assessment.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate pentafluoropropane isomers like HFC-245fa (1,1,1,3,3-pentafluoropropane) and HFC-245cb (1,1,1,2,2-pentafluoropropane)?
A: The primary challenge lies in their nearly identical physicochemical properties. Isomers, by definition, have the same molecular weight and chemical formula. Pentafluoropropane isomers also have very similar boiling points and polarities. Standard chromatographic techniques, which separate compounds based on these differences, often fail to resolve them, leading to co-elution where the isomers exit the chromatography column at the same time.[3]
Q2: Can I use mass spectrometry (MS) alone to differentiate and quantify co-eluting pentafluoropropane isomers?
A: No, this is highly unreliable. Since isomers have the same mass, they will appear at the same mass-to-charge (m/z) ratio. Furthermore, their fragmentation patterns upon ionization are often very similar, if not identical, making it nearly impossible to distinguish them or determine their relative abundance in a mixture using a standard single-quadrupole mass spectrometer.[3][4] Misidentification is a significant risk when relying solely on MS data for isomeric compounds.[4]
Q3: What is the best analytical starting point for developing a separation method for these isomers?
A: Gas Chromatography (GC) is the most effective and widely used technique for analyzing volatile compounds like pentafluoropropanes.[5] The key to success is selecting a GC column with a stationary phase that can interact differently with the subtle structural variations between the isomers. A methodical approach to optimizing the GC oven's temperature program and carrier gas flow rate is also critical for achieving baseline separation.
Q4: Are there any non-chromatographic or hyphenated techniques that can help differentiate these isomers?
A: Yes. When chromatography alone is insufficient, advanced techniques can provide the necessary specificity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 19F NMR is a powerful tool for unambiguous structural elucidation of fluorinated compounds, as the fluorine chemical shifts and coupling constants are highly sensitive to the local chemical environment, allowing clear differentiation of isomers.[6]
-
Differential Mobility Spectrometry (DMS): This technique, when coupled with mass spectrometry, separates ions in the gas phase based on their size, shape, and how their mobility changes in a varying electric field.[7] Since isomers often have different shapes, DMS can separate them in milliseconds before they enter the mass spectrometer, enabling individual analysis.[7]
GC Troubleshooting Guide: Resolving Pentafluoropropane Isomers
This section addresses common problems encountered during the GC analysis of pentafluoropropane isomers.
Problem 1: Poor or No Separation of Isomers (Co-elution)
This is the most frequent challenge. If your chromatogram shows a single, sharp peak for a sample containing multiple isomers, consider the following causes and solutions.
-
Cause A: Inadequate Stationary Phase Selectivity
-
Why it happens: The GC column's stationary phase is not interacting with the isomers differently. For nonpolar compounds, separation is primarily based on boiling point. Since the isomers have very close boiling points, a standard nonpolar column (like a DB-1 or DB-5) will likely not resolve them.
-
Solution: Employ a Highly Selective Stationary Phase. You need a stationary phase that promotes separation based on differences in polarity and dipole moment.
-
Pentafluorophenyl (PFP) Phases: These phases are highly recommended for separating halogenated compounds and positional isomers.[8] They offer unique selectivity through multiple interaction mechanisms, including dipole-dipole and π-π interactions.[8]
-
High-Cyanopropyl Phases: Columns with high cyanopropyl content are extremely polar and are designed to separate compounds with differing polarities. They have been successfully used to resolve other challenging isomers, such as cis/trans fatty acid methyl esters.[9]
-
-
| Stationary Phase Type | Separation Mechanism | Example Commercial Columns |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π interactions, shape selectivity | Agilent DB-VRX, Restek Rxi-5Sil MS |
| High-Polarity Cyanopropyl | Strong dipole-dipole interactions | Agilent J&W DB-23, Phenomenex ZB-FAME[9] |
-
Cause B: Sub-optimal Oven Temperature Program
-
Why it happens: A fast temperature ramp or an incorrect initial temperature can cause the isomers to travel through the column too quickly, not allowing enough time for the stationary phase to interact with and separate them.
-
Solution: Systematically Optimize the Temperature Program.
Experimental Protocol 1: Oven Temperature Program Optimization
-
Set Initial Temperature: Start with an initial oven temperature approximately 10-15°C below the boiling point of the lowest-boiling isomer (HFC-245fa boils at 15.3°C).[10] A starting temperature of 5°C is reasonable if your GC is equipped with sub-ambient cooling.
-
Initial Hold Time: Hold this initial temperature for 1-2 minutes to ensure sharp, focused peaks at the start of the chromatogram.
-
Slow Ramp Rate: Begin with a very slow ramp rate, such as 2-3°C per minute. Slower rates increase the interaction time between the analytes and the stationary phase, improving resolution.
-
Iterative Adjustment: Analyze your isomer standard. If you see partial separation (e.g., a shoulder on the peak), the ramp rate is likely in the right range. If there is no separation, decrease the ramp rate further (e.g., to 1°C/min). If the peaks are well-separated but very broad, you can slightly increase the ramp rate to shorten the analysis time.
-
Final Hold: After the isomers have eluted, you can ramp the oven quickly to a higher temperature to clean out any less volatile contaminants before the next run.
-
-
Problem 2: Isomer Peaks are Tailing
Peak tailing can obscure the separation of closely eluting peaks and interfere with accurate integration and quantification.
-
Cause: Active Sites in the System
-
Why it happens: Fluorinated compounds can be reactive and interact with "active sites" (silanol groups, metal oxides) in the GC inlet liner, on the column itself, or at connections.[11] This unwanted secondary interaction causes some molecules to be retained longer, resulting in a tailed peak shape.
-
Solution: Deactivate the System.
-
Use Deactivated Liners: Always use high-quality, deactivated inlet liners. A splitless liner with glass wool is a common choice.
-
Condition the Column: Before use, properly condition the GC column according to the manufacturer's instructions. This removes residual impurities and ensures the stationary phase is stable.
-
Check for Column Damage: A damaged column inlet (from repeated injections) can expose active sites. If tailing persists, try trimming 5-10 cm from the front of the column.
-
-
Problem 3: Difficulty Quantifying Low-Level Isomeric Impurities
Even with a good method, quantifying a minor isomer peak next to a major one is challenging.
-
Cause: Insufficient Resolution for Accurate Integration
-
Why it happens: The tail of the large, primary isomer peak may overlap with the small impurity peak, making it impossible for the software to accurately determine the start and end of the smaller peak.
-
Solution: Employ Advanced Separation Techniques. When the required purity levels demand the resolution of trace isomers, a more powerful separation technique is necessary.
Decision Workflow for Isomer Separation
Below is a logical workflow for tackling a pentafluoropropane isomer separation challenge.
Caption: Decision workflow for isomer separation.
-
Advanced Separation Strategies
Technique 1: Two-Dimensional Gas Chromatography (GC-GC or Heart-Cutting)
Two-dimensional GC is a powerful technique that uses two different columns to achieve enhanced separation.[12] In a "heart-cutting" setup, the unresolved peak (or peaks) from the first column is selectively transferred to a second column with a different stationary phase for further separation.[13]
-
Why it works: The first column (e.g., nonpolar) provides an initial separation. By transferring only the co-eluting isomer peak to a second, highly selective column (e.g., PFP or high-cyanopropyl), you apply a completely different separation mechanism to a much simpler sample, drastically increasing the chances of resolution.
Experimental Protocol 2: Heart-Cutting GC-GC for Isomer Analysis
-
Column Setup: Install a primary, nonpolar column in the first oven and a secondary, polar/selective column in the second oven (or in the same oven). Connect them via a Deans Switch or other flow-switching device.
-
Initial Analysis (1D): Perform an analysis using only the first column to determine the exact retention time window of the co-eluting pentafluoropropane isomers.
-
Set Heart-Cut Window: Program the switching device to divert the carrier gas flow to the second column just before the co-eluting peak begins to emerge from the first column, and switch it back after the peak has completely passed.
-
Optimize Second Dimension: Develop a separate, rapid temperature program for the second column to efficiently separate the isomers transferred to it. Since it only receives a small portion of the sample, this analysis can be very fast.
-
Detection: The eluent from the second column is directed to the detector (e.g., MS or FID). The resulting chromatogram will show only the peaks that were "cut" from the first dimension, but now hopefully fully resolved.
Heart-Cutting GC-GC Workflow Diagram
Caption: Workflow of a heart-cutting 2D GC system.
-
References
- ZHEJIANG LANTIAN ENVIRONMENTAL PROTECTION HI TECH. (2010). HFC-245fa refining method.
- Donald, W. A., et al. (2019). Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry. PubMed.
- Gomez-Jeria, C., et al. (2021). Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one)
- ECETOC. (n.d.). JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1).
- Kornath, A., et al. (2020).
- Krotulski, A. J., et al. (2019).
- Chromatography Forum. (2017).
- Climalife. (2020). NovaSpray HFC 245fa.
- Rotachrom Technologies. (2024).
- Google Patents. (n.d.). US20120283339A1 - Hfo-1234ze mixed isomers with hfc-245fa as a blowing agent, aerosol, and solvent.
- Kornath, A., et al. (2020).
- Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI.
- Wikipedia. (n.d.). Chlorofluorocarbon.
- NIH. (2022).
- ResearchGate. (2025). Size-exclusion chromatography in 1,1,1,3,3,3-hexafluoro-2-propanol.
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
- Pereira, L., et al. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Akasaka, R., et al. (2015). A Fundamental Equation of State for 1,1,1,3,3-Pentafluoropropane (R-245fa). J. Phys. Chem. Ref.
- UNITED NATIONS. (2024). Montreal Protocol on Substances that Deplete the Ozone Layer HFC-245cb and other isomers not listed in Annex F.
- Thermo Fisher Scientific. (n.d.).
- van der Lely, R., et al. (n.d.).
Sources
- 1. Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
- 3. Chromatographic separation of the isobaric compounds cyclopropylfentanyl, crotonylfentanyl, methacrylfentanyl, and para-methylacrylfentanyl for specific confirmation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. BJOC - Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination [beilstein-journals.org]
- 7. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. climalife.com [climalife.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving Selectivity in the Fluorination of Propane
Welcome to the technical support center for the selective fluorination of propane. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during C-H fluorination experiments. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions for maximum selectivity.
The introduction of fluorine into molecules can dramatically alter their biological and chemical properties, but controlling this powerful transformation is a significant challenge.[1][2] Propane, a simple alkane, presents a fundamental testbed for selectivity, with two primary challenges:
-
Regioselectivity: Differentiating between the six primary (1°) C-H bonds and the two secondary (2°) C-H bonds.
-
Extent of Fluorination: Achieving desired monofluorination while preventing over-fluorination to di- or poly-fluorinated products.[3][4]
This guide addresses these core issues through a series of frequently asked questions and detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in propane fluorination so difficult?
A1: The difficulty lies in the competition between statistical probability and chemical reactivity. Propane has six primary hydrogens and only two secondary hydrogens, giving a 3:1 statistical preference for reaction at a primary position.[4] However, the secondary C-H bonds are weaker and their cleavage leads to a more stable secondary radical intermediate (stability: 3° > 2° > 1°).[5][6] Therefore, most radical-based fluorination methods show an inherent electronic preference for the secondary position.[5][6] The final product ratio of 1-fluoropropane to 2-fluoropropane is a direct reflection of the balance between these statistical and electronic factors, which is highly dependent on the reaction mechanism and conditions.
Q2: I'm using a radical fluorination method. What is a typical product distribution for propane, and what does it tell me?
A2: In a typical light-induced gas-phase chlorination, the ratio of 1-chloropropane to 2-chloropropane is around 45:55, indicating that secondary hydrogens are about 3.5 times more reactive than primary ones.[4] Fluorination is even more exothermic and less selective than chlorination. The reaction of fluorine radical with propane is often less selective than with other halogens.[7] A high proportion of 2-fluoropropane suggests that the reaction is governed by the stability of the radical intermediate. Conversely, a product ratio closer to the statistical 3:1 (75% 1-fluoropropane: 25% 2-fluoropropane) would imply a very reactive, unselective fluorinating agent, where C-H bond strength plays a lesser role.
Q3: Which type of fluorinating agent is best for improving selectivity?
A3: The choice of agent is critical.
-
Elemental Fluorine (F₂): Extremely reactive and difficult to control, often leading to poor selectivity and over-fluorination.[8] Its use requires specialized equipment and dilution with inert gases to manage its exothermicity.[8][9]
-
Electrophilic N-F Reagents: Agents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are crystalline solids that are much safer to handle and offer significantly better selectivity.[10] They can be used in various catalytic systems (photocatalysis, metal-catalysis) to enable site-selective C-H fluorination under milder conditions.[10][11] Selectfluor, for instance, can serve as a source of electrophilic fluorine or participate in radical pathways, depending on the reaction conditions.[12]
-
Nucleophilic Fluoride Sources: Reagents like triethylamine trihydrofluoride (NEt₃·3HF) or potassium fluoride (KF) are generally used in electrochemical or metal-catalyzed processes where the catalyst controls the site of fluorination.[11][13] Electrochemical methods, in particular, can offer high chemo- and site-selectivity by avoiding harsh stoichiometric oxidants.[13]
For unactivated C-H bonds like those in propane, modern catalytic methods using N-F reagents often provide the best balance of reactivity and selectivity.
Q4: How do radical vs. electrophilic fluorination mechanisms influence selectivity for propane?
A4:
-
Radical Mechanism: This is the most common pathway for unactivated C-H bonds. It proceeds via a hydrogen atom abstraction (HAT) by a highly reactive species to form a carbon-centered radical.[4][5] The selectivity is primarily determined by the stability of this radical intermediate (2° > 1°).[5] Photocatalytic systems often operate via this pathway.[5]
-
Electrophilic Mechanism: This pathway typically involves the attack of an electron-rich center on an electrophilic fluorine source ("F+"). For a simple alkane like propane, this is less common without a catalyst. However, in some metal-catalyzed cycles or electrochemical systems, the active species might polarize the C-H bond, making it susceptible to attack by a fluoride source.[13][14] The selectivity in these cases is dictated by the catalyst's directing effects or the electronic environment it creates, rather than purely by radical stability.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Poor Regioselectivity (Undesirable 1-FP / 2-FP Ratio)
-
Possible Cause: The fluorinating agent is too reactive and non-selective (e.g., direct fluorination with F₂ gas).
-
Solution & Rationale: Transition to a more controlled fluorinating agent like Selectfluor® or NFSI.[10] These reagents have lower reaction enthalpies, allowing the subtle differences in C-H bond activation energies to have a greater influence on the outcome. Combining these reagents with a photocatalytic or metal-catalytic system can further enhance selectivity by operating through a specific, controlled mechanism.[5][11]
-
Possible Cause: Reaction conditions (high temperature) are overcoming the activation energy barrier for both primary and secondary C-H abstraction.
-
Solution & Rationale: Systematically lower the reaction temperature. While this may decrease the overall conversion rate, it often increases selectivity because the reaction will more exclusively favor the pathway with the lower activation energy (i.e., abstraction of the weaker secondary C-H bond).[15]
Problem 2: Significant Over-fluorination (High Levels of Polyfluorinated Products)
-
Possible Cause: The molar ratio of the fluorinating agent to propane is too high, or reaction conditions are too harsh.
-
Solution & Rationale: Carefully control the stoichiometry. Begin with a substoichiometric amount of the fluorinating agent (e.g., <1 equivalent) relative to propane to favor monofluorination. Reduce temperature and pressure to the minimum required for acceptable conversion.[3] Harsh conditions increase the likelihood that the monofluorinated product will react again before it can be isolated.
-
Possible Cause: The monofluorinated product (1-FP or 2-FP) is more reactive towards fluorination than propane itself.
-
Solution & Rationale: Employ a continuous flow reactor. Flow chemistry minimizes the residence time of the product in the reaction zone, reducing the probability of a second fluorination event.[1] This strategy allows for maintaining low conversion per pass, with subsequent separation and recycling of unreacted propane, ultimately leading to a higher overall yield of the desired monofluorinated product.
Problem 3: Catalyst Deactivation and Decreasing Activity
-
Possible Cause: Deposition of carbonaceous materials ("coke") on the catalyst's active sites. This is a common issue in high-temperature hydrocarbon processing.[16][17]
-
Solution & Rationale: If your system is analogous to propane dehydrogenation (PDH) catalysts, co-feeding a small amount of hydrogen can mitigate coke formation.[16] For catalyst regeneration, a controlled calcination in air to burn off coke is a common industrial practice.[18] Some modern catalysts can even be regenerated by a simple H₂ treatment at the reaction temperature, avoiding corrosive processes.[19][20]
-
Possible Cause: Impurities, especially moisture, in the reagent or gas feed.
-
Solution & Rationale: Ensure all reagents, solvents, and gases are rigorously dried. Moisture can hydrolyze and deactivate many fluorinating agents and can poison catalyst active sites.[3][21] Using gas purifiers and freshly distilled solvents is critical for reproducibility and maintaining catalyst activity.
Problem 4: Formation of Unexpected Byproducts (Propylene, Methane, Ethane)
-
Possible Cause: High reaction temperatures are promoting side reactions like thermal cracking (C-C bond cleavage) and hydrogenolysis.[15][22]
-
Solution & Rationale: Lower the reaction temperature. The activation energy for C-C bond breaking is typically higher than for C-H bond functionalization. By reducing the thermal energy of the system, you can disfavor these degradation pathways. Concurrently, screen for catalysts that exhibit high selectivity for C-H activation at lower temperatures.
-
Possible Cause: Elimination of hydrogen fluoride (HF) from the fluorinated propane product, forming propylene.[3]
-
Solution & Rationale: This can be promoted by basic conditions or high heat. If possible, run the reaction in a neutral or acidic medium. Upon completion, quench the reaction and neutralize any generated acid promptly to prevent post-reaction degradation of the product during workup. The presence of propylene can also lead to polymerization and further coke formation.
Section 3: Key Experimental Protocols & Data
Protocol 1: General Procedure for Monitoring Selectivity via Gas Chromatography (GC)
-
Sampling: At specified time points, carefully extract a small aliquot (gas or liquid) from the reaction vessel. For gas-phase reactions, use a gas-tight syringe.
-
Quenching: Immediately quench the aliquot to stop the reaction. This can be done by injecting it into a sealed vial containing a suitable solvent and a quenching agent (e.g., a small amount of sodium thiosulfate solution to consume excess electrophilic fluorine).
-
Sample Preparation: If necessary, pass the sample through a small plug of silica or alumina to remove catalyst particles or non-volatile components.
-
GC Analysis: Inject the prepared sample onto a GC equipped with a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.[23]
-
Column: A capillary column suitable for separating light hydrocarbons and their halogenated derivatives (e.g., a PLOT column or a column with a non-polar stationary phase).
-
Temperature Program: Start at a low temperature (e.g., 40°C) to resolve light gases like methane and ethane, then ramp to a higher temperature (e.g., 150-200°C) to elute propane, 1-fluoropropane, 2-fluoropropane, and any polyfluorinated species.
-
-
Quantification: Identify peaks by comparing retention times with authentic standards. Calculate conversion and selectivity based on peak areas, using response factors if necessary for high accuracy.
Data Presentation: Comparison of Fluorination Methods
The following table summarizes representative data to illustrate the impact of different reagents and conditions on selectivity.
| Method/Fluorinating Agent | Catalyst/Initiator | Typical Conditions | 2-FP : 1-FP Ratio | Monofluorination Selectivity | Reference Insight |
| Direct Fluorination | None / UV Light | Gas Phase, Diluted F₂ | Low Selectivity | Poor (Polyfluorination common) | Highly reactive, difficult to control.[8] |
| Radical Chlorination | UV Light | 25°C, Gas Phase | ~1.2 : 1 (55:45) | Moderate | Used as a benchmark for radical selectivity.[4] |
| Photocatalytic | Anthraquinone (AQN) | Photo Irradiation | Favors 2-FP | Good | Radical pathway where selectivity depends on radical stability.[5] |
| Electrochemical | None | NEt₃·3HF, Undivided Cell | High (Site-selective) | Good to Excellent | Avoids harsh oxidants, high functional group tolerance.[13] |
| Metal-Catalyzed | Mn(TMP)Cl | Iodosylbenzene, AgF | High (Regioselective) | Good | Catalyst controls site-selectivity.[11] |
Section 4: Visualization of Key Concepts
Troubleshooting Workflow
The following diagram provides a decision-making tree for addressing common issues in selective propane fluorination.
Caption: Decision tree for troubleshooting propane fluorination.
Experimental Workflow
This diagram outlines a typical workflow for a catalytic fluorination experiment.
Caption: Generalized workflow for catalytic fluorination experiments.
References
- Site selectivities in fluorin
- Selective Radical Fluorin
- Chemo‐ and Site‐Selective Electro‐Oxidative Alkane Fluorination by C(sp3)−H Cleavage. Wiley Online Library.
- Ultradurable Regenerative Propane Dehydrogenation Catalyst by Fluorination-Induced Confining and Positioning. Semantic Scholar.
- Selective Alkane Transformations via Radicals and Radical Cations: Insights into the Activation Step from Experiment and Theory.
- Ultradurable Regenerative Propane Dehydrogenation Catalyst by Fluorination-Induced Confining and Positioning.
- Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoropropane Fluorin
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Ultradurable Regenerative Propane Dehydrogenation Catalyst by Fluorination-Induced Confining and Positioning. PubMed.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Application Notes and Protocols for Electrophilic Fluorination of Propane Deriv
- 11.16: 11-3 Selectivity in Radical Halogenation with Fluorine and Bromine. Chemistry LibreTexts.
- Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
- Recent Advances in C-H Fluorin
- Dehydrogenation of Propane to Propylene Over Pt-Sn/Al2O3 Catalysts: The influence of oper
- Technical Support Center: Fluorin
- Solved A) For the reaction of fluorine radical with propane. Chegg.com.
- Modeling and Simulation of Catalyst Deactivation and Regeneration Cycles for Propane Dehydrogenation.
- Fluorination Reactions. Professor Steven V. Ley Research Group.
- CH13 Hydrocarbons Shobhit Nirwan. Scribd.
- SELECTIVE ELECTROCHEMICAL FLUORIN
- Stable and selective catalysts for propane dehydrogenation operating
- Fluorine and Fluoride Analysis. Intertek.
- Direct and oxidative dehydrogenation of propane: from catalyst design to industrial applic
- Kinetic modeling of side reactions in propane dehydrogenation over Pt - Sn/γ - Al2O3 catalyst.
- The Dark Side of Fluorine.
- Simple Methods to Analyse Compounds Using Flame Ioniz
- Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterific
- Selectivity In Free Radical Reactions. Master Organic Chemistry.
Sources
- 1. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 2. electrosynthesis.com [electrosynthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solved A) For the reaction of fluorine radical with propane, | Chegg.com [chegg.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. scribd.com [scribd.com]
- 10. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemo‐ and Site‐Selective Electro‐Oxidative Alkane Fluorination by C(sp3)−H Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijche.com [ijche.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Direct and oxidative dehydrogenation of propane: from catalyst design to industrial application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Ultradurable Regenerative Propane Dehydrogenation Catalyst by Fluorination-Induced Confining and Positioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. longdom.org [longdom.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1,1,1,2,3-Pentafluoropropane (HFC-245eb)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of two common analytical techniques for the quantification and impurity profiling of 1,1,1,2,3-pentafluoropropane (HFC-245eb), a compound of interest in various applications. As a Senior Application Scientist, the narrative that follows is grounded in the principles of Expertise, Experience, and Trustworthiness, offering not just protocols but the scientific rationale behind them.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will compare a Gas Chromatography-Flame Ionization Detection (GC-FID) method, often employed for routine quality control, with a Gas Chromatography-Mass Spectrometry (GC-MS) method, which provides higher specificity and is invaluable for impurity identification.
The framework for this validation is built upon the harmonized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a comprehensive framework for analytical procedure validation.[2][3][4][5][6] The principles outlined by the U.S. Food and Drug Administration (FDA) are also integral to the methodologies described.[1][7][8]
Method A: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantitative analysis of volatile organic compounds. Its reliability and relatively simple operation make it a cost-effective choice for assay and purity determinations.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing not only quantitative data but also structural information for the identification of unknown compounds. This makes it a powerful tool for impurity profiling and in-depth characterization.
Comparative Validation Parameters
The following table summarizes the typical performance characteristics of the two methods based on established validation parameters.[9][10][11][12]
| Validation Parameter | Method A: GC-FID | Method B: GC-MS | Rationale and Insights |
| Specificity | Good | Excellent | GC-FID relies on retention time for identification, which can be susceptible to interference from co-eluting impurities. GC-MS provides mass spectral data, offering a much higher degree of confidence in peak identity. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | Both methods can achieve excellent linearity over a defined concentration range.[11] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Accuracy is assessed through recovery studies, and both methods are capable of providing results close to the true value.[9][11] |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | Both methods demonstrate high precision for repeated measurements.[9] |
| Limit of Detection (LOD) | ~1 ppm | ~0.1 ppm | GC-MS typically offers lower detection limits due to its higher sensitivity and selectivity. |
| Limit of Quantitation (LOQ) | ~3 ppm | ~0.3 ppm | The lower LOQ of GC-MS makes it more suitable for trace-level impurity analysis. |
| Robustness | High | High | Both methods are generally robust, but the impact of minor variations in parameters like flow rate and temperature should be assessed. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of each analytical method.
Method A: GC-FID Validation Protocol
-
System Preparation and Suitability:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: A suitable capillary column, such as a DB-624 or equivalent.[10]
-
Carrier Gas: Helium or Nitrogen.[10]
-
System Suitability: Inject a standard solution of this compound six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
-
Specificity:
-
Inject a blank (solvent), a placebo (if applicable), and a sample spiked with known impurities.
-
Demonstrate that the peak for this compound is free from interference.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of this compound over the range of 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate and plot the mean peak area against concentration.
-
Calculate the correlation coefficient (r²), which should be ≥ 0.999.[11]
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate. The mean recovery should be within 98.0% to 102.0%.[11]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., ±2°C in oven temperature, ±5% in carrier gas flow rate) and assess the impact on the results.
-
Method B: GC-MS Validation Protocol
The validation protocol for GC-MS largely follows that of GC-FID, with the following key distinctions:
-
System Preparation and Suitability:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
-
Specificity:
-
In addition to retention time, the mass spectrum of the this compound peak in a sample is compared to that of a reference standard.
-
For impurity identification, the mass spectra of unknown peaks are compared against a spectral library or interpreted to propose a structure.
-
-
Linearity, Accuracy, and Precision:
-
The procedures are the same as for GC-FID.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
The determination is the same as for GC-FID, but the lower noise levels in selected ion monitoring (SIM) mode can lead to significantly lower LOD and LOQ values.
-
-
Robustness:
-
The validation is similar to GC-FID, with additional consideration for MS parameters like ionization energy.
-
Visualization of Validation Workflows
The following diagrams illustrate the logical flow of the validation process for both analytical methods.
Caption: GC-FID Method Validation Workflow.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 8. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. environics.com [environics.com]
- 12. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to Pentafluoropropane Isomers: HFC-245eb vs. HFC-245fa for Researchers and Drug Development Professionals
In the landscape of fluorinated propanes, the isomers 1,1,1,2,3-pentafluoropropane (HFC-245eb) and 1,1,1,3,3-pentafluoropropane (HFC-245fa) present distinct property profiles that dictate their suitability for various specialized applications, from refrigerants to blowing agents. For researchers, scientists, and professionals in drug development, a nuanced understanding of these differences is critical for process optimization, formulation development, and ensuring safety and environmental compliance. This guide provides an in-depth, objective comparison of HFC-245eb and HFC-245fa, supported by experimental data and established testing protocols.
At a Glance: Isomeric Differences and Their Implications
The seemingly subtle shift in the position of a single fluorine atom between HFC-245eb and HFC-245fa results in significant variations in their physical, thermodynamic, and safety characteristics. HFC-245fa has been widely adopted as a replacement for older, ozone-depleting substances, particularly as a foam blowing agent and in centrifugal chillers[1][2]. HFC-245eb, while less common, possesses properties that warrant its consideration for specific applications where its unique attributes may offer advantages.
Figure 1: Molecular structures of HFC-245eb and HFC-245fa.
Core Physical and Thermodynamic Properties: A Tabular Comparison
The fundamental physical and thermodynamic properties of these two isomers are summarized below. These values are critical for modeling their behavior in various systems.
| Property | This compound (HFC-245eb) | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) |
| Molecular Formula | C₃H₃F₅ | C₃H₃F₅ |
| Molecular Weight ( g/mol ) | 134.05[3] | 134.05[4] |
| Boiling Point (°C) | 23[5] | 15.3[1] |
| Density (g/cm³) | 1.375[5] | 1.32 @ 20°C[1] |
| Vapor Pressure @ 20°C (kPa) | ~150 (estimated based on boiling point) | 123[1] |
| Ozone Depletion Potential (ODP) | 0 | 0[6] |
| Global Warming Potential (GWP, 100-year) | 290[7] | 950[2][6] |
| Flammability | Flammable Gas[3] | Non-flammable[1] |
In-Depth Analysis of Key Properties
Thermodynamic Performance
The higher boiling point of HFC-245eb suggests a lower vapor pressure at a given temperature compared to HFC-245fa. This is a crucial consideration in refrigerant and blowing agent applications. In refrigeration cycles, a lower vapor pressure necessitates a higher volume flow rate to achieve the same cooling capacity, which can impact compressor design and efficiency. Conversely, in foam blowing, a lower vapor pressure might be advantageous for controlling the foaming process and achieving a finer cell structure.
HFC-245fa has been extensively studied as a working fluid in organic Rankine cycles (ORCs) and for high-temperature heat pumps due to its favorable thermodynamic properties[8]. Its heat capacity and entropy contribute to improved cycle efficiency in certain applications[8]. While specific thermodynamic cycle analyses for HFC-245eb are less common in the literature, its properties suggest it could be a candidate for applications requiring a slightly less volatile fluid than HFC-245fa.
Safety and Environmental Profile
A significant differentiator between the two isomers is their flammability. HFC-245eb is classified as a flammable gas, which necessitates specific handling and storage protocols to mitigate risks of ignition[3]. In contrast, HFC-245fa is non-flammable, a key attribute that has contributed to its widespread adoption as a replacement for older, more hazardous materials[1].
From an environmental standpoint, both isomers have a zero Ozone Depletion Potential (ODP)[6]. However, there is a notable difference in their Global Warming Potential (GWP). HFC-245fa has a 100-year GWP of 950, which is a significant improvement over many of the substances it replaces but is still a consideration under evolving environmental regulations[2][6]. HFC-245eb has a considerably lower 100-year GWP of 290, making it a more attractive option from a climate change perspective[7].
The atmospheric lifetime of HFC-245fa is approximately 7.2 years[2]. The atmospheric lifetime of HFC-245eb is reported to be 2.5 years[9].
Performance in Key Applications
Refrigerants
HFC-245fa is utilized in low-pressure centrifugal chillers, offering a performance profile that, while slightly less efficient than the HCFC-123 it often replaces, provides a non-ozone-depleting alternative[8]. Its higher heat transfer coefficient to friction factor ratio compared to other fluids can be advantageous in heat exchanger design[10].
The flammability of HFC-245eb is a significant barrier to its widespread use as a refrigerant, particularly in systems where ignition sources may be present. However, in specialized, controlled environments, its lower GWP could make it a subject of research for next-generation cooling systems.
Blowing Agents for Polyurethane Foams
HFC-245fa is a well-established blowing agent for rigid polyurethane foams, prized for its ability to produce foams with excellent thermal insulation properties[1][11]. Its compatibility with polyols and its boiling point, which is slightly below room temperature, allow for efficient foam expansion[1].
The performance of HFC-245eb as a blowing agent is less documented. Its lower vapor pressure could potentially lead to a slower, more controlled foam rise, which might be beneficial for producing foams with a very fine and uniform cell structure. However, its flammability would require specialized processing equipment and safety measures.
Experimental Protocols for Property Determination
To ensure the validity and reproducibility of data, standardized experimental protocols are essential. Below are detailed methodologies for determining key properties of fluorinated propanes.
Figure 2: Experimental workflows for vapor pressure and viscosity determination.
Protocol 1: Vapor Pressure Determination (Static Method)
Objective: To determine the vapor pressure of a volatile liquid as a function of temperature.
Methodology:
-
Sample Preparation: The liquid sample is purified and degassed to remove any dissolved gases that could contribute to the total pressure.
-
Apparatus Setup: A static vapor pressure apparatus, such as an isoteniscope, is used. The sample is placed in the bulb of the isoteniscope, which is connected to a manometer and a vacuum line. The entire apparatus is placed in a constant temperature bath[12].
-
Evacuation: The system is evacuated to remove air.
-
Heating and Equilibration: The temperature of the bath is set to the desired value. The liquid is allowed to equilibrate, and the vapor fills the headspace.
-
Pressure Measurement: The pressure of the vapor is measured using the manometer. The measurement is taken when the pressure reading stabilizes, indicating that equilibrium between the liquid and vapor phases has been reached[5][12].
-
Data Collection: The vapor pressure and temperature are recorded. The process is repeated at different temperatures to generate a vapor pressure curve.
Protocol 2: Kinematic Viscosity Measurement (ASTM D445)
Objective: To determine the kinematic viscosity of a liquid using a glass capillary viscometer.
Methodology:
-
Viscometer Selection and Preparation: A calibrated glass capillary viscometer of the appropriate size for the expected viscosity is selected. The viscometer must be thoroughly cleaned and dried[13].
-
Sample Charging: The viscometer is filled with the liquid sample to the specified marks[14].
-
Temperature Equilibration: The charged viscometer is placed in a constant temperature bath and allowed to equilibrate for a specified time (e.g., 30 minutes) to ensure the sample is at the desired temperature with high precision[13].
-
Flow Time Measurement: The liquid is drawn up through the capillary to a point above the upper timing mark. The time it takes for the liquid meniscus to pass from the upper to the lower timing mark under gravity is measured with a stopwatch[13][14].
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer[15].
-
Repeatability: The measurement is repeated, and the results are averaged to ensure accuracy.
Protocol 3: Acute Inhalation Toxicity (OECD 403)
Objective: To assess the acute toxicity of a substance upon inhalation.
Methodology:
-
Test Substance Generation: The test substance is generated as a gas, vapor, or aerosol at a controlled concentration in the air[4][16].
-
Exposure Chamber: Laboratory animals (typically rats) are placed in an inhalation exposure chamber[3][17].
-
Exposure: The animals are exposed to the test substance for a fixed period, usually 4 hours[3][16].
-
Observation: Following exposure, the animals are observed for a period of 14 days for any signs of toxicity, including mortality, clinical signs, and changes in body weight[3][16].
-
Necropsy: At the end of the observation period, a gross necropsy is performed on all animals[16].
-
Data Analysis: The data are analyzed to determine the median lethal concentration (LC50) or other toxicity endpoints[3].
Protocol 4: Global Warming Potential (GWP) Calculation
Objective: To calculate the Global Warming Potential of a chemical.
Methodology:
-
Determine Radiative Efficiency: The radiative efficiency of the molecule is determined, which is a measure of its ability to absorb infrared radiation. This can be done through experimental measurements or computational chemistry methods.
-
Determine Atmospheric Lifetime: The atmospheric lifetime of the chemical is determined. This is the time it takes for the concentration of the chemical in the atmosphere to be reduced to 1/e (about 37%) of its original amount. It is often calculated based on its reaction rate with hydroxyl radicals (OH) in the atmosphere.
-
Calculate GWP: The GWP is calculated by integrating the radiative forcing of the substance over a specified time horizon (typically 100 years) and comparing it to the integrated radiative forcing of an equal mass of carbon dioxide (CO₂) over the same period. The Intergovernmental Panel on Climate Change (IPCC) provides the standardized methodology for this calculation[18][19].
Conclusion
The choice between this compound (HFC-245eb) and 1,1,1,3,3-pentafluoropropane (HFC-245fa) is a clear example of how isomeric structure dictates function and application. HFC-245fa stands out as a well-characterized, non-flammable fluid with proven performance in foam blowing and refrigeration, albeit with a GWP that is drawing increasing regulatory scrutiny. HFC-245eb, on the other hand, presents a more favorable GWP but is hampered by its flammability, which restricts its use to applications where this risk can be effectively managed. For researchers and drug development professionals, this guide serves as a foundational resource for making informed decisions in the selection and handling of these important fluorinated compounds.
References
-
Analytice. (2021, August 2). OECD No. 403: Acute Inhalation Test. Analytice. [Link]
-
Zyhowski, G. J., Spatz, M. W., & Yana Motta, S. (n.d.). An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Honeywell. (n.d.). Honeywell Enovate® 245fa - TECHNICAL INFORMATION. [Link]
-
PubChem. (n.d.). 1,1,1,3,3-Pentafluoropropane. National Center for Biotechnology Information. [Link]
-
CAPILLARY VISCOMETER EXPERIMENT. (n.d.). [Link]
-
Huazheng Electric Manufacturing (Baoding) Co., Ltd. (2023, August 1). How do you measure kinematic viscosity?. [Link]
-
Gyan Sanchay. (n.d.). ACUTE, SUB-ACUTE & SUB-CHRONIC INHALATION STUDIES AS PER OECD GUIDELINE. [Link]
-
Louis, F., et al. (2007). Rate coefficients for the reactions of OH with CF3CH2CH3 (HFC-263fb), CF3CHFCH2F (HFC-245eb), and CHF2CHFCHF2 (HFC-245ea) between 238 and 375 K. ResearchGate. [Link]
-
ECETOC. (2002). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa). [Link]
-
Wikipedia. (n.d.). Pentafluoropropane. [Link]
-
HVAC-Talk. (n.d.). HFC-245fa: AN OVERVIEW OF PROPERTIES AND APPLICATIONS. [Link]
-
Al-Moameri, H., et al. (2022). Limits of Performance of Polyurethane Blowing Agents. MDPI. [Link]
-
Machinery Lubrication. (n.d.). Kinematic Viscosity Explained. [Link]
-
Al-Moameri, H., et al. (2021). Simulation Blowing Agent Performance, Cell Morphology, and Cell Pressure in Rigid Polyurethane Foams. ACS Publications. [Link]
-
IOSR Journal. (n.d.). Experimental analysis of refrigerator by replacing conventional HFC refrigerants with hydrocarbons. [Link]
-
Linde Gas GmbH. (2015, December 11). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. [Link]
-
Al-Moameri, H., et al. (2022). Limits of Performance of Polyurethane Blowing Agents. Semantic Scholar. [Link]
- Wongwises, S., & Chimres, N. (2005). Experimental study of hydrocarbon mixtures to replace HFC-134a in a domestic refrigerator. Applied Thermal Engineering, 25(14-15), 2164-2175.
-
Shen, C., et al. (2023). Changes and Trends—Efficiency of Physical Blowing Agents in Polyurethane Foam Materials. Semantic Scholar. [Link]
-
Brendel, L., et al. (2021). Experimental Performance Comparison of High-Glide Hydrocarbon and Synthetic Refrigerant Mixtures in a High-Temperature Heat Pump. MDPI. [Link]
-
Calnesis Laboratory. (n.d.). Vapor pressure measurement. [Link]
- Google Patents. (n.d.). US20120283339A1 - Hfo-1234ze mixed isomers with hfc-245fa as a blowing agent, aerosol, and solvent.
-
Wikipedia. (n.d.). Vapor pressure. [Link]
-
Intergovernmental Panel on Climate Change. (2014). Annex II: Metrics & Methodology. [Link]
-
Australian Government, Department of Climate Change, Energy, the Environment and Water. (2023, December 13). Hydrofluorocarbon refrigerants – global warming potential values and safety classifications. [Link]
-
GHG Protocol. (2023, August 7). IPCC Global Warming Potential Values. [Link]
-
US EPA. (n.d.). Technology Transitions GWP Reference Table. [Link]
-
Solver360 HVAC Engineering Blog. (2023, January 21). ASHRAE 34: Complete Guide to Refrigerant Classification and Safety Designation. [Link]
-
IOSR Journal of Mechanical and Civil Engineering. (n.d.). Experimental analysis of refrigerator by replacing conventional HFC refrigerants with hydrocarbons. [Link]
-
Regulations.gov. (2020, April 4). Update on New Refrigerants Designations and Safety Classifications. [Link]
-
Canada.ca. (2024, May 2). Global warming potentials. [Link]
-
International Institute of Refrigeration. (2023, September 15). Global warming potential (GWP) of HFC refrigerants. [Link]
-
TI Education. (n.d.). Vapor Pressure of Liquids. [Link]
-
MDPI. (2023, March 9). Experimental and Simulation Study of the Latest HFC/HFO and Blend of Refrigerants in Vapour Compression Refrigeration System as an Alternative of R134a. [Link]
-
Bellevue College. (n.d.). Experiment 6: Vapor Pressure of Liquids. [Link]
-
Cercarbono. (2023, March 19). Guidance on the Use of Global Warming Potential (GWP) Values. [Link]
-
UNFCCC. (n.d.). Common metrics. [Link]
-
Cheméo. (n.d.). Chemical Properties of Propane, 1,1,1,3,3-pentafluoro (CAS 460-73-1). [Link]
-
DEKRA North America. (n.d.). ASHRAE Standard 34 Refrigerant Flammability. [Link]
-
ASHRAE. (2019). Designation and Safety Classification of Refrigerants. [Link]
-
ASHRAE. (2016). ANSI/ASHRAE Addendum g to ANSI/ASHRAE Standard 34-2016. [Link]
-
The Spray Foam Supplier. (2021, November 6). HFO VS HFC 245 FA. [Link]
-
US EPA. (2014, July 24). Proposed Rule: Greenhouse Gas Reporting Program: Addition of Global Warming Potentials. [Link]
-
The Spray Foam Supplier. (n.d.). HFO VS HFC 245 FA. [Link]
-
ResearchGate. (2002, August 7). Evaluation of HFC-245fa as an Alternative Blowing Agent for Extruded Polystyrene. [Link]
Sources
- 1. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 2. Pentafluoropropane - Wikipedia [en.wikipedia.org]
- 3. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 4. oecd.org [oecd.org]
- 5. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]
- 6. ecetoc.org [ecetoc.org]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 9. researchgate.net [researchgate.net]
- 10. helptheengineer.com [helptheengineer.com]
- 11. Advantages and disadvantages of HFC-245fa blowing agent in polyurethane spray foam-Blogs_QICHEN [qichenchemical.com]
- 12. calnesis.com [calnesis.com]
- 13. transformer-tester.com [transformer-tester.com]
- 14. batman.edu.tr [batman.edu.tr]
- 15. Kinematic Viscosity Explained | Machinery Lubrication [machinerylubrication.com]
- 16. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 18. ipcc.ch [ipcc.ch]
- 19. Common metrics | UNFCCC [unfccc.int]
Spectroscopic Differentiation of HFC-245eb and HFC-245fa: A Comparative Guide for Researchers
In the landscape of hydrofluorocarbons (HFCs), precise isomer identification is paramount for ensuring product purity, understanding environmental fate, and guaranteeing performance in various applications. This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate between two key pentafluoropropane isomers: 1,1,1,2,3-pentafluoropropane (HFC-245eb) and 1,1,1,3,3-pentafluoropropane (HFC-245fa). We will delve into the nuances of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, offering both theoretical underpinnings and practical, field-proven experimental protocols to empower researchers in their analytical endeavors.
Introduction: The Importance of Isomer-Specific Analysis
HFC-245eb and HFC-245fa share the same chemical formula, C₃H₃F₅, but differ in the arrangement of their fluorine and hydrogen atoms[1][2]. This seemingly subtle distinction in molecular structure leads to different physical and chemical properties, impacting their use as refrigerants, blowing agents, and solvents[3]. Consequently, the ability to unequivocally distinguish between these isomers is not merely an academic exercise but a critical quality control and research requirement. Spectroscopic methods offer a powerful, non-destructive means to achieve this differentiation by probing the unique vibrational and magnetic environments of the atoms within each molecule.
Molecular Structure: The Basis for Spectroscopic Distinction
The key to spectroscopic differentiation lies in the distinct molecular structures of HFC-245eb and HFC-245fa.
Figure 1: Molecular structures of HFC-245eb and HFC-245fa.
HFC-245eb (this compound) possesses a -CF₃ group, a -CHF- group, and a -CH₂F group. This asymmetry results in a more complex arrangement of atoms and bonding environments.
HFC-245fa (1,1,1,3,3-pentafluoropropane) features a -CF₃ group, a central -CH₂- group, and a -CHF₂ group. The symmetrical placement of the fluorine atoms on the terminal carbons distinguishes it from its isomer. These structural differences are the fundamental reason why spectroscopic techniques can be employed for their differentiation.
Vibrational Spectroscopy: Unraveling Molecular Fingerprints
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The frequency of these vibrations is determined by the masses of the atoms and the strength of the bonds connecting them. Due to their different atomic arrangements, HFC-245eb and HFC-245fa will exhibit unique IR and Raman spectra, providing a "molecular fingerprint" for each isomer.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. The C-F and C-H bonds in both isomers are polar, and their stretching and bending vibrations will give rise to strong absorptions in the mid-infrared region. The differing symmetry and bonding environments of the two isomers will result in distinct absorption frequencies and intensities.
Anticipated Spectral Differences:
-
C-F Stretching Region (approx. 1000-1400 cm⁻¹): This region is expected to be particularly informative.
-
HFC-245fa: The -CF₃ and -CHF₂ groups will have characteristic symmetric and asymmetric stretching modes.
-
HFC-245eb: The -CF₃, -CHF-, and -CH₂F groups will each contribute to a more complex pattern of absorptions in this region.
-
-
C-H Stretching Region (approx. 2900-3000 cm⁻¹): The different chemical environments of the C-H bonds in the -CH₂- group of HFC-245fa versus the -CHF- and -CH₂F groups of HFC-245eb will lead to subtle but measurable differences in their stretching frequencies.
-
Fingerprint Region (below 1000 cm⁻¹): This region contains complex bending and rocking vibrations that are highly specific to the overall molecular structure. Significant differences between the two isomers are expected here.
Raman Spectroscopy
Theoretical Basis: Raman spectroscopy is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at different frequencies (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecule. For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule.
Anticipated Spectral Differences:
-
Vibrations that are symmetric in nature tend to be strong in Raman spectra. The symmetric stretching of the C-C backbone and certain C-F stretching modes will likely be prominent.
-
The differences in molecular symmetry between the two isomers will lead to different sets of allowed Raman transitions, providing a complementary method to IR for differentiation.
Experimental Protocols for Vibrational Spectroscopy
Figure 2: Generalized workflow for vibrational spectroscopy analysis.
Protocol 1: Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A high-resolution FTIR spectrometer equipped with a mercury-cadmium-telluride (MCT) detector is recommended.
-
Sample Handling: Utilize a multipass gas cell with a path length of at least 10 meters to achieve sufficient absorbance for these gaseous compounds at low concentrations[4][5]. Ensure the cell windows are transparent in the mid-IR range (e.g., KBr or ZnSe).
-
Sample Introduction: Evacuate the gas cell to a high vacuum. Introduce the HFC sample into the cell to a known pressure (e.g., 1-10 Torr). The pressure should be optimized to ensure absorbance values are within the linear range of the detector.
-
Data Acquisition:
-
Collect a background spectrum of the evacuated gas cell.
-
Collect the sample spectrum.
-
Co-add a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.
-
A spectral resolution of at least 1 cm⁻¹ is recommended to resolve the fine rotational-vibrational structure.
-
-
Data Analysis:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.
-
Identify and compare the characteristic absorption bands in the C-F and C-H stretching regions, as well as the fingerprint region, to reference spectra or theoretical calculations.
-
Protocol 2: Raman Spectroscopy of Liquefied Gas
-
Instrumentation: A Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) and a high-sensitivity CCD detector[6]. The use of a 785 nm laser can help to minimize fluorescence interference.
-
Sample Handling: Due to the low boiling points of these HFCs, the sample must be contained in a high-pressure liquid cell or analyzed using a cryogenic probe for in-situ measurements of the liquefied gas[7][8].
-
Data Acquisition:
-
Acquire a spectrum of the empty sample holder as a background.
-
Introduce the liquefied HFC into the sample holder.
-
Acquire the Raman spectrum, ensuring a sufficient integration time and number of accumulations to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Compare the Raman shifts and relative intensities of the observed bands to differentiate between the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it provides a definitive means of differentiating between HFC-245eb and HFC-245fa. By probing the magnetic environments of the ¹H and ¹⁹F nuclei, we can map out the connectivity and spatial relationships of the atoms within each isomer.
Theoretical Basis
NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹⁹F) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy levels. The absorption of radiofrequency (RF) radiation can cause a transition between these energy levels. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly sensitive to its local electronic environment. Furthermore, the magnetic fields of neighboring nuclei can influence each other, leading to a phenomenon called spin-spin coupling, which splits NMR signals into multiplets.
¹H NMR Spectroscopy
Anticipated Spectral Differences:
-
HFC-245fa (CF₃-CH₂-CHF₂):
-
The two protons of the central -CH₂- group are chemically equivalent and will appear as a triplet of triplets due to coupling with the three equivalent fluorine atoms of the -CF₃ group and the two equivalent fluorine atoms of the -CHF₂ group.
-
The single proton of the -CHF₂ group will appear as a triplet due to coupling with the two protons of the adjacent -CH₂- group.
-
-
HFC-245eb (CF₃-CHF-CH₂F):
-
The single proton of the -CHF- group will exhibit complex splitting due to coupling with the three fluorine atoms of the -CF₃ group, the two protons of the -CH₂F group, and the fluorine atom of the -CH₂F group.
-
The two diastereotopic protons of the -CH₂F group will be chemically non-equivalent and will each show complex splitting patterns due to geminal and vicinal coupling to each other, the proton of the -CHF- group, and the fluorine atom of the -CHF- group.
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, which typically results in well-resolved spectra[9].
Anticipated Spectral Differences:
-
HFC-245fa (CF₃-CH₂-CHF₂):
-
The three equivalent fluorine atoms of the -CF₃ group will appear as a triplet due to coupling with the two protons of the adjacent -CH₂- group.
-
The two equivalent fluorine atoms of the -CHF₂ group will appear as a doublet of triplets due to coupling with the single proton on the same carbon and the two protons on the adjacent carbon.
-
-
HFC-245eb (CF₃-CHF-CH₂F):
-
The three equivalent fluorine atoms of the -CF₃ group will appear as a doublet of doublets due to coupling with the proton and the fluorine atom on the adjacent carbon.
-
The single fluorine atom of the -CHF- group will exhibit a complex multiplet due to coupling with the three fluorine atoms of the -CF₃ group and the two protons of the -CH₂F group.
-
The single fluorine atom of the -CH₂F group will also show a complex multiplet due to coupling with the two protons on the same carbon and the proton and fluorine on the adjacent carbon.
-
Experimental Protocol for NMR Spectroscopy
Sources
- 1. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 2. Organic and Inorganic Gases by Extractive FTIR Spectrometry (3800) - Wikisource, the free online library [en.wikisource.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. azom.com [azom.com]
- 8. gerg.eu [gerg.eu]
- 9. researchgate.net [researchgate.net]
A Guide to the Purity Assessment of 1,1,1,2,3-Pentafluoropropane: An NMR-Centric Approach
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For fluorinated compounds such as 1,1,1,2,3-pentafluoropropane (HFC-245eb), a molecule of interest in various applications, ensuring unambiguous purity is paramount. This guide provides an in-depth, technically grounded comparison of analytical methodologies for this purpose, with a primary focus on the robust capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against traditional chromatographic techniques.
The Imperative of Purity for Fluorinated Compounds
Fluorinated organic molecules are ubiquitous in modern pharmaceuticals and advanced materials. The unique physicochemical properties imparted by fluorine atoms can profoundly influence a molecule's biological activity, stability, and performance. Consequently, even minute impurities, including isomers or reaction byproducts, can have significant and often unforeseen consequences. For researchers and drug development professionals, a highly accurate and reliable method for purity determination is therefore indispensable.
Quantitative ¹⁹F NMR: A Primary Method for Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of compounds without the need for a specific reference standard of the analyte itself.[1][2] Among the various qNMR techniques, ¹⁹F qNMR is particularly well-suited for the analysis of fluorine-containing compounds like this compound.[1]
The rationale for employing ¹⁹F NMR lies in several key advantages:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus boasts a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of ¹H NMR.[1][3]
-
Wide Chemical Shift Range: The chemical shift dispersion in ¹⁹F NMR is significantly broader (~400 ppm) than in ¹H NMR (~15 ppm).[1][3] This minimizes the likelihood of signal overlap between the analyte, impurities, and the internal standard, a common challenge in the ¹H NMR spectra of complex molecules.
-
Simplified Spectra: With proton decoupling, ¹⁹F NMR spectra are often simplified to a series of singlets, which facilitates straightforward and accurate integration for quantification.[1][4]
-
Specificity: The vast majority of organic molecules do not contain fluorine. This makes ¹⁹F NMR a highly specific technique, with virtually no background signals to interfere with the analysis of fluorinated compounds.[1]
These intrinsic properties make ¹⁹F qNMR a rapid, reliable, and non-destructive technique for purity assessment in research, development, and quality control settings.[1]
Comparative Analysis: ¹⁹F NMR vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While ¹⁹F NMR offers significant advantages, it is essential to compare its performance with established alternatives like Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | ¹⁹F Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the ratio of analyte to a certified internal standard based on the integration of their respective NMR signals.[2] | Separates components of a mixture based on their volatility and interaction with a stationary phase, followed by mass-based detection.[5] |
| Quantification | Primary method; directly proportional to the number of nuclei. Does not require an identical analyte standard.[2] | Relative quantification; requires calibration with a standard of the analyte for accurate results.[6] |
| Sample Prep | Minimal; dissolution in a deuterated solvent with a known amount of internal standard.[1] | Can be more involved, especially for complex matrices. Headspace analysis is common for volatile compounds.[7] |
| Analysis Time | Rapid, typically around 8 minutes per sample.[8] | Generally longer, including column equilibration and run time.[9] |
| Specificity | Highly specific for fluorinated compounds.[1] | Good, but can be susceptible to co-elution and isobaric interferences. |
| Challenges | Requires access to an NMR spectrometer. Careful selection of internal standard and experimental parameters is crucial for accuracy. | Fluorinated compounds can be reactive and may degrade the GC column. Molecular ions are often not observed with standard ionization techniques, complicating identification.[10][11] |
| Purity Accuracy | High accuracy, with precision typically below 1% relative standard deviation under optimal conditions.[12][13] | Accuracy is dependent on the purity of the reference standard and the linearity of the detector response. |
Experimental Protocol: Purity Determination of this compound by ¹⁹F qNMR
This section details a step-by-step methodology for the purity assessment of this compound using ¹⁹F qNMR.
Materials
-
This compound (analyte)
-
High-purity internal standard (IS), e.g., trifluoroacetic acid (TFA) or another suitable fluorinated compound with a known purity of ≥99%.
-
Anhydrous deuterated solvent, e.g., chloroform-d (CDCl₃) or acetone-d₆.
-
High-precision analytical balance (accurate to at least 0.01 mg).
-
NMR tubes.
-
Vortex mixer.
Sample Preparation
Accurate sample preparation is critical for reproducible and reliable qNMR results.[1]
-
Internal Standard Stock Solution: Accurately weigh a precise amount of the internal standard and dissolve it in a known volume of the deuterated solvent to create a stock solution of known concentration.
-
Analyte Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample into a vial.
-
Add a precise volume of the internal standard stock solution to the vial.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Transfer an appropriate volume of the final solution to an NMR tube.
-
NMR Data Acquisition
Optimization of NMR acquisition parameters is essential for obtaining quantitative spectra.[14]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended for enhanced sensitivity and resolution.[12]
-
Nucleus: ¹⁹F
-
Pulse Sequence: A simple pulse-acquire sequence with proton decoupling (e.g., inverse-gated decoupling) should be used to avoid the Nuclear Overhauser Effect (NOE) and simplify the spectrum.[4]
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation of all nuclei. This is crucial for accurate integration.[4]
-
Number of Scans (ns): Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration of both the analyte and internal standard signals.
-
Spectral Width: The spectral width must be large enough to encompass all signals from the analyte, potential impurities, and the internal standard.
Data Processing and Purity Calculation
-
Phasing and Baseline Correction: Apply zero-order and first-order phase correction to all spectra. Ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integrated signal areas of the analyte and internal standard, respectively.
-
N_analyte and N_IS are the number of fluorine atoms contributing to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
Visualizing the Workflow and Method Comparison
To further elucidate the experimental process and the comparative logic, the following diagrams are provided.
Caption: Comparison of ¹⁹F qNMR and GC-MS for purity analysis.
Conclusion: Trustworthiness and Authoritative Grounding
The described ¹⁹F qNMR protocol represents a self-validating system for the purity assessment of this compound. Its foundation as a primary analytical method, as recognized by regulatory bodies, lends it a high degree of trustworthiness. [12]The direct proportionality between signal intensity and the number of nuclei, combined with the use of a certified reference material as an internal standard, establishes a clear and traceable metrological chain. [15]Validation of the qNMR method, encompassing linearity, accuracy, precision, and specificity, should be performed in accordance with established guidelines to ensure fitness for purpose. [12][14] In contrast, while GC-MS is a powerful separation technique, its application to reactive fluorinated compounds can be challenging and may require specialized setups, such as field ionization, to overcome issues like molecular ion fragmentation. [10][16]For routine, high-accuracy purity determination of fluorinated molecules like this compound, ¹⁹F qNMR stands out as a superior methodology, offering a harmonious blend of speed, precision, and reliability.
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Benchchem. (n.d.). Application Notes & Protocols: Quantitative ¹⁹F NMR for Assessing Compound Purity.
- McDonnell, T., et al. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.
- Yamazaki, T., et al. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. SciSpace.
- Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
- PubChem. (n.d.). This compound.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
- 19Flourine NMR. (n.d.).
- de Souza, M. V. N., et al. (2020). Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches. PubMed.
- PubChem. (n.d.). 1,1,2,2,3-Pentafluoropropane.
- Yousuf, M., et al. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH.
- Semantic Scholar. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- PubChem. (n.d.). 1,1,1,3,3-Pentafluoropropane.
- American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR.
- Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds.
- Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Guidechem. (n.d.). 1,1,2,3,3-PENTAFLUOROPROPENE 433-66-9 wiki.
- JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
- NIH. (n.d.). Combining High-Resolution Gas Chromatographic Continuous Fraction Collection with Nuclear Magnetic Resonance Spectroscopy: Possibilities of Analyzing a Whole GC Chromatogram.
- PubMed. (1978). Gas chromatography-mass spectrometry of fluorocarbons 11 and 12 in biologic specimens.
- ResearchGate. (n.d.). Comparison between NMR and GC methods.
- ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?.
- LabRulez GCMS. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
- Apollo Scientific. (n.d.). 1,1,2,3,3-Pentafluoropropane.
- Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- MDPI. (n.d.). Identification and Quantification of Hydrocarbon Functional Groups in Gasoline Using 1 H-NMR Spectroscopy for Property Prediction.
- Quantitative NMR Spectroscopy for the Analysis of Fuels: A Case Study of FACE Gasoline F. (n.d.).
- ALWSCI. (2023, July 25). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. usp.org [usp.org]
- 3. scribd.com [scribd.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. Gas chromatography-mass spectrometry of fluorocarbons 11 and 12 in biologic specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. scispace.com [scispace.com]
- 14. Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
Navigating the Nuances: A Comparative Study of the Environmental Impact of HFC Isomers
In the ongoing effort to mitigate climate change, the chemical identity of substances released into the atmosphere is of paramount importance. For researchers, scientists, and professionals in drug development, where specialized cooling and propellant systems are often essential, a deep understanding of the environmental impact of the compounds employed is not just a matter of regulatory compliance, but of scientific responsibility. This guide provides a comparative analysis of the environmental impact of hydrofluorocarbon (HFC) isomers, moving beyond broad generalizations to explore how subtle differences in molecular structure can lead to significant variations in their atmospheric fate and global warming potential.
Hydrofluorocarbons were introduced as replacements for ozone-depleting substances such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1] While HFCs do not deplete the stratospheric ozone layer, they are potent greenhouse gases, some with global warming potentials (GWPs) thousands of times greater than that of carbon dioxide (CO₂).[2][3][4] The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to CO₂.[2][5] Another critical factor is the atmospheric lifetime of a gas, which determines how long it will persist and contribute to warming.
Isomers, molecules with the same chemical formula but different structural arrangements, can exhibit surprisingly different environmental profiles. This guide will delve into specific examples of HFC isomers, presenting experimental data to illuminate these distinctions and provide a framework for informed decision-making in the selection and use of these compounds.
The Isomeric Distinction: A Tale of Two Molecules
The seemingly minor rearrangement of atoms in an isomer can significantly alter its reactivity in the atmosphere, primarily with the hydroxyl radical (OH), the atmosphere's primary cleansing agent.[1][6][7][8][9] This reactivity is a key determinant of a compound's atmospheric lifetime and, consequently, its GWP.
A compelling example of this isomeric difference can be seen in the isomers of hexafluoropropane (C₃H₂F₆), specifically HFC-236fa and HFC-236ea.
| Isomer | Chemical Name | 100-year GWP | Atmospheric Lifetime (years) |
| HFC-236fa | 1,1,1,3,3,3-Hexafluoropropane | 9,810[10][11][12] | 242[10] |
| HFC-236ea | 1,1,1,2,3,3-Hexafluoropropane | 1,370[11][12] | 8.1[13] |
| HFC-236cb | 1,1,1,2,2,3-Hexafluoropropane | 1,340[11][12] | Not readily available |
| HFC-245ca | 1,1,2,2,3-Pentafluoropropane | 693[11][12] | - |
| HFC-245fa | 1,1,1,3,3-Pentafluoropropane | 1,030[11][12] | - |
| HFC-365mfc | 1,1,1,3,3-Pentafluorobutane | 794[11][12] | - |
As the data clearly indicates, HFC-236fa is a significantly more potent and persistent greenhouse gas than its isomer, HFC-236ea. This stark difference underscores the importance of not treating all HFCs with the same broad strokes. The arrangement of fluorine and hydrogen atoms in HFC-236ea makes it more susceptible to attack by OH radicals, leading to a much shorter atmospheric lifetime and a correspondingly lower GWP.
The Next Generation: Hydrofluoroolefins (HFOs)
Recognizing the high GWPs of many HFCs, the scientific community has developed a new class of refrigerants called hydrofluoroolefins (HFOs). HFOs are isomers of some HFCs, but with a crucial difference: they contain a carbon-carbon double bond. This double bond makes them much more reactive in the atmosphere, leading to very short atmospheric lifetimes and dramatically lower GWPs.[7]
A prominent example is the comparison between HFC-134a and its isomer, HFO-1234yf.
| Compound | Chemical Name | 100-year GWP | Atmospheric Lifetime |
| HFC-134a | 1,1,1,2-Tetrafluoroethane | 1,430[11][12][13][14] | 13.8 years[3] |
| HFO-1234yf | 2,3,3,3-Tetrafluoropropene | <1 | ~11 days |
The environmental benefit of choosing HFO-1234yf over HFC-134a is undeniable. However, the story doesn't end with GWP. The atmospheric degradation of these compounds also warrants careful consideration.
Atmospheric Degradation Pathways: A Fork in the Road
The atmospheric breakdown of HFCs and HFOs, primarily initiated by reaction with OH radicals, leads to the formation of various degradation products.[1] One of the most significant and persistent of these is trifluoroacetic acid (TFA). While TFA is not a greenhouse gas, its persistence in the environment and potential for accumulation in aquatic systems has raised concerns.
The degradation pathways of HFC isomers can differ, leading to varying yields of TFA and other byproducts. Understanding these pathways is crucial for a complete environmental impact assessment.
Caption: Generalized atmospheric degradation pathway of HFCs initiated by hydroxyl radicals.
The specific structure of an HFC isomer influences the stability of the intermediate radicals and the branching ratios of the subsequent reactions, ultimately affecting the yield of TFA. For example, the position of hydrogen atoms available for abstraction by OH radicals can lead to different initial fluoroalkyl radicals, setting the stage for divergent degradation cascades.
Experimental Methodologies for Environmental Impact Assessment
The determination of key environmental impact parameters like GWP and atmospheric lifetime relies on rigorous experimental and computational methods.
Determining Atmospheric Lifetime
The atmospheric lifetime (τ) of an HFC is primarily determined by its reaction rate with the hydroxyl (OH) radical. This is typically measured in the laboratory using techniques such as pulsed photolysis-laser induced fluorescence (PLP-LIF) .
Experimental Protocol: Pulsed Photolysis-Laser Induced Fluorescence (PLP-LIF)
-
Reactant Generation: A precursor molecule (e.g., H₂O₂ or HNO₃) is photolyzed using a pulsed laser to generate OH radicals in a reaction cell.
-
Reaction Initiation: The HFC of interest is introduced into the reaction cell at a known concentration.
-
OH Radical Monitoring: The concentration of OH radicals is monitored over time using laser-induced fluorescence. A second laser excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube.
-
Kinetic Analysis: The decay of the OH radical concentration in the presence of the HFC is measured. By varying the concentration of the HFC, the second-order rate coefficient (k_OH) for the reaction can be determined.
-
Lifetime Calculation: The atmospheric lifetime is then calculated using the following equation:
τ = 1 / (k_OH * [OH])
where [OH] is the globally averaged concentration of OH radicals in the troposphere.
Caption: Simplified workflow for determining OH reaction rates using PLP-LIF.
Determining Global Warming Potential
The Global Warming Potential (GWP) of a gas is calculated, not directly measured in a single experiment. It is a function of the gas's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.[2][5]
Methodology for GWP Calculation:
-
Infrared Absorption Spectrum: The infrared absorption spectrum of the HFC isomer is measured using techniques like Fourier Transform Infrared (FTIR) spectroscopy . This determines the wavelengths at which the molecule absorbs energy and the strength of that absorption.
-
Radiative Efficiency Calculation: The measured infrared spectrum is used in a radiative transfer model of the Earth's atmosphere to calculate the radiative efficiency of the molecule. This model considers factors like the existing atmospheric composition and temperature profiles.
-
GWP Calculation: The GWP is then calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon (e.g., 100 years) and dividing it by the integrated radiative forcing of a pulse emission of the same mass of CO₂ over the same period.[2]
Caption: Logical flow for the calculation of Global Warming Potential.
Conclusion: A Call for Isomer-Specific Consideration
The era of treating HFCs as a monolithic group is over. As this guide has demonstrated, the isomeric form of an HFC can have a profound impact on its atmospheric lifetime and global warming potential. For researchers and professionals in fields where precision and environmental responsibility are paramount, a nuanced, isomer-specific approach to the selection and use of these compounds is essential.
The transition to low-GWP alternatives, such as HFOs, represents a significant step forward. However, a comprehensive environmental assessment must also consider the atmospheric degradation pathways and the potential long-term impacts of degradation products. By understanding the intricate interplay between molecular structure and environmental fate, the scientific community can continue to make informed choices that protect both our technological advancements and our planet.
References
-
Atmospheric fate and greenhouse warming potentials of HFC 236fa and HFC 236ea. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Atmospheric chemistry of CF3CHFCF2OCH3 (HFE-356mec3) and CHF2CHFOCF3 (HFE-236ea1) initiated by OH and Cl and their contribution to global warming. (2024, March 11). ResearchGate. Retrieved from [Link]
-
Global warming potential (GWP) of HFC refrigerants. (2023, September 15). International Institute of Refrigeration. Retrieved from [Link]
-
Atmospheric Lifetimes, Global Warming Potentials (GWP) on a 100 Year... | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
4.2.1.3 Hydrofluorocarbons (HFCs). (n.d.). IPCC. Retrieved from [Link]
-
Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol. (2018, May 4). Atmospheric Chemistry and Physics. Retrieved from [Link]
-
Global warming potentials. (2024, May 2). Canada.ca. Retrieved from [Link]
-
Atmospheric histories and global emissions of the anthropogenic hydrofluorocarbons HFC‐365mfc, HFC‐245fa, HFC‐227ea, and HFC‐236fa. (2025, August 10). ResearchGate. Retrieved from [Link]
-
R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives. (n.d.). Winsen Sensors. Retrieved from [Link]
-
IPCC Global Warming Potential Values. (2024, August 7). GHG Protocol. Retrieved from [Link]
-
Prediction of Global Warming Potential for Gases Based on Group Contribution Method and Chemical Activity Descriptor. (2025, May 29). ACS Omega. Retrieved from [Link]
-
Exploring the drivers of tropospheric hydroxyl radical trends in the Geophysical Fluid Dynamics Laboratory AM4.1 atmospheric chemistry–climate model. (2023, April 28). Atmospheric Chemistry and Physics. Retrieved from [Link]
-
6.12 Global Warming Potentials. (n.d.). IPCC. Retrieved from [Link]
-
Global Warming Potential Values. (n.d.). GHG Protocol. Retrieved from [Link]
-
Experimental determination of Henry's law constants of difluoromethane (HFC-32) and the salting-out effects in aqueous salt solutions relevant to seawater. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrofluorocarbon refrigerants – global warming potential values and safety classifications. (2024, December 13). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]
-
Estimation of the atmospheric hydroxyl radical oxidative capacity using multiple hydrofluorocarbons (HFCs). (n.d.). EGUsphere. Retrieved from [Link]
-
Automated Laboratory and Field Techniques to Determine Greenhouse Gas Emissions. (n.d.). ResearchGate. Retrieved from [Link]
-
Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness. (n.d.). PubMed. Retrieved from [Link]
-
Atmospheric Lifetimes. (n.d.). Fluorocarbons.org. Retrieved from [Link]
-
Future atmospheric abundances and climate forcings from HFC scenarios. (n.d.). RIVM. Retrieved from [Link]
-
What is a Global Warming Potential? And which one do I use? (2010, June 28). Greenhouse Gas Management Institute. Retrieved from [Link]
-
Hydrofluorocarbons (HFCs) of Various Types and Their Global Warming Potential (GWP) HCFCs. (n.d.). ASHRAE. Retrieved from [Link]
-
On the Influence of Hydroxyl Radical Changes and Ocean Sinks on Estimated HCFC and HFC Emissions and Banks. (2023, September 15). ResearchGate. Retrieved from [Link]
Sources
- 1. Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iifiir.org [iifiir.org]
- 3. archive.ipcc.ch [archive.ipcc.ch]
- 4. Global warming potentials - Canada.ca [canada.ca]
- 5. What is a Global Warming Potential? And which one do I use? | Greenhouse Gas Management Institute [ghginstitute.org]
- 6. csl.noaa.gov [csl.noaa.gov]
- 7. fluorocarbons.org [fluorocarbons.org]
- 8. csl.noaa.gov [csl.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrofluorocarbon refrigerants – global warming potential values and safety classifications - DCCEEW [dcceew.gov.au]
- 12. air.moenv.gov.tw [air.moenv.gov.tw]
- 13. researchgate.net [researchgate.net]
- 14. ghgprotocol.org [ghgprotocol.org]
Safety Operating Guide
Navigating the Disposal of 1,1,1,2,3-Pentafluoropropane: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of research and development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1,1,1,2,3-Pentafluoropropane (HFC-245eb), a compound frequently utilized in various laboratory applications. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.
Understanding the Compound: Essential Safety and Handling Prerequisites
This compound (CAS No: 431-31-2) is a hydrofluorocarbon (HFC) that exists as a liquefied gas under pressure.[1][2] While it is not flammable, it can burn at high temperatures and may form hazardous decomposition products.[3] Understanding its properties is the first step toward safe handling and disposal.
Key Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C3H3F5 |
| Molecular Weight | 134.05 g/mol [2] |
| Boiling Point | 15.3°C (59.54°F)[3] |
| Vapor Pressure | 17.8 psia (1.227 bar) @ 20°C[3] |
| Flammability | Not flammable, but can burn at high temperatures[3] |
Immediate Safety Precautions
Before initiating any disposal-related activities, ensure the following safety measures are in place:
-
Ventilation: Always handle this compound in a well-ventilated area to prevent the accumulation of vapors, which are heavier than air and can displace oxygen.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, impervious gloves (such as butyl rubber or neoprene), and protective clothing.[1][4] In situations with potential for significant exposure, a self-contained breathing apparatus (SCBA) may be necessary.[4]
-
Avoid Incompatible Materials: Keep the compound away from alkali metals, finely divided metals (like aluminum, magnesium, and zinc), strong acids, strong bases, and strong oxidizing agents.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following protocol outlines the necessary actions from initial containment to final disposition.
Step 1: Waste Identification and Segregation
Properly characterize the waste stream. Is it pure this compound, or is it mixed with other substances? This determination is crucial for selecting the appropriate disposal pathway. Contaminated materials, such as absorbent pads used for spills, should also be treated as hazardous waste.
Step 2: Containerization and Labeling
-
For Empty or Partially Used Cylinders:
-
Ensure the cylinder valve is securely closed.[5]
-
Do not puncture or incinerate containers, as they may explode if heated.[5]
-
Label the container clearly with "Waste this compound" and any other relevant hazard information.
-
Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[5]
-
-
For Contaminated Materials:
Step 3: Partnering with a Licensed Waste Disposal Contractor
Disposal of this product and its by-products must comply with environmental protection and waste disposal legislation at the federal, state, and local levels.[5] It is imperative to engage a licensed and reputable waste disposal contractor.
-
Selection Criteria:
-
Verify the contractor's permits and licenses for handling and transporting hazardous waste.
-
Ensure they have a proven track record of managing fluorinated gas waste.
-
Request documentation of their disposal methods, which should prioritize environmentally sound practices like reclamation or destruction.
-
Step 4: Transportation and Final Disposal
-
Transportation: The transportation of hazardous waste is regulated. Your chosen contractor will be responsible for ensuring compliance with all Department of Transportation (DOT) regulations.
-
Disposal Methods:
-
Reclamation: This is the preferred method for unused or lightly contaminated HFC-245eb. The gas is reprocessed to meet the standard of virgin material.[8]
-
Destruction: For heavily contaminated or unrecoverable material, high-temperature incineration in an authorized facility equipped with afterburners and flue gas scrubbers is the standard method.[1] This process is designed to break down the fluorinated compounds into less harmful substances.
-
Below is a decision-making workflow for the disposal process:
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spill and Leak Response
In the event of a spill or leak, immediate and decisive action is critical to mitigate risks.
Small Spills/Leaks:
-
Evacuate: Evacuate unnecessary personnel from the immediate area.[5]
-
Ventilate: Ensure adequate ventilation.[5]
-
Contain: If it is safe to do so, stop the leak.[1]
-
Absorb: Use a dry chemical absorbent or other inert material to contain the spill.[1]
-
Collect: Sweep or shovel the absorbed material into an appropriate container for disposal.[1]
Large Spills/Leaks:
-
Evacuate: Immediately evacuate the area.[7]
-
Isolate: Isolate the hazard area and deny entry.
-
Notify: Contact your institution's emergency response team and environmental health and safety (EHS) department.
-
Professional Cleanup: Do not attempt to clean up a large spill without the proper training and equipment. Await the arrival of trained emergency responders.
Environmental Considerations and Regulatory Landscape
This compound is a hydrofluorocarbon (HFC), a class of compounds with high global warming potential (GWP).[9] As such, their release into the atmosphere is a significant environmental concern. Regulations such as the American Innovation and Manufacturing (AIM) Act are phasing down the production and consumption of HFCs.[10] Proper disposal is not only a safety measure but also a legal and ethical obligation to minimize environmental impact.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By understanding the properties of this compound, adhering to a structured disposal protocol, and being prepared for emergencies, researchers and scientists can ensure a safe working environment and contribute to the protection of our planet. This guide serves as a foundational resource, and it is essential to supplement this information with institution-specific procedures and ongoing training.
References
-
This compound - Safety Data Sheet. Synquest Labs.
-
1,1,1,3,3 Pentafluoropropane (245fa) - SAFETY DATA SHEET. Airgas.
-
SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Linde Gas GmbH.
-
1,1,2,2,3-Pentafluoropropane - Safety Data Sheet. CymitQuimica.
-
This compound. PubChem.
-
MATERIAL SAFETY DATA SHEET. Farnell.
-
Chemical Safety Data Sheet MSDS / SDS - 1,1,1,3,3-Pentafluoropropane. ChemicalBook.
-
Act on Rational Use and Proper Management of Fluorocarbons. Ministry of the Environment, Government of Japan.
-
Exploring PTFE Applications in Green Technology. Patsnap.
-
FLUORINATED GREENHOUSE GASES. GOV.UK.
-
Phasedown of Hydrofluorocarbons: Management of Certain Hydrofluorocarbons and Substitutes Under the American Innovation and Manufacturing Act of 2020. Federal Register.
-
EWG Skin Deep® | What is PENTAFLUOROPROPANE. Environmental Working Group.
-
Environmental risk evaluation report: Perfluoropropane [PFP] (CAS no. 76-19-7). GOV.UK.
-
Guidance on Fluorinated gases (F-gas) regulation 2024/573. Euralarm.
-
SAFETY DATA SHEET. MsdsDigital.com.
-
1,1,1,3,3-Pentafluoropropane SDS, 460-73-1 Safety Data Sheets. ECHEMI.
-
Material Safety Data Sheet. Cosutin Industrial CO., Limited.
-
This compound (HFC-245EB). Pharos.
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA.
-
Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals.
-
Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’. Environment - European Commission.
-
Safety Data Sheet. Central Glass.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. msdsdigital.com [msdsdigital.com]
- 4. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 5. airgas.com [airgas.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. farnell.com [farnell.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. produkte.linde-gas.at [produkte.linde-gas.at]
- 10. Federal Register :: Phasedown of Hydrofluorocarbons: Management of Certain Hydrofluorocarbons and Substitutes Under the American Innovation and Manufacturing Act of 2020 [federalregister.gov]
A Researcher's Guide to Personal Protective Equipment for Handling 1,1,1,2,3-Pentafluoropropane
Navigating the complexities of laboratory safety is paramount for drug development professionals and researchers. This guide provides an in-depth, experience-driven framework for the safe handling of 1,1,1,2,3-Pentafluoropropane (HFC-245eb), a compound that demands meticulous attention to safety protocols. Beyond mere compliance, this document aims to instill a deep understanding of why specific personal protective equipment (PPE) is essential, thereby fostering a culture of proactive safety and scientific integrity.
Understanding the Risks: A Profile of this compound
This compound is a liquefied gas that presents several potential hazards in a laboratory setting.[1] A thorough understanding of its properties is the first step in mitigating risks.
-
Gas Under Pressure: As a liquefied gas, it is stored under pressure and may explode if heated.[1][2]
-
Irritant: It is classified as a substance that causes skin and serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of its vapors, fumes, or mists can lead to respiratory irritation.[1]
-
Asphyxiation Risk: In high concentrations, it can displace oxygen in the air, leading to a risk of asphyxiation, a hazard often overlooked but critical to address.[1][3]
-
Flammability: It is also categorized as an extremely flammable gas.[2]
-
Central Nervous System Effects: Exposure may cause drowsiness or dizziness.[2]
Given these hazards, a multi-faceted approach to personal protection is not just recommended; it is imperative for ensuring the well-being of all laboratory personnel.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process that must be tailored to the specific experimental conditions. The core principle is to create a barrier between the researcher and the chemical, thereby minimizing the risk of exposure through inhalation, skin contact, or eye contact.
The following decision-making workflow provides a logical pathway for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Recommendations
Based on the risk profile of this compound, the following table summarizes the essential PPE for its handling.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a higher risk of splashes or gas release.[1] | Protects against splashes of the liquefied gas and exposure to its vapors, which can cause serious eye irritation.[1] |
| Hand Protection | Protective gloves, such as nitrile or neoprene. For direct handling of containers or in situations with a risk of contact with the liquid, thermally insulated or cryogenic gloves are recommended.[1][4] | Prevents skin irritation from direct contact.[1] Insulated gloves protect against frostbite, a potential hazard from the rapidly evaporating liquid.[5] |
| Skin and Body Protection | A standard laboratory coat. For larger-scale operations or where significant exposure is possible, a flame-resistant lab coat is advisable.[1] | Protects the skin from accidental splashes and contact. Flame-resistant material is recommended due to the flammability of the gas.[2] |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be necessary for small-scale operations. However, in cases of inadequate ventilation or during a release, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] | Protects against the inhalation of vapors that can cause respiratory tract irritation and potential central nervous system effects.[1][2] |
Step-by-Step Protocols for Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct use. Follow these steps meticulously to ensure your safety.
Donning (Putting On) PPE
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the gloves with your bare hands.
-
Hand Hygiene: Wash your hands.
-
Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.
-
Eye and Face Protection: Remove your face shield (if used), followed by your goggles.
-
Respiratory Protection (if used): Remove your respirator.
-
Hand Hygiene: Conclude by washing your hands thoroughly with soap and water.
Emergency Procedures and Disposal
In the event of an accidental release, evacuate the area immediately and ensure adequate ventilation.[1] Only personnel with the appropriate level of PPE, including self-contained breathing apparatus, should attempt to address the leak.[1]
All contaminated PPE should be considered hazardous waste and disposed of in accordance with institutional and local regulations. Do not reuse disposable PPE.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist. It is about cultivating a deep-seated understanding of the risks and a commitment to meticulous safety practices. By internalizing the principles outlined in this guide, researchers and scientists can confidently and safely advance their work, knowing they are protected by a robust and well-reasoned safety protocol.
References
-
Linde Gas GmbH. (2015). SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane. Retrieved from [Link]
-
Farnell. (2012). MATERIAL SAFETY DATA SHEET - Contact Cleaner II. Retrieved from [Link]
-
ECETOC. (n.d.). JACC Report No. 44 1,1,1,3,3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). Retrieved from [Link]
-
Airgas. (2018). 1,1,1,3,3 Pentafluoropropane (245fa) - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
